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(2-Propan-2-ylphenyl) phosphate

Cat. No.: B1632221
M. Wt: 214.15 g/mol
InChI Key: UETPRJJVZPVPQI-UHFFFAOYSA-L
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Description

(2-Propan-2-ylphenyl) phosphate is a useful research compound. Its molecular formula is C9H11O4P-2 and its molecular weight is 214.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11O4P-2 B1632221 (2-Propan-2-ylphenyl) phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11O4P-2

Molecular Weight

214.15 g/mol

IUPAC Name

(2-propan-2-ylphenyl) phosphate

InChI

InChI=1S/C9H13O4P/c1-7(2)8-5-3-4-6-9(8)13-14(10,11)12/h3-7H,1-2H3,(H2,10,11,12)/p-2

InChI Key

UETPRJJVZPVPQI-UHFFFAOYSA-L

SMILES

CC(C)C1=CC=CC=C1OP(=O)([O-])[O-]

Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)([O-])[O-]

Origin of Product

United States

Foundational & Exploratory

(2-Propan-2-ylphenyl) phosphate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (2-Propan-2-ylphenyl) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as tert-butylphenyl diphenyl phosphate (BPDP), is an organophosphate ester widely utilized as a flame retardant and plasticizer.[1][2] Its prevalence in various consumer products has led to widespread human exposure, necessitating a thorough understanding of its chemical properties and biological effects.[2] This technical guide provides a comprehensive overview of BPDP, focusing on its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies. The commercial product is often a mixture of isomers of tert-butylphenyl diphenyl phosphate, di(tert-butylphenyl) phenyl phosphate, and triphenyl phosphate (TPHP).[3]

Chemical Structure and Identification

The chemical structure of the primary component, (2-propan-2-ylphenyl) diphenyl phosphate, is characterized by a central phosphate group esterified to two phenyl groups and one tert-butylphenyl group. The tert-butyl group can be located at the ortho, meta, or para position of the phenyl ring, leading to different isomers. The para-isomer is commonly depicted.

  • Chemical Name: (2-Propan-2-ylphenyl) diphenyl phosphate

  • Common Name: tert-Butylphenyl diphenyl phosphate (BPDP)

  • CAS Number: 56803-37-3[2]

  • Molecular Formula: C₂₂H₂₃O₄P[2]

  • Molecular Weight: 382.39 g/mol [2]

  • SMILES: CC(C)(C)c1ccccc1OP(=O)(Oc2ccccc2)Oc3ccccc3[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of tert-butylphenyl diphenyl phosphate. It is important to note that many of these values have been determined for commercial mixtures and may vary depending on the specific composition.[5]

PropertyValueReference
Physical State Clear, colorless liquid[]
Melting Point -21 °C (pour point)[]
Boiling Point >300 °C at 101,325 Pa; 260 °C at 1,330 Pa[5]
Density 1.155–1.178 g/cm³ at 25 °C[][7]
Water Solubility 3.2 mg/L at room temperature (for the mixture)[5]
Vapor Pressure 7.8 x 10⁻⁵ Pa at 20 °C[5]

Biological Activity and Signaling Pathways

tert-Butylphenyl diphenyl phosphate has been shown to exert biological effects, with a notable impact on the Hedgehog (Hh) signaling pathway.[1][8][9] This pathway is crucial for embryonic development, particularly limb formation and endochondral ossification.[1][8]

Inhibition of the Hedgehog Signaling Pathway

Studies using murine limb bud cultures have demonstrated that exposure to BPDP leads to the downregulation of key components and targets of the Hh signaling pathway.[1][8] Specifically, the expression of Gli1, Ptch1, and Ptch2 is decreased in a concentration-dependent manner.[1] This inhibition of Hh signaling is believed to contribute to the detrimental effects of BPDP on cartilage development.[1][8] Co-treatment with purmorphamine, a known Hh pathway agonist, has been shown to rescue the morphological changes in the cartilage template induced by BPDP, although it did not fully restore the expression of key transcription factors like Runx2 and Sp7.[1][8]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ihh Indian Hedgehog (Ihh) PTCH1 Patched-1 (PTCH1) Ihh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO GLI_complex SUFU-GLI Complex SMO->GLI_complex relieves inhibition of SUFU Suppressor of fused (SUFU) GLI_active Active GLI GLI_complex->GLI_active releases GLI_nucleus Active GLI GLI_active->GLI_nucleus translocates to Target_Genes Target Gene Expression (Ptch1, Gli1) GLI_nucleus->Target_Genes activates BPDP BPDP BPDP->SMO inhibits? BPDP->GLI_nucleus inhibits

Figure 1: Simplified Hedgehog signaling pathway and points of inhibition by BPDP.

Other Toxicological Effects

In vivo studies in rats have revealed other biological effects of BPDP. These include:

  • Increased absolute and relative liver weights.[3]

  • Decreased serum bile salt/acid concentration.[3]

  • Significant decreases in serum cholinesterase activity.[3]

The following table summarizes the benchmark dose (BMD) and benchmark dose lower confidence limit (BMDL) values for these effects from a 4-day gavage study in male Sprague Dawley rats.[3]

EndpointBMD (mg/kg)BMDL (mg/kg)
Increased Relative Liver Weight288.7223.5
Increased Absolute Liver Weight313.0121.5
Decreased Serum Bile Salt/Acid763.1434.1

Experimental Protocols

Synthesis of tert-Butylphenyl Diphenyl Phosphate

A general method for the preparation of tert-butylphenyl diphenyl phosphate involves a multi-step reaction.[10]

  • Step 1: Reaction of tert-butylphenol with Phosphorus Oxychloride. tert-Butylphenol is reacted with a portion of the total phosphorus oxychloride, often in the presence of a Lewis acid catalyst (e.g., aluminum trichloride or titanium tetrachloride), in a reactor equipped with a hydrogen chloride absorption device. The mixture is heated to facilitate the dissolution and initial reaction.

  • Step 2: Addition of Phenol. After the initial reaction, phenol is added to the reaction mixture.

  • Step 3: Reaction and Purification. The temperature is increased to complete the reaction. The resulting product is then cooled, washed, and desolvated to yield the final product.

Note: This is a generalized protocol based on a patent for a similar compound. Specific reaction conditions, such as molar ratios, temperatures, and reaction times, should be optimized for the desired product and scale.

In Vitro Murine Limb Bud Culture Assay

This protocol is based on studies investigating the effects of BPDP on the Hedgehog signaling pathway.[1][9]

  • Limb Bud Collection: Collect limb buds from gestation day 13 CD1 mouse embryos.

  • Culture: Culture the limb buds in a suitable medium.

  • Exposure: Expose the limb buds to varying concentrations of BPDP (e.g., 1 µM and 10 µM) or a vehicle control for specific durations (e.g., 3 or 24 hours).

  • Analysis:

    • RNA Sequencing: Extract RNA from the limb buds and perform RNA sequencing to analyze changes in gene expression.

    • qRT-PCR: Quantify the expression of specific Hh target genes (e.g., Ihh, Gli1, Ptch1, Ptch2) using quantitative reverse transcription-polymerase chain reaction.

    • Morphological Analysis: Assess morphological changes in the cartilage template.

Experimental_Workflow A Collect Limb Buds (GD13 Mouse Embryos) B Culture Limb Buds A->B C Expose to BPDP (1 µM, 10 µM) or Vehicle B->C D Incubate (3h or 24h) C->D E RNA Extraction D->E H Morphological Analysis D->H F RNA Sequencing E->F G qRT-PCR (Hh Target Genes) E->G I Data Analysis F->I G->I H->I

References

An In-depth Technical Guide to the Synthesis and Characterization of (2-Propan-2-ylphenyl) Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis and characterization data for (2-Propan-2-ylphenyl) phosphate presented in this document are based on established chemical principles and spectroscopic data for analogous compounds, as no specific literature for this molecule could be found. The experimental protocols are proposed methodologies and should be adapted and optimized under appropriate laboratory settings.

Introduction

Aryl phosphates are a class of organic compounds with diverse applications, ranging from flame retardants and plasticizers to intermediates in the synthesis of pharmaceuticals and agrochemicals. Their biological activity is of particular interest in drug development, where they can act as enzyme inhibitors, pro-drugs, or mimetics of naturally occurring phosphates. The introduction of a bulky substituent, such as a 2-propan-2-yl (tert-butyl) group, on the phenyl ring can significantly influence the molecule's steric and electronic properties, potentially leading to unique biological activities. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound.

Proposed Synthesis of Tristhis compound

The most common and direct method for the synthesis of triaryl phosphates is the reaction of a phenol with phosphorus oxychloride (POCl₃), often in the presence of a base to neutralize the HCl byproduct, or a catalyst.[1][2] This guide proposes the synthesis of tristhis compound from 2-propan-2-ylphenol and phosphorus oxychloride.

Reaction Scheme

The overall reaction is as follows:

3-(2-Propan-2-ylphenol) + POCl₃ → Tristhis compound + 3HCl

Experimental Protocol

Materials:

  • 2-Propan-2-ylphenol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-propan-2-ylphenol (3.0 equivalents) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (3.3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure tristhis compound.

Quantitative Data (Proposed)
Compound Molecular Weight ( g/mol ) Equivalents Moles Mass/Volume
2-Propan-2-ylphenol150.223.00.1015.02 g
Phosphorus oxychloride153.331.00.0333.0 mL
Pyridine79.103.30.118.8 mL
Dichloromethane---150 mL
Product
Tristhis compound494.59-Theoretical: 0.033Theoretical: 16.32 g

Expected Yield: 75-85% Physical State: White to off-white solid or viscous oil.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.

This technique is highly sensitive to the chemical environment of the phosphorus atom. For aryl phosphates, the chemical shift is influenced by the electronic nature of the substituents on the aromatic ring.[3][4][5]

  • Predicted Chemical Shift (δ): -15 to -20 ppm (relative to 85% H₃PO₄). The electron-donating nature of the alkyl group is expected to cause a downfield shift compared to unsubstituted triphenyl phosphate.[6]

The proton NMR spectrum will confirm the presence of the 2-propan-2-ylphenyl group.

  • Predicted Chemical Shifts (δ):

    • 7.0-7.5 ppm: Multiplet, aromatic protons.

    • 1.3-1.4 ppm: Singlet, 18H, protons of the two methyl groups of the propan-2-yl substituent.

The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

  • Predicted Chemical Shifts (δ):

    • 150-155 ppm: C-O (aromatic)

    • 140-145 ppm: C-C(CH₃)₂ (aromatic)

    • 120-130 ppm: Aromatic CH carbons

    • 34-36 ppm: Quaternary carbon of the propan-2-yl group

    • 30-32 ppm: Methyl carbons of the propan-2-yl group

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7][8][9]

Functional Group Characteristic Absorption (cm⁻¹)
P=O stretch1250-1300
P-O-C (aryl) stretch950-1050
C-H (aromatic) stretch3000-3100
C-H (aliphatic) stretch2850-3000
C=C (aromatic) stretch1450-1600
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 494.59

  • Predicted Fragmentation Pattern:

    • Loss of a propan-2-yl group: [M - C₃H₇]⁺

    • Cleavage of the P-O bond leading to fragments corresponding to the aryl group and the phosphate core.[10]

    • Formation of a prominent ion at m/z corresponding to the 2-propan-2-ylphenoxyl radical cation.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 2-Propan-2-ylphenol Reaction_Mixture Reaction at 0°C to Reflux Reactant1->Reaction_Mixture Reactant2 Phosphorus Oxychloride Reactant2->Reaction_Mixture Base Pyridine Base->Reaction_Mixture Solvent DCM Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching 1. Quench (HCl) 2. Wash (NaHCO3, Brine) Drying Drying Quenching->Drying Dry (MgSO4) Concentration Concentration Drying->Concentration Concentrate Chromatography Chromatography Concentration->Chromatography Column Chromatography Product Tristhis compound Chromatography->Product

Caption: Proposed synthetic workflow for tristhis compound.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Gene Expression PhosphateCompound (2-Propan-2-ylphenyl) Phosphate (Hypothetical Inhibitor) PhosphateCompound->Kinase1 Competitive Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide outlines a proposed, robust methodology for the synthesis of tristhis compound and provides a comprehensive set of predicted characterization data. The bulky 2-propan-2-yl substituent is expected to impart unique properties to the molecule, making it a person of interest for further investigation in materials science and drug discovery. The detailed protocols and expected analytical data provided herein should serve as a valuable resource for researchers venturing into the synthesis and characterization of novel aryl phosphates.

References

An In-depth Technical Guide on the Mechanism of Action of (2,6-diisopropylphenoxymethyl) phosphate (Fospropofol) in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2,6-diisopropylphenoxymethyl) phosphate, commercially known as fospropofol, is a water-soluble prodrug of the intravenous anesthetic agent, propofol.[1][2] Its development was driven by the need to mitigate some of the undesirable effects associated with the lipid emulsion formulation of propofol, such as pain on injection.[3] Fospropofol itself is pharmacologically inactive and requires in vivo metabolic conversion to its active metabolite, propofol, to exert its sedative and hypnotic effects.[4] This guide provides a comprehensive overview of the mechanism of action of fospropofol, its metabolism, pharmacokinetics, and clinical effects, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

The pharmacological activity of fospropofol is entirely attributable to its active metabolite, propofol.[4] The mechanism unfolds in two key stages: the conversion of the prodrug and the subsequent action of the active metabolite on the central nervous system.

Enzymatic Conversion of Fospropofol to Propofol

Following intravenous administration, fospropofol is rapidly hydrolyzed by endothelial alkaline phosphatases into propofol, formaldehyde, and phosphate.[1][5] This enzymatic conversion is the rate-limiting step in the onset of action of fospropofol.[5] The resulting formaldehyde is quickly oxidized to formate and subsequently metabolized into carbon dioxide and water, with no evidence of formate toxicity at therapeutic doses.[1][3]

Fospropofol Fospropofol Propofol Propofol Fospropofol->Propofol Hydrolysis Formaldehyde Formaldehyde Fospropofol->Formaldehyde Hydrolysis Phosphate Phosphate Fospropofol->Phosphate Hydrolysis AlkalinePhosphatase Alkaline Phosphatase AlkalinePhosphatase->Fospropofol

Caption: Metabolic conversion of fospropofol.

Pharmacological Action of Propofol

The liberated propofol readily crosses the blood-brain barrier and exerts its sedative and hypnotic effects primarily through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1] Propofol binds to a distinct site on the GABA-A receptor complex, allosterically modulating the receptor to increase the duration of chloride channel opening, leading to hyperpolarization of the postsynaptic neuron and a decrease in neuronal excitability.[4] At higher concentrations, propofol can also directly activate the GABA-A receptor.[6]

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Propofol Propofol GABA_A_Receptor GABA-A Receptor Propofol->GABA_A_Receptor Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Propofol's action at the GABA-A receptor.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of fospropofol and its active metabolite, propofol, has been characterized in various populations.

ParameterFospropofolLiberated PropofolPopulationReference(s)
Volume of Distribution (Vd) 0.33 ± 0.069 L/kg5.8 L/kgHealthy Adults[1][5]
Terminal Half-life (t½) 0.81 hours1.13 - 2.06 hoursHealthy Adults[1][5]
Clearance (CL) 0.28 L/h/kg2.74 L/h/kgHealthy Subjects[1]
Peak Plasma Concentration (Cmax) 78.7 µg/mL (at 6 mg/kg)-Healthy Subjects[1]
Time to Peak Concentration (Tmax) 4 minutes (at 6 mg/kg)9 - 15 minutesHealthy Subjects[1][3]
Protein Binding ~98%~98%Healthy Adults[1][5]

Pharmacokinetics in Special Populations:

  • Hepatic Impairment: In patients with moderate hepatic impairment, fospropofol clearance is increased by approximately 60%, while the clearance of liberated propofol is decreased by about 15%. In severe hepatic impairment, propofol clearance is reduced by approximately 33%.[7][8]

  • Renal Impairment: No dose adjustment is required for patients with a creatinine clearance greater than 30 mL/min. Data for patients with a creatinine clearance below 30 mL/min is limited, but no significant impact on pharmacokinetics has been observed.[5]

  • Elderly (≥65 years): A 25% dose reduction is recommended for elderly patients.[9] This is due to a smaller central volume of distribution and lower clearance of propofol in this population.[10]

Clinical Efficacy and Dose-Response

The efficacy of fospropofol has been evaluated in numerous clinical trials for procedural sedation.

Table 2.1: Efficacy of Fospropofol in Colonoscopy

DoseSedation Success RateTime to Sedation (Median)Patient SatisfactionReference(s)
2 mg/kg26%--[11]
6.5 mg/kg87%-High[11]
8 mg/kg96%--[12]
12.5 mg/kgHighFaster than 10 mg/kg-[12]
15 mg/kgHighFaster than 10 mg/kg-[12]

Table 2.2: Efficacy of Fospropofol in Flexible Bronchoscopy

DoseSedation Success RateTime to Sedation (Median)Treatment Success RateReference(s)
2 mg/kg27.5%18.0 minutes41.2%[3][13]
6.5 mg/kg88.7%4.0 minutes91.3%[3][13]

Table 2.3: Safety and Efficacy in Minor Surgical Procedures

DoseMean Supplemental DosesAlternative Sedative UseMost Common Adverse EventsReference(s)
6.5 mg/kg (initial)2.44.9%Paresthesia (62.6%), Pruritus (27.6%)[7]
Adverse Events

The most frequently reported adverse events associated with fospropofol are transient and generally mild to moderate in severity.

Adverse EventIncidence Rate (Colonoscopy)Incidence Rate (Bronchoscopy)Incidence Rate (Minor Surgery)Reference(s)
Paresthesia60-68%47.6%62.6%[3][7][11]
Pruritus16-26%14.7%27.6%[3][7][11]
Hypoxemia3%14.3% (6.5 mg/kg)-[3]
Hypotension3%3.2% (6.5 mg/kg)4 patients (of 123)[3][7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Propofol's Effect on GABA-A Receptors

This protocol is a generalized representation based on methodologies described in the literature.[14][15][16]

Objective: To measure the effect of propofol on GABA-A receptor-mediated currents in neurons.

Materials:

  • Cell Preparation: Acutely dissociated hippocampal pyramidal neurons or HEK293 cells transfected with GABA-A receptor subunits.

  • Solutions:

    • External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂/5% CO₂.

    • Internal (Pipette) Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system.

Procedure:

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Apply GABA at a subsaturating concentration to elicit a baseline current.

  • Co-apply propofol at various concentrations with GABA and record the potentiation of the GABA-induced current.

  • Apply propofol alone at higher concentrations to test for direct activation of the GABA-A receptor.

  • Record and analyze changes in current amplitude, kinetics, and desensitization.

start Start cell_prep Prepare Neuronal Cell Culture start->cell_prep patch Establish Whole-Cell Patch Clamp cell_prep->patch v_clamp Voltage Clamp at -60mV patch->v_clamp gaba_app Apply GABA (Baseline) v_clamp->gaba_app propofol_app Co-apply Propofol + GABA gaba_app->propofol_app record Record Current propofol_app->record analysis Analyze Data record->analysis end End analysis->end

Caption: Workflow for patch-clamp experiment.

Quantification of Fospropofol and Propofol in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on methodologies described in the literature.[1][17][18]

Objective: To quantify the concentrations of fospropofol and propofol in human plasma samples.

Materials:

  • Sample Preparation: Human plasma, internal standards (e.g., deuterated propofol), protein precipitation solvent (e.g., methanol or acetonitrile).

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., methanol or acetonitrile).

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Add internal standard.

    • Precipitate proteins with a cold organic solvent.

    • Centrifuge and collect the supernatant.

  • LC Separation:

    • Inject the supernatant onto the C18 column.

    • Elute fospropofol and propofol using a mobile phase gradient.

  • MS/MS Detection:

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Select specific precursor-to-product ion transitions for fospropofol, propofol, and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentrations of fospropofol and propofol in the plasma samples based on the peak area ratios relative to the internal standard.

Assessment of Sedation Level in Clinical Trials

Modified Observer's Assessment of Alertness/Sedation (MOAA/S) Scale: A six-point scale used to assess the level of sedation.[3]

ScoreResponsiveness
5Responds readily to name spoken in a normal tone
4Lethargic response to name spoken in a normal tone
3Responds only after name is called loudly and/or repeatedly
2Responds only after mild prodding or shaking
1Responds only after trapezius squeeze
0No response to trapezius squeeze

Richmond Agitation-Sedation Scale (RASS): A ten-point scale to assess the level of agitation and sedation.[13]

ScoreTermDescription
+4CombativeOvertly combative, violent, immediate danger to staff
+3Very AgitatedPulls or removes tube(s) or catheter(s); aggressive
+2AgitatedFrequent non-purposeful movement, fights ventilator
+1RestlessAnxious but movements not aggressive or vigorous
0Alert and Calm
-1DrowsyNot fully alert, but has sustained awakening to voice
-2Light SedationBriefly awakens with eye contact to voice
-3Moderate SedationMovement or eye-opening to voice (no eye contact)
-4Deep SedationNo response to voice, but movement or eye-opening to physical stimulation
-5UnarousableNo response to voice or physical stimulation

Conclusion

Fospropofol serves as an effective prodrug for propofol, offering a favorable pharmacokinetic profile for procedural sedation. Its mechanism of action is well-understood, relying on the enzymatic conversion to propofol, which then modulates GABA-A receptors to induce sedation. The dose-dependent efficacy and safety profile have been established through extensive clinical trials. This technical guide provides a comprehensive resource for researchers and clinicians working with this important sedative-hypnotic agent. Further research may focus on optimizing its use in special populations and exploring its potential for other therapeutic applications.

References

An In-depth Technical Guide to the Spectroscopic Data of (2-Propan-2-ylphenyl) Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2-propan-2-ylphenyl) phosphate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a detailed analysis based on the known spectral characteristics of its precursor, 2-isopropylphenol, and the general spectroscopic behavior of aryl phosphates. This document also includes standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of the constituent chemical moieties and data from analogous structures.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.4-7.2m4HAr-H
~3.3-3.1sept1HCH(CH₃)₂
~1.3-1.2d6HCH(CH₃)₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~150-148 (d, Jpc ≈ 5-10 Hz)C-O (Aromatic)
~138-136C-C(CH₃)₂ (Aromatic)
~128-126Ar-C
~125-123Ar-C
~122-120Ar-C
~118-116 (d, Jpc ≈ 3-7 Hz)Ar-C
~28-26CH(CH₃)₂
~24-22CH(CH₃)₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2970-2870StrongAliphatic C-H stretch
1600-1580, 1500-1450Medium-StrongAromatic C=C stretch
1300-1200StrongP=O stretch
1050-950StrongP-O-C (Aryl) stretch
850-750StrongAr-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
216Moderate[M]⁺ (Molecular Ion)
201High[M - CH₃]⁺
135High[M - H₂PO₃]⁺
121Moderate[C₉H₁₃]⁺
99Moderate[H₄PO₄]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample of this compound.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2]

    • The final solution height in the tube should be approximately 4-5 cm.[1]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-32 scans.

    • Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the acquired data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

    • Clean the ATR crystal and press arm thoroughly after the measurement.

3. Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

    • Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[3]

    • If any particulate matter is present, filter the solution before introduction into the mass spectrometer.[3]

  • Data Acquisition:

    • The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[4][5]

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment ms->purity_assessment final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report

References

In Vitro Stability and Degradation of (2-Propan-2-ylphenyl) phosphate: A Technical Guide Based on Analogous Aryl Phosphate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2-Propan-2-ylphenyl) phosphate belongs to the class of organophosphate esters, which are widely used as flame retardants and plasticizers. Understanding the in vitro stability and degradation of these compounds is crucial for assessing their toxicological profiles and environmental fate. In biological systems, aryl phosphates are known to undergo metabolic transformation, primarily through hydrolysis and oxidation, mediated by enzymes such as cytochrome P450 (CYP) monooxygenases.[1][2] This guide summarizes the current understanding of the in vitro degradation of analogous aryl phosphates and provides representative experimental protocols for their study.

Metabolic Pathways of Aryl Phosphate Esters

The in vitro metabolism of aryl phosphates, such as TPHP, generally involves two primary pathways: hydrolysis of the ester bond and hydroxylation of the aromatic ring.[1][2] These reactions are predominantly carried out by hepatic enzymes, particularly CYPs located in liver microsomes.[1][3]

1. Hydrolysis: The phosphate ester bond can be cleaved to yield a diaryl phosphate and a corresponding phenol. For this compound, this would likely result in the formation of diphenyl phosphate and 2-propan-2-ylphenol.

2. Hydroxylation: The aromatic rings of the phosphate ester can be hydroxylated, followed by potential conjugation with glucuronic acid or sulfate in Phase II metabolism.[2] For TPHP, mono- and dihydroxylated metabolites have been identified.[1] A similar pathway can be anticipated for this compound.

The following diagram illustrates a generalized metabolic pathway for an aryl phosphate ester.

Aryl Phosphate Metabolism Parent This compound Hydrolysis_Product Diphenyl phosphate + (2-Propan-2-yl)phenol Parent->Hydrolysis_Product Hydrolysis (CYPs/Esterases) Hydroxylated_Metabolite Hydroxy-(2-Propan-2-ylphenyl) diphenyl phosphate Parent->Hydroxylated_Metabolite Hydroxylation (CYPs) PhaseII_Conjugate Glucuronide/Sulfate Conjugate Hydroxylated_Metabolite->PhaseII_Conjugate Phase II Metabolism

Caption: Generalized metabolic pathway of an aryl phosphate ester.

Experimental Protocols for In Vitro Stability Assessment

The in vitro stability of aryl phosphates is typically assessed using subcellular fractions from human liver, such as S9 fractions or microsomes, which contain the necessary metabolic enzymes.[4]

1. In Vitro Biotransformation Assay

  • Objective: To determine the rate of parent compound depletion and identify major metabolites.

  • Materials:

    • Test compound: this compound

    • Human liver S9 fractions or microsomes

    • NADPH regenerating system (for CYP-mediated reactions)

    • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Quenching solution (e.g., cold acetonitrile)

  • Procedure:

    • Pre-incubate the liver fractions with the NADPH regenerating system in phosphate buffer at 37°C.

    • Initiate the reaction by adding the test compound (typically at concentrations of 1 and 10 µM).[4]

    • Incubate the reaction mixture at 37°C with shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the parent compound and metabolites using LC-MS/MS or GC-MS.[2][4]

2. Analytical Methods

The analysis of organophosphates and their metabolites is commonly performed using chromatographic techniques coupled with mass spectrometry.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying the parent compound and its polar metabolites.[2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of volatile and thermally stable organophosphates. Derivatization may be required for polar metabolites.[6]

The following diagram illustrates a typical experimental workflow for an in vitro metabolism study.

Experimental Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Prepare liver microsomes/ S9 fraction Incubate Incubate at 37°C Prep1->Incubate Prep2 Prepare NADPH regenerating system Prep2->Incubate Prep3 Prepare test compound stock solution Prep3->Incubate Timepoints Collect samples at various time points Incubate->Timepoints Quench Quench reaction with cold acetonitrile Timepoints->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS or GC-MS Centrifuge->Analyze

Caption: Experimental workflow for in vitro metabolism studies.

Quantitative Data on Analogous Aryl Phosphates

The following tables summarize representative quantitative data for the in vitro metabolism of analogous aryl phosphates. This data can be used to estimate the potential stability of this compound.

Table 1: In Vitro Half-Life of Triphenyl Phosphate (TPHP) in Human Liver Microsomes

ParameterValueReference
Half-life (t1/2)23.19 min[7]

Table 2: Major In Vitro Metabolites of Isopropylated and tert-Butylated Triarylphosphate Esters [2][4]

Parent CompoundMajor Metabolite(s)Metabolic Pathway
Triphenyl phosphate (TPHP)Diphenyl phosphate (DPHP), Hydroxy-TPHPHydrolysis, Hydroxylation
4-tert-Butylphenyl diphenyl phosphate (4tBPDPP)tert-Butylphenyl phenyl phosphate (tb-PPP)Hydrolysis
2-Isopropylphenyl diphenyl phosphate (2IPPDPP)Isopropylphenyl phenyl phosphate (ip-PPP)Hydrolysis
4-Isopropylphenyl diphenyl phosphate (4IPPDPP)Isopropylphenyl phenyl phosphate (ip-PPP)Hydrolysis

Conclusion

While specific data for this compound is lacking, the information available for analogous aryl phosphate esters provides a strong foundation for understanding its likely in vitro stability and degradation. It is anticipated that this compound will undergo metabolism via hydrolysis and hydroxylation, primarily mediated by hepatic enzymes. The experimental protocols and analytical methods described in this guide are well-established for studying the in vitro fate of this class of compounds. Further studies are warranted to definitively characterize the metabolic profile and degradation kinetics of this compound.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of (2-Propan-2-ylphenyl) Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Propan-2-ylphenyl) phosphate, an organophosphate ester, belongs to a class of compounds with diverse industrial and pharmaceutical applications. Understanding its solubility and solvent compatibility is paramount for its effective use in various experimental and developmental settings, including formulation, synthesis, and biological assays. This technical guide synthesizes available data on related aryl phosphates to project the solubility characteristics of this compound and provides standardized experimental protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound, characterized by a phosphate ester core and a substituted aromatic ring, suggests a predominantly nonpolar nature. The presence of the phosphate group introduces some capacity for hydrogen bonding, which may afford slight solubility in polar solvents. However, the bulky nonpolar propan-2-ylphenyl group is expected to dominate its solubility behavior, leading to higher solubility in organic solvents compared to aqueous media.

Quantitative Solubility Data of Related Aryl Phosphates

To provide a quantitative perspective, the following table summarizes the solubility data of structurally similar aryl phosphates. This data can be used to estimate the solubility of this compound in various solvents.

CompoundSolventTemperatureSolubilityReference
Isopropylphenyl diphenyl phosphateWater77 °F (25 °C)< 1 mg/mL[1]
Isopropylphenyl phosphateBenzeneNot SpecifiedSlightly Soluble[2]
ChloroformNot SpecifiedSlightly Soluble[2]
DMSONot SpecifiedSlightly Soluble[2]
MethanolNot SpecifiedSlightly Soluble[2]
Triphenyl phosphateWater25 °C1.9 mg/L[3]
Diphenyl phosphateWaterNot SpecifiedModerately Soluble[3]
Phenyl phosphateWaterNot Specified~1% (10 g/L)[4]

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, it is recommended to perform experimental determinations. The following are standardized protocols that can be adapted for this compound.

OECD 105: Water Solubility Test

The OECD Guideline for the Testing of Chemicals, Test No. 105, is a standardized method for determining the water solubility of a substance.[2][5] It comprises two primary methods: the Column Elution Method for substances with low solubility and the Flask Method for those with higher solubility.

4.1.1. Column Elution Method (for expected low solubility)

This method is suitable for substances with a water solubility of less than 10⁻² g/L.

  • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

  • Apparatus:

    • Jacketed column with a porous support (e.g., glass wool).

    • Inert support material (e.g., glass beads, silica gel).

    • Constant-head water reservoir.

    • Collection flasks.

    • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis).

  • Procedure:

    • Coat the inert support material with the test substance.

    • Pack the column with the coated support material.

    • Equilibrate the column with water at the desired temperature.

    • Allow water to flow through the column at a constant, slow rate.

    • Collect fractions of the eluate at regular intervals.

    • Analyze the concentration of the test substance in each fraction.

    • Continue until the concentration reaches a constant value (saturation).

4.1.2. Flask Method (for expected higher solubility)

This method is suitable for substances with a water solubility of 10⁻² g/L or greater.

  • Principle: An excess amount of the test substance is added to a flask containing water. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the substance in the filtered aqueous phase is then determined.

  • Apparatus:

    • Flasks with stoppers.

    • Constant temperature bath or shaker.

    • Filtration or centrifugation equipment.

    • Analytical instrumentation.

  • Procedure:

    • Add an excess of the test substance to a flask containing a known volume of water.

    • Seal the flask and agitate it in a constant temperature bath for at least 24 hours.

    • Allow the mixture to stand to let undissolved material settle.

    • Separate the aqueous phase from the solid phase by filtration or centrifugation.

    • Determine the concentration of the test substance in the clear aqueous phase.

Solubility in Organic Solvents

A general protocol for determining solubility in organic solvents involves preparing saturated solutions and measuring the concentration of the solute.

  • Procedure:

    • Add an excess of this compound to a series of vials, each containing a different organic solvent.

    • Seal the vials and agitate them at a constant temperature (e.g., room temperature) until equilibrium is reached (typically 24-48 hours).

    • Visually inspect for the presence of undissolved solid.

    • If undissolved solid is present, filter or centrifuge the solution to obtain a clear supernatant.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, GC, gravimetric analysis after solvent evaporation).

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a chemical substance.

Solubility_Testing_Workflow cluster_preliminary Preliminary Assessment cluster_oecd105 OECD 105 Guideline cluster_analysis Analysis start Start: Obtain Test Substance (this compound) prelim_test Preliminary Solubility Test (approximate estimation) start->prelim_test decision Solubility < 10⁻² g/L? prelim_test->decision column_elution Column Elution Method decision->column_elution Yes flask_method Flask Method decision->flask_method No saturate Saturate Solvent column_elution->saturate flask_method->saturate equilibrate Equilibrate (e.g., 24h agitation) saturate->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate analyze Analyze Concentration (e.g., HPLC, GC) separate->analyze report Report Solubility Data analyze->report

Caption: Workflow for determining water solubility based on OECD 105.

Organic_Solvent_Solubility_Workflow start Select Organic Solvents add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate to Reach Equilibrium (Constant Temperature) add_excess->agitate separate Separate Saturated Solution (Filtration/Centrifugation) agitate->separate quantify Quantify Solute Concentration separate->quantify end Determine Solubility quantify->end

Caption: General workflow for determining solubility in organic solvents.

Conclusion

While direct experimental data for the solubility of this compound is currently limited, a qualitative assessment based on its chemical structure and data from related aryl phosphates suggests poor aqueous solubility and better solubility in organic solvents. For definitive quantitative data, experimental determination following standardized protocols such as OECD 105 is strongly recommended. This guide provides the necessary theoretical background and practical methodologies to enable researchers to accurately assess the solubility and solvent compatibility of this compound for their specific applications.

References

Potential Biological Targets of (2-Propan-2-ylphenyl) Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Propan-2-ylphenyl) phosphate, and structurally related organophosphate esters, are gaining attention within the scientific community due to their widespread use as flame retardants and plasticizers, and their potential impact on biological systems. This technical guide provides an in-depth analysis of the potential biological targets of these compounds, with a focus on tert-butylphenyl diphenyl phosphate (BPDP) and Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP), close structural analogs of this compound. This document summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways to facilitate further research and drug development efforts.

Introduction

Organophosphate esters are a diverse class of chemicals used in a variety of industrial and consumer products. Due to their structural similarity to known bioactive molecules, there is a growing interest in understanding their interactions with biological systems. This guide focuses on the potential biological targets of this compound and its analogs, providing a comprehensive resource for researchers in toxicology, pharmacology, and drug discovery.

Potential Biological Targets and Signaling Pathways

Current research on structural analogs of this compound has identified several key biological processes and molecular targets that are potentially affected by this class of compounds. These include the Hedgehog signaling pathway, lipid metabolism via PPARγ, and general neurotoxic effects.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Dysregulation of this pathway has been implicated in various developmental disorders and cancers. Recent studies have shown that tert-butylphenyl diphenyl phosphate (BPDP) can significantly alter Hh signaling.

A study using murine limb bud cultures demonstrated that BPDP exposure leads to a concentration-dependent downregulation of Hh target genes.[1] RNA sequencing analysis of limb buds treated with 1 µM BPDP for 24 hours revealed a predicted inhibition of the Hh signaling pathway.[1] Key genes in the pathway, including Gli1, Ptch1, and Ptch2, were significantly downregulated.[1]

Quantitative Data: Gene Expression Changes in Murine Limb Buds Exposed to BPDP

GeneFold Change (1 µM BPDP vs. Control)q-value
Gli1-1.8< 0.05
Ptch1-1.5< 0.05
Ptch2-1.6< 0.05
Ihh+1.4< 0.05

Data extracted from Yan et al., 2020.[1]

Experimental Protocol: Murine Limb Bud Culture and Gene Expression Analysis

A detailed protocol for assessing the impact of compounds on the Hedgehog signaling pathway in murine limb buds is provided below.

  • Limb Bud Culture:

    • Excise forelimbs from gestation day 13 CD-1 mouse embryos in sterile phosphate-buffered saline (PBS).

    • Culture individual limb buds in a 24-well plate containing 1 mL of DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Treat limb buds with the test compound (e.g., BPDP dissolved in DMSO) or vehicle control for the desired duration (e.g., 24 hours).

  • RNA Isolation and qRT-PCR:

    • Homogenize the limb buds in a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA using a standard protocol or a commercial kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for Hh pathway target genes (Gli1, Ptch1, Ptch2, Ihh) and a suitable housekeeping gene for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.[1]

Signaling Pathway Diagram: BPDP and the Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_membrane Cell Membrane BPDP (2-Propan-2-ylphenyl) phosphate analog (BPDP) Ptch1 Patched1 (Ptch1) Receptor BPDP->Ptch1 Inhibits? Hh_Ligand Hh Ligand (e.g., Ihh) Hh_Ligand->Ptch1 Binds Smo Smoothened (Smo) Ptch1->Smo Inhibits Gli Gli Transcription Factors (Gli1/2/3) Smo->Gli Activates Target_Genes Target Gene Expression (Gli1, Ptch1, Ptch2) Gli->Target_Genes Regulates

Caption: Potential interaction of BPDP with the Hedgehog signaling pathway.

Lipid Metabolism and PPARγ

Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP), another structural analog, has been shown to disrupt lipid metabolism in primary mouse hepatocytes.[2] This disruption is characterized by alterations in glycerolipids and glycerophospholipids.[2] Molecular docking studies suggest that TDTBPP can bind to the ligand-binding domain of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor that regulates adipogenesis and lipid metabolism.[2]

Quantitative Data: Effects of TDTBPP on Gene Expression in Primary Mouse Hepatocytes

GeneFold Change (4.5 µM TDTBPP vs. Control)
PparγUpregulated
Fabp4Upregulated
Srebp1cUpregulated
Acc1Upregulated
FasnUpregulated

Qualitative data summarized from Kang et al., 2025.[2]

Experimental Protocol: PPARγ Transactivation Assay

To quantitatively assess the activation of PPARγ by a test compound, a reporter gene assay can be employed.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the test compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathway Diagram: TDTBPP and PPARγ-mediated Lipid Metabolism

PPAR_Pathway cluster_nucleus Nucleus TDTBPP (2-Propan-2-ylphenyl) phosphate analog (TDTBPP) PPARg PPARγ TDTBPP->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression (Fabp4, Srebp1c, etc.) PPRE->Target_Genes Promotes Transcription Lipid_Metabolism Altered Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: Proposed mechanism of TDTBPP-induced alteration of lipid metabolism via PPARγ.

Neurotoxicity

Organophosphate compounds are well-known for their neurotoxic effects, primarily through the inhibition of acetylcholinesterase (AChE). While many organophosphate flame retardants are considered weak AChE inhibitors, they may exert neurotoxicity through other mechanisms. Studies on various organophosphate flame retardants suggest potential interactions with other neurotransmitter systems, such as the GABAergic and dopaminergic systems. However, specific molecular targets for this compound or its close analogs within the nervous system have not yet been definitively identified.

Experimental Workflow: Neurotoxicity Screening

A tiered approach is recommended for screening compounds for potential neurotoxicity.

Neurotoxicity_Workflow cluster_in_vitro Biochemical Level cluster_cell_based Cellular Level start Test Compound in_vitro In Vitro Assays start->in_vitro receptor_binding Receptor Binding Assays (e.g., Dopamine, GABA) in_vitro->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., AChE) in_vitro->enzyme_inhibition cell_based Cell-Based Assays neuronal_viability Neuronal Cell Viability cell_based->neuronal_viability neurotransmitter_uptake Neurotransmitter Uptake/ Release Assays cell_based->neurotransmitter_uptake in_vivo In Vivo Models (e.g., Zebrafish) end Neurotoxicity Profile in_vivo->end receptor_binding->cell_based enzyme_inhibition->cell_based neuronal_viability->in_vivo neurotransmitter_uptake->in_vivo

Caption: A general workflow for assessing the neurotoxic potential of a compound.

Conclusion

The available evidence strongly suggests that this compound and its structural analogs are biologically active molecules with the potential to interact with multiple cellular targets and signaling pathways. The Hedgehog pathway and PPARγ-mediated lipid metabolism represent two of the most promising areas for further investigation. The detailed experimental protocols and summary data provided in this guide are intended to serve as a valuable resource for researchers working to elucidate the mechanisms of action of these compounds and to assess their potential toxicological and pharmacological relevance. Further studies are warranted to directly investigate the biological activities of this compound and to expand our understanding of its potential impact on human health.

References

An In-depth Technical Guide to the Thermochemical Properties of Ortho-tert-butylphenyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of ortho-tert-butylphenyl phosphate. Due to the limited availability of specific experimental thermochemical data for this isomer, this document also includes data for related compounds, such as its isomers and triphenyl phosphate, to provide a comparative context. Detailed experimental protocols for determining key thermochemical properties are presented, alongside a plausible synthetic route for ortho-tert-butylphenyl phosphate. Furthermore, this guide explores the interaction of tert-butylphenyl diphenyl phosphate with the Hedgehog signaling pathway, a critical consideration for drug development professionals. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Ortho-tert-butylphenyl phosphate is an organophosphate ester. Organophosphate esters are a broad class of compounds used as flame retardants, plasticizers, and in various industrial applications. Their thermochemical properties are crucial for understanding their stability, reactivity, and behavior in chemical processes. For researchers in drug development, understanding the physicochemical properties and potential biological interactions of such molecules is of paramount importance. This guide aims to consolidate the available information on ortho-tert-butylphenyl phosphate, providing a valuable resource for scientists and researchers.

Physicochemical Properties

Table 1: Physical Properties of Tert-butylphenyl Diphenyl Phosphate Isomers

PropertyOrtho-isomerMeta-isomerPara-isomerCommercial Mixture
Molecular Formula C₂₂H₂₃O₄PC₂₂H₂₃O₄PC₂₂H₂₃O₄PC₂₂H₂₃O₄P
Molecular Weight 382.39 g/mol 382.39 g/mol 382.39 g/mol 382.39 g/mol
Boiling Point 195 °C at 0.2 mmHg (27 Pa)[1]200 °C at 0.2 mmHg (27 Pa)190 °C at 0.2 mmHg (27 Pa)>300 °C at 101,325 Pa
Density Not ReportedNot ReportedNot Reported1.15-1.2 g/cm³ at 20°C
Vapor Pressure Not ReportedNot ReportedNot Reported1.9x10⁻⁴ Pa at 30°C

Table 2: Thermochemical Properties of Triphenyl Phosphate (for comparison)

PropertyValueUnits
Enthalpy of Combustion (ΔHc°) -8699.8 ± 3.5kJ/mol
Enthalpy of Formation (ΔHf°) -564.4 ± 4.2kJ/mol
Enthalpy of Vaporization (ΔHvap) 98.7 ± 2.1kJ/mol
Enthalpy of Sublimation (ΔHsub) 114.4 ± 2.6kJ/mol

Synthesis of Ortho-tert-butylphenyl Phosphate

A specific, detailed experimental protocol for the synthesis of pure ortho-tert-butylphenyl phosphate is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be derived from general methods of synthesizing aryl phosphates and the selective alkylation of phenols. The synthesis would likely involve a two-step process: the selective ortho-alkylation of phenol to produce 2-tert-butylphenol, followed by phosphorylation with diphenyl phosphoryl chloride.

Experimental Workflow for Synthesis

G phenol Phenol alkylation Friedel-Crafts Alkylation phenol->alkylation isobutylene Isobutylene isobutylene->alkylation lewis_acid Lewis Acid Catalyst (e.g., AlCl3) lewis_acid->alkylation ortho_phenol 2-tert-Butylphenol alkylation->ortho_phenol phosphorylation Phosphorylation ortho_phenol->phosphorylation diphenyl_chloride Diphenyl Phosphoryl Chloride diphenyl_chloride->phosphorylation base Base (e.g., Pyridine) base->phosphorylation product Ortho-tert-butylphenyl Phosphate phosphorylation->product

Figure 1: Proposed synthesis workflow for ortho-tert-butylphenyl phosphate.

Step 1: Ortho-selective Alkylation of Phenol

The Friedel-Crafts alkylation of phenol with an alkylating agent like isobutylene or tert-butanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a common method for introducing a tert-butyl group onto the phenol ring. Achieving high ortho-selectivity can be challenging, as the para position is also activated. Reaction conditions such as temperature, solvent, and the choice of catalyst can be optimized to favor the formation of the ortho-isomer.

Experimental Protocol (General):

  • A solution of phenol in a suitable solvent (e.g., a non-polar organic solvent) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • The Lewis acid catalyst is added to the solution.

  • The alkylating agent (isobutylene or tert-butanol) is slowly added to the reaction mixture while maintaining a specific temperature.

  • The reaction is allowed to proceed for a set period.

  • The reaction is quenched, and the product mixture is worked up to isolate the 2-tert-butylphenol, often requiring purification techniques like distillation or chromatography to separate it from the para-isomer and unreacted starting materials.

Step 2: Phosphorylation of 2-tert-butylphenol

The resulting 2-tert-butylphenol can then be reacted with diphenyl phosphoryl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the desired ortho-tert-butylphenyl phosphate.

Experimental Protocol (General):

  • 2-tert-butylphenol is dissolved in a suitable aprotic solvent in a reaction vessel under an inert atmosphere.

  • A base is added to the solution to act as a scavenger for the HCl byproduct.

  • Diphenyl phosphoryl chloride is added dropwise to the mixture, typically at a controlled temperature.

  • The reaction mixture is stirred for a period to ensure complete reaction.

  • The reaction mixture is then washed, and the organic phase is dried and concentrated.

  • The final product, ortho-tert-butylphenyl phosphate, is purified, for example, by vacuum distillation or column chromatography.

Experimental Protocols for Thermochemical Properties

The determination of thermochemical properties such as the enthalpy of combustion and vaporization is crucial for a complete understanding of a compound's energetic characteristics.

Determination of Enthalpy of Combustion using Rotating Bomb Calorimetry

For organophosphorus compounds, rotating bomb calorimetry is the preferred method to ensure that the combustion products, particularly phosphoric acid, are in a well-defined state.

Experimental Protocol:

  • A precisely weighed sample of the substance (in a suitable container, e.g., a platinum crucible) is placed inside the combustion bomb.

  • A small amount of water or an aqueous solution is added to the bomb to ensure the formation of a phosphoric acid solution of a known concentration upon combustion.

  • The bomb is sealed and pressurized with a high purity of oxygen.

  • The bomb is placed in a calorimeter, which is a container with a known quantity of water and a temperature measuring device.

  • The system is allowed to reach thermal equilibrium.

  • The sample is ignited via an electrical fuse.

  • The bomb is rotated during and after combustion to ensure a uniform solution of the combustion products.

  • The temperature change of the calorimeter is meticulously recorded.

  • The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and corrections for the heat of formation of nitric acid and the dissolution of carbon dioxide.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation weigh Weigh Sample place Place Sample in Bomb weigh->place add_water Add Water to Bomb place->add_water seal Seal and Pressurize with O2 add_water->seal place_bomb Place Bomb in Calorimeter seal->place_bomb equilibrate Thermal Equilibration place_bomb->equilibrate ignite Ignite Sample equilibrate->ignite rotate Rotate Bomb ignite->rotate record_temp Record Temperature Change rotate->record_temp calculate Calculate Heat of Combustion record_temp->calculate

Figure 2: Workflow for rotating bomb calorimetry.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. Various methods can be employed to measure the vapor pressure of low-volatility compounds.

Experimental Protocol (e.g., using Gas Chromatography Retention Time):

  • A gas chromatograph with a well-characterized stationary phase is used.

  • A series of standard compounds with known vapor pressures and enthalpies of vaporization are injected into the GC at different column temperatures.

  • The retention times of these standards are recorded.

  • A calibration curve is generated by plotting the logarithm of the vapor pressure against the reciprocal of the retention time for the standards at each temperature.

  • The ortho-tert-butylphenyl phosphate sample is then injected under the same conditions, and its retention time is measured.

  • The vapor pressure of the sample at each temperature is determined from the calibration curve.

  • The enthalpy of vaporization is then calculated from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a Clausius-Clapeyron plot).

Biological Interactions: The Hedgehog Signaling Pathway

Recent studies have indicated that commercial mixtures of tert-butylphenyl diphenyl phosphate can interact with biological systems. Of particular interest to drug development professionals is its potential to modulate signaling pathways. One such pathway identified is the Hedgehog (Hh) signaling pathway.

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is also implicated in the maintenance of stem cells and in the progression of certain cancers in adults.[2] Aberrant activation of this pathway can lead to tumorigenesis.

Mechanism of the Hedgehog Signaling Pathway: In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). This inhibition prevents the activation of the GLI family of transcription factors, which remain in the cytoplasm in an inactive complex. When a Hedgehog ligand (such as Sonic Hedgehog, SHH) binds to PTCH, the inhibition on SMO is relieved. SMO then transduces a signal that leads to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation and differentiation.

Small molecule inhibitors of the Hedgehog pathway are of significant interest as potential anti-cancer agents. These inhibitors can target different components of the pathway, such as SMO or the GLI transcription factors. The finding that a compound structurally related to ortho-tert-butylphenyl phosphate may interact with this pathway highlights the importance of considering such off-target effects in drug development.

G cluster_0 Inactive State cluster_1 Active State cluster_2 Inhibition PTCH_inactive PTCH SMO_inactive SMO (inactive) PTCH_inactive->SMO_inactive inhibits GLI_complex GLI Complex (inactive) SMO_inactive->GLI_complex no signal SHH Hedgehog Ligand (SHH) PTCH_active PTCH SHH->PTCH_active binds SMO_active SMO (active) PTCH_active->SMO_active inhibition relieved GLI_active GLI (active) SMO_active->GLI_active activates Nucleus Nucleus GLI_active->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes regulates Inhibitor Small Molecule Inhibitor Inhibitor->SMO_active blocks

Figure 3: The Hedgehog signaling pathway and a point of inhibition.

Conclusion

This technical guide has synthesized the currently available information on the thermochemical and physical properties of ortho-tert-butylphenyl phosphate. While a complete thermochemical dataset for this specific isomer is not yet available in the public domain, this guide provides valuable comparative data from related compounds and detailed experimental protocols for its determination. The plausible synthetic route and the discussion of its interaction with the Hedgehog signaling pathway offer important insights for researchers in both chemistry and drug development. Further experimental investigation is warranted to fully characterize the thermochemical properties of ortho-tert-butylphenyl phosphate and to elucidate the precise nature of its biological activities.

References

An In-depth Technical Guide to the Discovery and History of Substituted Phenyl Phosphate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenyl phosphate compounds represent a versatile class of organophosphorus molecules with a rich history of scientific exploration and a broad spectrum of applications, ranging from industrial chemicals to therapeutic agents. Their unique chemical structure, characterized by a phosphate group attached to a substituted phenyl ring, allows for a wide range of modifications that can fine-tune their biological activity, stability, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these compounds, with a particular focus on their relevance to drug development.

A Brief History of Discovery and Development

The journey of substituted phenyl phosphates is intrinsically linked to the broader history of organophosphorus chemistry. Early explorations in the 19th century laid the groundwork for the synthesis of the first organophosphate compounds.

Early Milestones in Organophosphorus Chemistry:

  • 1820: French chemist Jean-Louis Lassaigne is credited with one of the earliest syntheses of an organic phosphorus compound by reacting alcohol with phosphoric acid.

  • Mid-19th Century: The synthesis of tetraethyl pyrophosphate (TEPP) marked a significant advancement, later identified as a potent cholinesterase inhibitor. This discovery opened the door to understanding the biological activity of organophosphates.

The 20th century witnessed a surge in the development and application of organophosphorus compounds, including substituted phenyl phosphates. Initially, their utility was recognized in industrial applications.

Industrial Applications:

  • Flame Retardants and Plasticizers: Substituted phenyl phosphates, such as triphenyl phosphate and its derivatives, found widespread use as flame retardants and plasticizers in polymers, enhancing their safety and durability.

Emergence in Medicinal Chemistry:

The latter half of the 20th century and the early 21st century saw a paradigm shift towards the biomedical applications of substituted phenyl phosphates. Their ability to mimic endogenous phosphates while offering tunable chemical properties made them attractive candidates for drug design. A significant area of development has been their use as prodrugs . By masking polar phosphate groups on active pharmaceutical ingredients (APIs), substituted phenyl phosphate derivatives can enhance oral bioavailability and cellular permeability.[1][2]

Synthesis and Experimental Protocols

The synthesis of substituted phenyl phosphates typically involves the phosphorylation of a substituted phenol. Various phosphorylating agents and methodologies have been developed over the years, each with its own advantages and limitations.

General Synthetic Strategies

A common approach involves the reaction of a substituted phenol with a phosphorus oxyhalide, such as phosphorus oxychloride (POCl₃), in the presence of a base to neutralize the hydrogen halide byproduct.

Another strategy employs the use of phosphorylating agents like diphenyl chlorophosphate. The resulting diphenyl phosphate ester can then be selectively deprotected, for instance, through catalytic hydrogenation, to yield the desired phenyl phosphate.

Detailed Experimental Protocols

This protocol describes the synthesis of a tri-substituted phenyl phosphate using phosphorus pentachloride.

  • Materials: 4-chlorothiophenol, phosphorus pentachloride (PCl₅), dry benzene, 10% sodium hydroxide (NaOH) solution, absolute alcohol.

  • Procedure:

    • Dissolve 4.899 g of 4-chlorothiophenol in 15 ml of dry benzene and stir for a few minutes.

    • Add 1.30 ml of PCl₅. The reaction is initially rapid.

    • After the initial reaction subsides, allow the mixture to stand overnight.

    • Dissolve the mixture in a suitable solvent and subject it to steam distillation to remove aqueous and benzene layers.

    • Treat the residue first with water and then with a 10% NaOH solution to remove any unreacted phenol.

    • Wash the resulting white residue, which is insoluble in NaOH, with distilled water to remove excess alkali.

    • Crystallize the product from absolute alcohol to obtain shining crystals of Tri-4-chlorothiophenyl phosphate.

  • Characterization: The product can be characterized by IR spectroscopy. The IR spectrum of Tri-4-chlorothiophenyl phosphate shows characteristic stretching frequencies for the various bonds present in the molecule.[3]

This method illustrates the synthesis of sterically hindered substituted phenyl phosphates.

  • General Procedure: The synthesis starts from the corresponding substituted phenols. The specific details of the phosphorylation step were not provided in the abstract, but it typically involves reaction with a suitable phosphorylating agent.

  • Characterization Data:

    • ¹H NMR: The ¹H NMR spectra of the triethylammonium salts of these phosphates show a broad resonance for the O-H proton around δ = 11.04-12.25 ppm and another broad peak for the N-H proton around δ = 6.62-11.92 ppm. Well-resolved triplet and quartet resonances corresponding to the ethyl group of the triethylammonium cation are also observed.[4]

    • ³¹P{¹H} NMR: The ³¹P{¹H} NMR spectra of the triethylammonium salts exhibit a single peak in the range of δ = -3.2 to -3.3 ppm, which is upfield shifted compared to the corresponding dihydrogen arylphosphates. The dihydrogen arylphosphates themselves show single singlet resonances in solution and solid-state CP-MAS ³¹P{¹H} NMR spectra (e.g., at δ = -4.6 and -3.9 ppm for the 4-ethyl derivative), indicating a single phosphorus environment.[4]

    • FT-IR: The FT-IR spectra show broad absorption bands around 2351-2402 cm⁻¹ indicative of the P-OH group.[4]

This protocol describes a simple, solvent-free method for the esterification of phenols, which is a related reaction.

  • Materials: Phenol, acetic anhydride.

  • Procedure:

    • In a 25 ml round bottom flask, add 2.0 ml (0.02 mol) of phenol and 2.0 ml (0.02 mol) of acetic anhydride.

    • Stir the mixture in an oil bath at 150°C for 120 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After confirmation of the conversion of phenol to phenylacetate, pour the reaction mixture into ice-cold water in a separating funnel.

    • Extract the product with hexane.

    • Evaporate the hexane fraction to obtain pure phenyl acetate.

  • Characterization: The product can be characterized by ¹H NMR and ¹³C NMR.[5]

Quantitative Data and Biological Activity

The biological activity of substituted phenyl phosphates is often quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes or cellular processes. Their potential as drugs is further evaluated through pharmacokinetic studies.

Enzyme Inhibition

Substituted phenyl phosphates have been investigated as inhibitors of various enzymes, including phosphatases and kinases.

Compound/ClassTarget EnzymeIC₅₀ ValueReference
Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides (e.g., compound 9h )Human Alkaline Phosphatase (ALP)0.420 ± 0.012 µM[6]
4-phenylquinolin-2(1H)-oneAkt kinase activity6 µM[4]
DPTIP (a phenol, parent of a phosphate prodrug)nSMase230 nM[7]
Pharmacokinetic Data

The development of substituted phenyl phosphates as prodrugs aims to improve the pharmacokinetic profiles of parent drugs.

ProdrugParent DrugKey Pharmacokinetic ImprovementReference
Honokiol monophosphate (HKP)Honokiol (HK)Rapid in vitro conversion (T₁/₂ = 8.9 s); improved in vivo T₁/₂ (7.97 h vs 0.66 h) and volume of distribution.[1]
C118PC118 (microtubule protein inhibitor)Currently in Phase I clinical development, suggesting favorable preclinical pharmacokinetics.[1]
Fostemsavir (phosphate prodrug)TemsavirPBPK models successfully predicted clinical pharmacokinetic data under various conditions.[8]
Fostamatinib (phosphate prodrug)R406 (active metabolite)PBPK models predicted clinical pharmacokinetic data for different formulations.[8]

Signaling Pathways and Mechanisms of Action

Substituted phenyl phosphates exert their biological effects by modulating various cellular signaling pathways. Their ability to act as enzyme inhibitors or as prodrugs that release active molecules allows them to interfere with key cellular processes.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in many diseases, including cancer. Certain organophosphorus compounds have been shown to modulate the MAPK pathway.[5][9] For instance, some compounds can induce neuronal damage by activating the p38-MAPK, JNK, and ERK signaling pathways.[5]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Substituted Phenyl Phosphate Substituted Phenyl Phosphate Substituted Phenyl Phosphate->MEK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Modulation of the MAPK signaling pathway.
The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Several inhibitors targeting this pathway have been developed, and some substituted phenyl derivatives have shown promise in this area. For example, 4-phenylquinolin-2(1H)-one has been identified as a specific allosteric inhibitor of Akt.[4]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell Survival & Growth Cell Survival & Growth Downstream Effectors->Cell Survival & Growth Substituted Phenyl Phosphate Derivative Substituted Phenyl Phosphate Derivative Substituted Phenyl Phosphate Derivative->Akt Inhibition

References

A Technical Guide to Quantum Chemical Calculations for (2-Propan-2-ylphenyl) Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive computational workflow for the quantum chemical characterization of (2-propan-2-ylphenyl) phosphate. Due to the limited availability of experimental and computational data for this specific molecule, this document serves as a proposed research plan, detailing the theoretical methodologies, expected data outputs, and visualization of the computational process. The protocols described herein are based on established quantum chemical methods successfully applied to other organophosphate compounds.

Introduction

This compound, an organophosphate ester, belongs to a class of compounds with diverse applications, from industrial chemicals to potential pharmaceutical agents. Understanding its molecular structure, electronic properties, and reactivity is crucial for elucidating its potential biological activity and for the rational design of new molecules. Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at the atomic level. This guide provides a detailed roadmap for conducting such a theoretical study using Density Functional Theory (DFT), a widely used and reliable method for organophosphate calculations.[1]

Proposed Computational Workflow

The quantum chemical analysis of this compound can be structured into a multi-step workflow. This process begins with the initial preparation of the molecular structure and proceeds through geometry optimization, electronic structure analysis, and the calculation of spectroscopic properties.

computational_workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization & Vibrational Analysis cluster_electronic 3. Electronic Property Analysis cluster_spectral 4. Spectroscopic Properties mol_build Build Initial 3D Structure geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) freq_calc->mep nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo nmr_calc NMR Chemical Shift Calculation freq_calc->nmr_calc ir_uvvis IR and UV-Vis Spectra Simulation freq_calc->ir_uvvis

Figure 1: Proposed computational workflow for this compound.

Detailed Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical level. Based on studies of similar organophosphates, the following methodologies are recommended.

3.1. Software All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

3.2. Density Functional Theory (DFT) DFT methods provide a good balance between computational cost and accuracy for organophosphate systems.[1] The B3LYP hybrid functional is a robust choice for geometry optimizations and electronic property calculations. Alternatively, the M06 suite of functionals can offer improved accuracy, particularly for systems where dispersion forces are significant.

3.3. Basis Sets A split-valence basis set, such as 6-31G(d), is suitable for initial geometry optimizations. For more accurate energy calculations and property predictions, a larger basis set like 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen atoms of the phosphate group.

3.4. Solvation Model To simulate the behavior of this compound in a biological environment, solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model. Water would be an appropriate solvent for simulating physiological conditions.

Data Presentation

The results of the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following tables are templates for presenting the calculated data.

Table 1: Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value
Bond Length P=O Value in Å
P-O (ester) Value in Å
C-O (ester) Value in Å
Bond Angle O=P-O Value in degrees
P-O-C Value in degrees

| Dihedral Angle | C-O-P-O | Value in degrees |

Table 2: Calculated Electronic Properties

Property Value Unit
Energy of HOMO Value eV
Energy of LUMO Value eV
HOMO-LUMO Gap Value eV
Dipole Moment Value Debye
Mulliken Atomic Charges P Value
O (phosphoryl) Value

| | O (ester) | Value |

Table 3: Predicted Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Intensity
P=O stretch Value Value
P-O-C stretch Value Value

| Aromatic C-H stretch | Value | Value |

Table 4: Predicted NMR Chemical Shifts

Nucleus Calculated Chemical Shift (ppm)
³¹P Value
¹³C (aromatic) Range of values
¹³C (alkyl) Range of values
¹H (aromatic) Range of values

| ¹H (alkyl) | Value |

Detailed Computational Protocols

Protocol 1: Geometry Optimization and Frequency Calculation

  • Build the initial structure: Construct the 3D model of this compound using molecular modeling software. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Perform DFT optimization: Submit the structure for geometry optimization at the B3LYP/6-31G(d) level of theory. If simulating a solvated environment, include the PCM or SMD model with water as the solvent.

  • Perform frequency calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Refine the geometry: For higher accuracy, re-optimize the geometry using a larger basis set, such as 6-311++G(d,p).

Protocol 2: Electronic Property Analysis

  • Analyze molecular orbitals: From the output of the frequency calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap.

  • Generate Molecular Electrostatic Potential (MEP) map: Use the optimized wavefunction to generate an MEP map. This will visualize the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

  • Perform Natural Bond Orbital (NBO) analysis: Conduct an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Protocol 3: Spectroscopic Property Simulation

  • Simulate IR spectrum: The vibrational frequencies and intensities calculated in Protocol 1 can be used to generate a theoretical infrared (IR) spectrum.

  • Calculate NMR chemical shifts: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation at the B3LYP/6-311++G(d,p) level of theory. The calculated shielding tensors can be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, phosphoric acid for ³¹P).

  • Simulate UV-Vis spectrum: To predict the electronic absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This will yield the excitation energies and oscillator strengths of the electronic transitions.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the proposed workflow and protocols, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. Such data is invaluable for understanding its chemical behavior and for guiding future research in drug development and materials science. The methodologies outlined here are robust and can be adapted for the study of other related organophosphate compounds.

References

Methodological & Application

Protocol for the Application of (2-Propan-2-ylphenyl) Phosphate as a Flame Retardant

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and experimental protocols for the use of (2-Propan-2-ylphenyl) phosphate, a halogen-free organophosphate ester, as a flame retardant additive in polymeric materials. This protocol is intended for researchers, scientists, and professionals in the field of materials science and drug development who are exploring novel flame retardant solutions.

This compound belongs to the family of triaryl phosphates, which are known for their efficacy as flame retardants and plasticizers.[1][2] These compounds primarily act through a combination of gas phase and condensed phase mechanisms to inhibit the combustion of polymeric materials.[1][2] In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.[1] In the gas phase, they can release phosphorus-containing radicals that quench the chemical reactions of combustion.[1]

This protocol will cover the physical and chemical properties, mechanism of action, and detailed procedures for incorporating and evaluating the flame retardant efficacy of this compound in a polymer matrix. The information provided is based on established knowledge of structurally similar organophosphate flame retardants, such as tert-butylphenyl diphenyl phosphate and isopropylated triphenyl phosphates.

Physical and Chemical Properties

While specific experimental data for this compound is not widely available, its properties can be inferred from structurally related compounds like tert-butylphenyl diphenyl phosphate.

Table 1: Estimated Physical and Chemical Properties of this compound

PropertyEstimated ValueReference Compound
Appearance Clear, colorless to pale yellow liquidtert-Butylphenyl diphenyl phosphate[3]
Molecular Formula C₁₅H₁₇O₄PN/A
Molecular Weight 292.27 g/mol N/A
Density @ 25°C 1.15 - 1.20 g/cm³tert-Butylphenyl diphenyl phosphate[4]
Flash Point >220°Ctert-Butylphenyl diphenyl phosphate[3]
Boiling Point >240°Ctert-Butylphenyl diphenyl phosphate[3]
Solubility Soluble in organic solventstert-Butylphenyl diphenyl phosphate[3]
Water Content ≤0.1%tert-Butylphenyl diphenyl phosphate[3]
Acid Value ≤0.1 mg KOH/gtert-Butylphenyl diphenyl phosphate[3]

Mechanism of Action

The flame retardant mechanism of this compound is expected to be consistent with that of other triaryl phosphates, involving both condensed-phase and gas-phase actions.

Condensed Phase Action

During combustion, the phosphate ester decomposes to form phosphoric acid and polyphosphoric acid.[2][5] These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, insulating char layer on the surface of the material.[1] This char layer serves as a physical barrier, limiting the transfer of heat to the underlying polymer and reducing the release of flammable volatiles into the gas phase.[1]

Gas Phase Action

Upon thermal decomposition, this compound can also release volatile phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reactions in the flame, effectively inhibiting the flame chemistry.[1]

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following protocols describe the procedures for incorporating this compound into a polymer matrix and evaluating its flame retardant performance.

Materials and Equipment
  • Polymer Resin: e.g., Polyvinyl Chloride (PVC), Polycarbonate (PC), Acrylonitrile Butadiene Styrene (ABS), or their blends.

  • This compound: Synthesized or sourced with known purity.

  • Twin-screw extruder or internal mixer: For melt blending.

  • Compression molding machine or injection molding machine: For sample preparation.

  • UL 94 Vertical Burn Chamber: For flammability testing.

  • Limiting Oxygen Index (LOI) Apparatus: To determine the minimum oxygen concentration for combustion.

  • Cone Calorimeter: For detailed analysis of combustion behavior.

Protocol for Sample Preparation
  • Drying: Dry the polymer resin and this compound in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

  • Premixing: Physically premix the dried polymer resin with the desired loading level of this compound (e.g., 5, 10, 15 parts per hundred resin - phr).

  • Melt Blending:

    • Feed the premixed material into a twin-screw extruder or an internal mixer.

    • Set the processing temperatures according to the polymer's specifications.

    • Ensure thorough mixing to achieve a homogeneous dispersion of the flame retardant in the polymer matrix.

  • Pelletizing: Extrude the molten blend and pelletize it for further processing.

  • Specimen Molding:

    • Dry the pellets again before molding.

    • Use a compression or injection molding machine to prepare test specimens according to the dimensions specified in the relevant testing standards (e.g., ASTM D3801 for UL 94, ASTM D2863 for LOI, ASTM E1354 for cone calorimetry).

Caption: Workflow for Polymer Sample Preparation.

Protocol for Flame Retardancy Testing

This test evaluates the self-extinguishing properties of the material.

  • Apparatus: UL 94 vertical burn chamber.

  • Specimen: A rectangular bar of specified dimensions (typically 125 x 13 x 3 mm).

  • Procedure:

    • Mount the specimen vertically.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • Immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the afterflame time (t2) and afterglow time (t3).

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[6] A V-0 rating indicates the highest level of flame retardancy.[6][7]

This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion.

  • Apparatus: LOI apparatus.

  • Specimen: A rectangular bar of specified dimensions.

  • Procedure:

    • Place the specimen vertically in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney.

    • Ignite the top of the specimen.

    • Adjust the oxygen concentration until the specimen just sustains burning for a specified period or over a specified length.

  • Result: The LOI is the minimum oxygen concentration at which burning is sustained. Higher LOI values indicate better flame retardancy.[7][8]

This test provides comprehensive data on the combustion behavior of a material under fire-like conditions.[9]

  • Apparatus: Cone calorimeter.

  • Specimen: A square plaque (typically 100 x 100 x 3 mm).

  • Procedure:

    • Expose the specimen to a constant heat flux from a conical heater.

    • Measure various parameters during combustion, including:

      • Time to ignition (TTI)

      • Heat release rate (HRR), particularly the peak heat release rate (pHRR)

      • Total heat release (THR)

      • Mass loss rate (MLR)

      • Smoke production rate (SPR)

      • Effective heat of combustion (EHC)

  • Analysis: Analyze the data to understand the material's contribution to fire growth and hazard. A reduction in pHRR and THR indicates effective flame retardancy.[9]

Data Presentation

Quantitative data from flame retardancy testing should be summarized in tables for clear comparison.

Table 2: Illustrative Flame Retardancy Data for a Polymer with this compound

FormulationLOI (%)UL 94 RatingpHRR (kW/m²)THR (MJ/m²)
Neat Polymer 21.0V-21200110
Polymer + 5 phr FR 25.5V-195095
Polymer + 10 phr FR 29.0V-070080
Polymer + 15 phr FR 32.5V-055070

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the polymer system and processing conditions.

Safety Precautions

  • Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

  • All high-temperature processing and combustion tests should be conducted in designated areas with appropriate exhaust ventilation and fire suppression systems.

References

Application Notes and Protocols for Aryl Phosphates in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on (2-Propan-2-ylphenyl) Phosphate Analogs as Flame Retardants

These application notes provide a comprehensive overview of the use of aryl phosphates, with a specific focus on compounds structurally related to this compound, in the field of polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the application of these compounds as flame retardants.

This compound, more commonly referred to as tert-butylphenyl phosphate, belongs to the class of organophosphorus flame retardants. These compounds are widely utilized to enhance the fire safety of various polymeric materials.

Principle of Action: Flame Retardancy

Aryl phosphates primarily function as flame retardants in the condensed phase, promoting the formation of a protective char layer on the polymer surface during combustion. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles.[1][2] Additionally, some phosphorus-containing compounds can also exhibit a gas-phase flame retardant mechanism by releasing radical scavengers that interrupt the combustion cycle.[3]

The general mechanism involves the thermal decomposition of the phosphate ester to form phosphoric acid. This acid then catalyzes the dehydration of the polymer, leading to the formation of a stable carbonaceous char.

Key Applications in Polymer Systems

Aryl phosphates are incorporated into a variety of thermoplastic and thermosetting polymers to improve their fire resistance. Common polymer matrices include:

  • Polyolefins: Such as polypropylene (PP) and polyethylene (PE), where they are often used in intumescent systems.[1][2]

  • Polyesters: Including polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[4]

  • Polyurethanes (PU): Used in foams and coatings.[5]

  • Epoxy Resins: For electronics and structural composites.[4][5]

  • Polycarbonates (PC) and PC/ABS Blends.

Quantitative Data on Performance

The effectiveness of aryl phosphates as flame retardants is evaluated using several standard tests. The following table summarizes typical data obtained for polymers additivated with these compounds.

Polymer MatrixFlame Retardant SystemLoading (%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) Reduction (%)Reference
Polypropylene (PP)Intumescent system with an aryl phosphate25> 30V-076[2]
Polyethylene (PE)Aryl phosphate with synergist2030.6V-0N/A[3]
Epoxy ResinPhosphorus-containing polymerN/AN/AV-0N/A[5]

Experimental Protocols

Protocol for Incorporation into Thermoplastics (Melt Blending)

This protocol describes the common method for incorporating additive flame retardants like aryl phosphates into thermoplastics such as polypropylene.

Materials:

  • Polymer resin (e.g., Polypropylene pellets)

  • Aryl phosphate flame retardant (e.g., a commercial tert-butylphenyl phosphate product)

  • (Optional) Synergists such as melamine polyphosphate or pentaerythritol.

  • Twin-screw extruder

  • Injection molding machine

  • Standard fire testing equipment (LOI, UL-94, Cone Calorimeter)

Procedure:

  • Drying: Dry the polymer pellets and the flame retardant powder in a vacuum oven at 80-100 °C for at least 4 hours to remove any residual moisture.

  • Premixing: Physically pre-mix the dried polymer pellets and the flame retardant powder (and any synergists) in the desired weight ratio.

  • Melt Compounding: Feed the pre-mixed materials into a co-rotating twin-screw extruder. Set the extruder temperature profile according to the processing window of the polymer (e.g., 180-220 °C for PP).

  • Pelletizing: Extrude the molten blend through a die and pelletize the strands.

  • Specimen Preparation: Dry the resulting pellets and use an injection molding machine to prepare standardized test specimens (e.g., for UL-94, LOI, and mechanical property testing).

  • Characterization: Perform flame retardancy tests (UL-94, LOI, Cone Calorimetry) and mechanical tests (tensile, flexural) on the prepared specimens.

Protocol for Synthesis of a Phosphorus-Containing Polyester (Polycondensation)

This protocol outlines a general procedure for synthesizing a polymer with a phosphate moiety in the backbone, creating a reactive-type flame retardant polymer.

Materials:

  • Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate as a representative compound)

  • A diol (e.g., Bisphenol A)

  • Anhydrous organic solvent (e.g., Dichloromethane)

  • Acid scavenger (e.g., Pyridine or Triethylamine)

  • Nitrogen gas supply

  • Standard laboratory glassware for synthesis under inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Reagent Preparation: Dissolve the diol (e.g., Bisphenol A) and the acid scavenger (e.g., pyridine) in the anhydrous solvent within the reaction flask under a nitrogen atmosphere.

  • Reaction Initiation: Cool the solution in an ice bath. Dissolve the aryl phosphorodichloridate in the anhydrous solvent and add it dropwise to the stirred diol solution via the dropping funnel.

  • Polycondensation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for several hours to ensure complete polymerization.

  • Work-up: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and by-products.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature.

  • Characterization: Characterize the synthesized polymer using techniques such as NMR, FTIR, GPC (for molecular weight), and TGA (for thermal stability).

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_processing Melt Processing cluster_testing Characterization drying Drying of Polymer & Additives premixing Premixing drying->premixing Homogenize extrusion Twin-Screw Extrusion premixing->extrusion Feed pelletizing Pelletizing extrusion->pelletizing injection_molding Injection Molding pelletizing->injection_molding Prepare Specimens flame_testing Flame Retardancy Testing (LOI, UL-94, Cone) injection_molding->flame_testing mechanical_testing Mechanical Property Testing injection_molding->mechanical_testing flame_retardancy_mechanism cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase polymer Polymer + Aryl Phosphate decomposition Thermal Decomposition polymer->decomposition heat Heat heat->polymer phosphoric_acid Phosphoric Acid Formation decomposition->phosphoric_acid volatiles Flammable Volatiles decomposition->volatiles dehydration Polymer Dehydration & Crosslinking phosphoric_acid->dehydration char_layer Protective Char Layer dehydration->char_layer combustion Combustion char_layer->combustion Inhibits (Barrier) volatiles->combustion Fuels

References

Application Notes and Protocols: (2-Propan-2-ylphenyl) Phosphate as a Plasticizer in PVC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (2-propan-2-ylphenyl) phosphate, a compound closely related to and commercially available as part of a mixture in tert-butylphenyl diphenyl phosphate (BPDP), as a plasticizer in Polyvinyl Chloride (PVC). This document outlines the plasticizer's properties, provides detailed protocols for incorporating it into PVC formulations, and describes the subsequent testing methodologies to evaluate the performance of the plasticized material.

Introduction

This compound, also known as tert-butylphenyl phosphate, is an organophosphate ester that serves as an effective flame-retardant plasticizer for PVC. Commercial products like Tert-Butyl Phenyl Diphenyl Phosphate (BPDP) are mixtures containing this and other butylated triphenyl phosphate esters. These plasticizers are valued for their ability to impart flexibility to PVC while simultaneously enhancing its fire resistance, a critical attribute for applications in cables, pipes, and films. Additionally, they exhibit low volatility and high compatibility with PVC resins, which ensures long-term performance and minimizes plasticizer migration.[1]

This document will focus on the application of a commercial equivalent, Tert-Butyl Phenyl Diphenyl Phosphate (BPDP), as a representative of this compound plasticizers.

Data Presentation

The following tables summarize the expected performance of PVC plasticized with Tert-Butyl Phenyl Diphenyl Phosphate (BPDP). The data is compiled from technical datasheets and scientific literature on phosphate ester plasticizers. It is important to note that specific values can vary depending on the exact formulation, including the type and amount of other additives like stabilizers and fillers.

Table 1: Typical Physical and Chemical Properties of BPDP Plasticizer
PropertyValueTest Method
Appearance Clear, transparent liquidVisual
Phosphorus Content (wt. %) 8.5-
Specific Gravity (20°C/20°C) 1.182ASTM D792
Viscosity @ 25°C (mPa·s) 70ASTM D445
Acid Value (mg KOH/g) < 0.10ASTM D1613
Water Content (wt. %) < 0.10ASTM E203
Flash Point (°C) ≥224ASTM D92
Boiling Point (°C) 245–260ASTM D1120

Source: Data compiled from commercial technical datasheets for BPDP (e.g., Phosflex® 71B).[1][2]

Table 2: Mechanical Properties of Flexible PVC with Varying BPDP Concentration
PropertyUnplasticized PVC30 phr BPDP (Estimated)50 phr BPDP (Estimated)Test Method
Tensile Strength (MPa) ~5020 - 2515 - 20ASTM D638
Elongation at Break (%) <50250 - 350350 - 450ASTM D638
Shore A Hardness >100 (Shore D)85 - 9575 - 85ASTM D2240
Table 3: Thermal Properties of Flexible PVC with BPDP
PropertyUnplasticized PVCPVC with BPDP (Typical)Test Method
Glass Transition Temp. (Tg) (°C) ~8530 - 50DSC (ASTM E1356)
TGA Weight Loss (in Nitrogen) TGA (ASTM E1131)
2% Weight Loss (°C) -213
5% Weight Loss (°C) -234
10% Weight Loss (°C) -251

TGA data is sourced from the technical datasheet for Phosflex® 71B.[2] The Glass Transition Temperature is an estimated range for flexible PVC.

Table 4: Migration Resistance of BPDP in Flexible PVC
Test ConditionWeight Loss (%)Test Method
Activated Carbon (24h @ 70°C) Low (specific data not available)ISO 176
Volatility (Vapor Pressure @ 25°C) <0.01 mmHg (of plasticizer)-

BPDP is noted for its low volatility, which contributes to high permanence and minimal migration.[1] Specific weight loss percentages under standard test conditions are not publicly available and would need to be determined experimentally.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and evaluation of PVC compounds plasticized with this compound (BPDP).

Preparation of Plasticized PVC Compound

Objective: To prepare a homogeneous, free-flowing PVC dry blend containing BPDP plasticizer and other necessary additives.

Materials and Equipment:

  • Suspension grade PVC resin (e.g., K-value 67)

  • This compound (BPDP)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricants (e.g., stearic acid, paraffin wax)

  • Fillers (e.g., calcium carbonate), if required

  • High-speed mixer with heating and cooling jackets

  • Beakers, weighing balance

Procedure:

  • Pre-mixing of Solids:

    • To the high-speed mixer bowl, add 100 parts by weight of PVC resin.

    • Add the required amount of thermal stabilizer (e.g., 2-3 phr) and solid lubricants (e.g., 0.5-1 phr).

    • Start the mixer at a low speed to homogenize the solid ingredients for approximately 2-3 minutes.

  • Heating and Plasticizer Addition:

    • Increase the mixer speed to high to raise the temperature of the blend through frictional heat.

    • Monitor the temperature of the mixture. When it reaches approximately 80-90°C, the PVC pores will open, making it receptive to the liquid plasticizer.

    • Reduce the mixer speed to low and begin the gradual addition of the pre-weighed BPDP plasticizer. For higher concentrations (>40 phr), the plasticizer can be pre-heated to around 60-80°C to reduce its viscosity and improve absorption.

    • The addition of the cooler liquid plasticizer will initially cause a drop in the blend temperature. Continue mixing until all the plasticizer is added.

  • Absorption and Homogenization:

    • After the complete addition of the plasticizer, increase the mixer speed again to raise the temperature to 110-120°C. This ensures complete absorption of the plasticizer and drives off any residual moisture.

    • The mixing process is complete when the blend appears as a dry, free-flowing powder with no visible liquid. This typically takes 5-10 minutes after the final temperature is reached.

  • Cooling:

    • Discharge the hot dry blend into a cooler mixer or a cooling-jacketed vessel.

    • Cool the blend to below 50°C with slow agitation to prevent agglomeration.

  • Storage:

    • Store the final PVC dry blend in a sealed, moisture-proof container until further processing.

Preparation of Test Specimens

Objective: To produce standardized test specimens from the PVC dry blend for mechanical and physical testing.

Equipment:

  • Two-roll mill with heating capabilities

  • Compression molding press with a picture-frame mold of desired thickness

  • Cutting dies for specific test specimens (e.g., dumbbell shape for tensile testing)

Procedure:

  • Milling:

    • Preheat the two-roll mill to a surface temperature of 150-165°C.

    • Gradually feed the PVC dry blend into the nip of the rolls. The material will melt and form a band around the front roll.

    • Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete fusion and homogenization.

  • Sheeting:

    • Once the material is homogeneous, adjust the nip of the rolls to produce a sheet of uniform thickness (e.g., 2-3 mm).

    • Remove the sheet from the mill.

  • Compression Molding:

    • Cut the milled sheet into pieces that fit into the picture-frame mold.

    • Place the mold between the platens of the compression molding press, preheated to 160-170°C.

    • Apply low pressure for a few minutes to preheat the material, then increase to high pressure (e.g., 10-15 MPa) for 5-10 minutes to cure the sheet.

    • Cool the mold under pressure to below 50°C before removing the molded sheet.

  • Specimen Cutting:

    • Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours as per ASTM D618.

    • Use the appropriate cutting dies to punch out the test specimens from the conditioned sheets.

Evaluation Protocols

The following standard test methods should be used to evaluate the properties of the plasticized PVC.

  • Tensile Strength and Elongation at Break (ASTM D638): Use a universal testing machine to determine the tensile properties of dumbbell-shaped specimens.

  • Hardness (ASTM D2240): Measure the Shore A hardness of the molded sheets using a durometer.

  • Specific Gravity (ASTM D792): Determine the specific gravity of the material using the water displacement method.

  • Thermal Properties (DSC/TGA):

    • DSC (ASTM E1356): Use Differential Scanning Calorimetry to determine the glass transition temperature (Tg).

    • TGA (ASTM E1131): Use Thermogravimetric Analysis to evaluate thermal stability and weight loss profile.

  • Plasticizer Migration - Activated Carbon Method (ISO 176):

    • Condition and weigh the test specimens (discs of known diameter and thickness).

    • Place the specimens in a container with activated carbon, ensuring they are surrounded.

    • Expose the container to a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • After exposure, remove the specimens, clean off any carbon residue, and re-condition them.

    • Weigh the specimens again and calculate the percentage weight loss.

Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the evaluation of this compound as a PVC plasticizer.

Experimental_Workflow cluster_prep I. Formulation & Compounding cluster_specimen II. Specimen Preparation cluster_testing III. Performance Evaluation A 1. Weigh Raw Materials (PVC, BPDP, Stabilizer, etc.) B 2. High-Speed Mixing (Heating to 110-120°C) A->B C 3. Cooling (to < 50°C) B->C D 4. Obtain PVC Dry Blend C->D E 5. Two-Roll Milling (150-165°C) D->E F 6. Compression Molding (160-170°C) E->F G 7. Conditioning (24h @ 23°C, 50% RH) F->G H 8. Cut Test Specimens G->H I Mechanical Testing (ASTM D638, D2240) H->I J Physical Testing (ASTM D792) H->J K Thermal Analysis (DSC, TGA) H->K L Migration Testing (ISO 176) H->L

Caption: Experimental workflow for preparing and testing PVC plasticized with BPDP.

Logical_Relationship cluster_properties Plasticizer Properties cluster_performance PVC Performance Characteristics P1 Chemical Structure (Aryl Phosphate) M1 Mechanical Properties (Tensile Strength, Elongation, Hardness) P1->M1 influences M2 Thermal Properties (Tg, Thermal Stability) P1->M2 influences M3 Permanence (Migration, Volatility) P1->M3 influences M4 Flame Retardancy P1->M4 influences P2 Molecular Weight P2->M2 influences P2->M3 influences P3 Concentration (phr) P3->M1 directly affects P3->M2 directly affects P3->M3 directly affects

References

Application Notes and Protocols for Phenyl Phosphate Substrates in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of phenyl phosphate substrates in the colorimetric determination of phosphatase activity.

Introduction

Important Note: A thorough literature search did not yield any specific information on "(2-Propan-2-ylphenyl) phosphate" for use as a substrate in enzyme assays. The following application notes and protocols are based on the widely used and structurally related chromogenic substrate, para-Nitrophenyl phosphate (pNPP) . pNPP is a common choice for monitoring the activity of various phosphatases, including alkaline phosphatases (APs), acid phosphatases (ACPs), protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases.[1][2][3][4]

The enzymatic hydrolysis of pNPP by a phosphatase yields para-nitrophenol (pNP) and inorganic phosphate.[3][4] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is a yellow-colored product with a maximum absorbance at 405 nm.[1][3][5][6] The rate of pNP formation is directly proportional to the phosphatase activity and can be quantified using a spectrophotometer.[1][3] This straightforward and cost-effective colorimetric assay is suitable for high-throughput screening and enzyme characterization.[5]

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the phosphate ester bond of pNPP by a phosphatase. This reaction releases p-nitrophenol (pNP), which, under alkaline conditions, exhibits a distinct yellow color that can be measured spectrophotometrically.

pNPP p-Nitrophenyl phosphate (pNPP) (Colorless) Enzyme Phosphatase pNPP->Enzyme pNP p-Nitrophenol (pNP) (Yellow at alkaline pH) Pi Inorganic Phosphate Enzyme->pNP H₂O Enzyme->Pi

Caption: Enzymatic hydrolysis of pNPP to pNP.

Applications

  • Enzyme Kinetics: Determination of kinetic parameters such as Kcat and Km.[7][8][9]

  • High-Throughput Screening (HTS): Screening for inhibitors or activators of phosphatases in drug discovery.

  • Enzyme-Linked Immunosorbent Assay (ELISA): pNPP is a common substrate for alkaline phosphatase-conjugated secondary antibodies.[2][10]

  • Biochemical Characterization: Studying the activity of purified or recombinant phosphatases.

  • Diagnostics: Measurement of phosphatase levels in biological samples.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of pNPP in phosphatase assays. Note that optimal conditions can vary depending on the specific enzyme being assayed.

ParameterValueEnzyme ClassNotes
Wavelength (λmax) 405 nmUniversalFor detection of p-nitrophenol under alkaline conditions.[1][3][5][6]
Molar Extinction Coefficient (ε) 1.8 x 10⁴ M⁻¹cm⁻¹UniversalFor p-nitrophenol at pH > 9.[1]
Typical Substrate Concentration 0.5 - 10 mMProtein PhosphatasesApparent Km values for many protein phosphatases fall within this range.[4]
pH Optimum 5.5Acid Phosphatases[11]
7.2Neutral Phosphatases (e.g., PTPs)[1][11]
9.8 - 10.5Alkaline Phosphatases[6][10]
Typical Incubation Temperature Room Temperature or 37°CUniversal[1]
Detection Limit As low as 3 ngProtein Tyrosine Phosphatase 1B (PTP1B)[1]

Experimental Protocols

Protocol 1: General Assay for Phosphatase Activity in a 96-Well Plate

This protocol provides a general framework for measuring the activity of a purified phosphatase.

Materials:

  • Clear, flat-bottom 96-well plate[1]

  • Spectrophotometric multiwell plate reader

  • pNPP Substrate Solution (e.g., 10 mM in appropriate assay buffer)

  • Assay Buffer (see table below for examples)

  • Stop Solution (e.g., 3 M NaOH)[10]

  • Purified enzyme solution

Assay Buffers:

Phosphatase TypeBuffer Composition
Alkaline Phosphatase 1 M Diethanolamine (pH 9.8), 0.5 mM MgCl₂[10]
0.1 M Glycine (pH 10.4), 1 mM MgCl₂, 1 mM ZnCl₂[10]
Acid Phosphatase 100 mM Sodium Acetate (pH 5.5), 10 mM MgCl₂[1]
Neutral Phosphatase 50 mM Tris-HCl (pH 7.5), 135 mM NaCl, 7.5 mM KCl, 5 mM MgCl₂, 0.1 mM ZnCl₂[5]

Procedure:

  • Prepare serial dilutions of the phosphatase in the appropriate assay buffer.

  • Add 50 µL of each enzyme dilution to triplicate wells of the 96-well plate.

  • For blank controls, add 50 µL of assay buffer without the enzyme to triplicate wells.[1]

  • Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.[1]

  • Incubate the plate for 10-30 minutes at the desired temperature (e.g., 37°C).[1]

  • Stop the reaction by adding 50 µL of Stop Solution to each well.[1]

  • Measure the absorbance at 405 nm using a plate reader.[1]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition Enzyme Dilutions Enzyme Dilutions Add Enzyme/Blank Add Enzyme/Blank Enzyme Dilutions->Add Enzyme/Blank Blank Controls Blank Controls Blank Controls->Add Enzyme/Blank Add pNPP Add pNPP Add Enzyme/Blank->Add pNPP Incubate Incubate Add pNPP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Vary [S] Prepare varying [pNPP] Measure A405 Measure Absorbance at 405 nm over time Vary [S]->Measure A405 Constant [E] Use constant [Enzyme] Constant [E]->Measure A405 Calculate V0 Calculate Initial Velocity (V₀) Measure A405->Calculate V0 Plot Data Plot V₀ vs. [S] Calculate V0->Plot Data Fit Curve Fit to Michaelis-Menten Equation Plot Data->Fit Curve Determine Km Vmax Determine Km and Vmax Fit Curve->Determine Km Vmax

References

Application Note: Analysis of (2-Propan-2-ylphenyl) phosphate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2-Propan-2-ylphenyl) phosphate belongs to the class of organophosphate esters (OPEs), which are widely utilized as flame retardants and plasticizers in various industrial and consumer products.[1][2] Monitoring the presence and concentration of these compounds in environmental and biological matrices is of significant interest due to their potential persistence and adverse health effects.[1][2] This application note details a robust method for the sensitive and selective determination of this compound using gas chromatography coupled with mass spectrometry (GC-MS). The protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis.

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by separation and detection using GC-MS. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted analyte, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them, providing both qualitative and quantitative information.

Experimental

Instrumentation and Consumables

  • Gas Chromatograph: A system such as a TRACE™ GC or Agilent 6890N equipped with a split/splitless injector.

  • Mass Spectrometer: An ion trap mass spectrometer or a quadrupole mass spectrometer (e.g., Agilent 5975B MSD).[3]

  • GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of organophosphorus compounds.[4][5]

  • Syringes: 10 µL autosampler syringes.

  • Vials: 2 mL clear glass vials with PTFE-lined septa.

  • Gases: Helium (carrier gas, purity ≥ 99.999%).

Reagents and Standards

  • This compound analytical standard

  • Solvents: Acetone, Dichloromethane, Ethyl Acetate (HPLC or pesticide residue grade)

  • Anhydrous Sodium Sulfate

  • Solid-Phase Extraction (SPE) Cartridges (if required for sample cleanup)

Protocols

1. Standard Preparation Prepare a stock solution of this compound at a concentration of 1000 µg/mL in acetone. From this stock solution, prepare a series of calibration standards by serial dilution in acetone to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[6]

2. Sample Preparation (General Protocol for Water Samples) For environmental water samples, a pre-concentration and clean-up step is often necessary to achieve the required sensitivity.

  • Extraction:

    • To a 1 L water sample, add a suitable surrogate or internal standard.

    • Extract the sample using solid-phase extraction (SPE) with a cartridge appropriate for organophosphate esters.

    • Alternatively, perform liquid-liquid extraction (LLE) by shaking the sample with three successive portions of 50 mL dichloromethane in a separatory funnel.[7]

  • Drying:

    • Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.[7]

  • Concentration:

    • Concentrate the dried extract to a volume of approximately 1 mL using a rotary evaporator.

    • Further concentrate the sample to a final volume of 200 µL under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the final residue in a suitable solvent, such as ethyl acetate, for GC-MS analysis.[5]

3. GC-MS Analysis

  • Injection: Inject 1 µL of the prepared standard or sample extract into the GC-MS system in splitless mode.[4][5]

  • GC Conditions:

    • Inlet Temperature: 280 °C[4][5]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp 1: 15 °C/min to 200 °C

      • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes[4][5]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4][5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C[4]

    • Scan Range: m/z 50-500

Data Presentation

Table 1: GC-MS Parameters for the Analysis of this compound

ParameterValue
GC System TRACE™ GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL (Splitless)
Inlet Temperature280 °C
Oven Program70°C (2 min), then 15°C/min to 200°C, then 10°C/min to 280°C (5 min hold)[4][5]
Carrier GasHelium (1.2 mL/min)
MS System Ion Trap or Quadrupole MS
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV[3]
Source Temperature230 °C
Transfer Line Temperature280 °C
Scan Range50-500 amu
Data Acquisition Full Scan

Table 2: Expected Quantitative Data for this compound

ParameterExpected Value
Retention Time (RT)Dependent on the specific GC-MS system
Quantifier Ion (m/z)To be determined from the mass spectrum
Qualifier Ions (m/z)To be determined from the mass spectrum
Limit of Detection (LOD)Expected in the low ng/L to µg/L range[2][8]
Limit of Quantification (LOQ)Expected in the low ng/L to µg/L range[5]
Linearity (R²)> 0.99

Visualization of Protocols and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Water Sample extraction Solid-Phase or Liquid-Liquid Extraction sample->extraction drying Drying with Na2SO4 extraction->drying concentration Concentration drying->concentration reconstitution Reconstitution concentration->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway parent_ion This compound Molecular Ion [M]+• fragment1 Loss of C3H7• (isopropyl radical) parent_ion->fragment1 α-cleavage fragment2 Loss of C6H5O• (phenoxy radical) parent_ion->fragment2 cleavage of P-O bond fragment3 [M - C3H7]+ fragment1->fragment3 fragment4 [M - C6H5O]+ fragment2->fragment4 fragment5 Further Fragmentation fragment3->fragment5 fragment4->fragment5

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described methodology, including sample preparation and instrumental parameters, is based on established methods for organophosphate esters and is expected to provide the necessary sensitivity and selectivity for the determination of this compound in various matrices. The provided workflows and fragmentation pathways offer a solid foundation for researchers to develop and validate their own analytical methods for this and similar compounds.

References

Standard Operating Procedure for Handling (2-Propan-2-ylphenyl) Phosphate in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Date of SOP Creation: 2025-11-02

Disclaimer: The following Standard Operating Procedure (SOP) has been developed based on available safety data for structurally related compounds, primarily isopropylated and butylated triphenyl phosphates. The exact chemical identity of "(2-Propan-2-ylphenyl) phosphate" is not specified in the request, and it may refer to a mono-, di-, or tri-substituted phosphate ester. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound being used. This SOP is intended as a general guideline and should be adapted to specific laboratory conditions and regulatory requirements.

Introduction and Scope

This document provides standardized procedures for the safe handling, use, storage, and disposal of this compound and its common variants like isopropylated or butylated triphenyl phosphates in a laboratory setting. These compounds are part of the broader class of organophosphate esters, which are frequently utilized as flame retardants and plasticizers. This SOP is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

(2-Propan-2-ylphenyl) phosphates are generally classified as organophosphate esters. While specific toxicity data for every isomer is not available, the class of compounds presents several potential hazards.

Potential Hazards:

  • Reproductive Toxicity: Some isopropylated triphenylphosphate mixtures are suspected of damaging fertility or the unborn child.[1][2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]

  • Skin Sensitization: May cause an allergic skin reaction.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]

  • Combustion Products: When heated to decomposition, may release poisonous and corrosive fumes of carbon dioxide, carbon monoxide, and phosphorus oxides.[3]

A thorough risk assessment should be conducted before any new experimental protocol involving these compounds.

Physical and Chemical Properties

The physical and chemical properties can vary depending on the specific isomer and degree of substitution. The following table summarizes general properties for related compounds.

PropertyValueSource
Appearance Colorless to light yellow liquid[4]
Odor Odorless or none[3][5]
Boiling Point >400°C (762mmHg)[3]
Flash Point 224 - 246.1 °C (closed cup)[4][6]
Density ~1.17 - 1.18 g/cm³ at 20-25°C[4][6]
Solubility in Water Very low (e.g., 0.04 µg/mL at 25°C)[6]
log Kow ~5.12 (indicates potential for bioaccumulation)[6]

Personal Protective Equipment (PPE)

Standard laboratory PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection:

    • Gloves: Neoprene or butyl rubber gloves are recommended.[1] Change gloves immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat is advisable.

    • Clothing: Body-covering clothes and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation, or when generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Engineering Controls

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.

Experimental Protocols

General Handling Workflow

The following diagram outlines the general workflow for handling this compound in the lab.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Don PPE setup Prepare Fume Hood start->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware react->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe end Wash Hands remove_ppe->end

Caption: General laboratory workflow for handling organophosphate esters.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in a suitable organic solvent (e.g., acetone, toluene).

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetone)

  • Volumetric flask with stopper

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh out the desired amount of this compound (e.g., 100 mg).

  • Transfer: Carefully transfer the weighed compound into the volumetric flask.

  • Dissolution: Add a small amount of the solvent to the flask and gently swirl to dissolve the compound.

  • Dilution: Once dissolved, add the solvent up to the calibration mark of the volumetric flask.

  • Mixing: Stopper the flask and invert several times to ensure a homogenous solution.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the solution in a tightly sealed container in a designated, well-ventilated storage area, away from incompatible materials.

Storage and Incompatibility

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from heat, sparks, and open flames. Store away from foodstuffs and animal feed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Spill and Emergency Procedures

Spill Response Workflow

G Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor spill->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste contain->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids apart. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, clearly labeled, and sealed hazardous waste containers.

  • Disposal: Dispose of waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[1][3] Do not dispose of down the drain or in regular trash.

References

Application Notes and Protocols for Cell-Based Phosphatase Assays using a Phenyl Phosphate Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-based assays are fundamental tools in drug discovery and biological research, providing a physiologically relevant context for studying cellular processes and the effects of chemical compounds. Phosphatase activity is a critical regulatory mechanism in numerous signaling pathways, and its dysregulation is implicated in various diseases. This document provides detailed protocols for quantifying phosphatase activity in cell-based systems using a chromogenic phenyl phosphate substrate. While the specific compound (2-Propan-2-ylphenyl) phosphate is not commonly cited in literature for such assays, the principles and protocols outlined here are based on the widely used substrate, p-nitrophenyl phosphate (pNPP), and are broadly applicable to other suitable phenyl phosphate substrates.

The primary application detailed is a secreted embryonic alkaline phosphatase (SEAP) reporter gene assay. SEAP is a powerful tool for monitoring gene expression, as it is secreted into the cell culture medium, allowing for repeated sampling without lysing the cells.[1][2][3] This non-invasive nature is particularly advantageous for kinetic studies of promoter activity.[2][4]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of a phosphate ester substrate by alkaline phosphatase. In the case of pNPP, the enzyme catalyzes the removal of the phosphate group, resulting in the formation of p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[5][6][7] The intensity of the color is directly proportional to the amount of phosphatase activity.

I. Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay

This protocol is designed for the quantitative measurement of SEAP activity from the supernatant of cultured mammalian cells.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
SEAP Reporter PlasmidInvivoGenpNIFty2-SEAP-20°C
Transfection Reagent(e.g., Lipofectamine 3000)Thermo Fisher Scientific4°C
HEK293T CellsATCCCRL-3216Liquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
p-Nitrophenyl phosphate (pNPP) tabletsAssay GenieBN00665-20°C
Assay Buffer (e.g., 1M Tris-HCl, pH 8.0)Sigma-AldrichT2663Room Temperature
96-well clear, flat-bottom platesCorning3596Room Temperature
Experimental Protocol

A. Cell Culture and Transfection

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Transfection: Transfect the cells with a SEAP reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent. A common application is to place the SEAP gene under the control of a promoter of interest to study its activation.[8]

  • Incubation: After transfection, incubate the cells for 24-48 hours to allow for gene expression and secretion of SEAP into the culture medium.

B. SEAP Assay

  • Sample Collection: Carefully collect 20-50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.

  • Heat Inactivation of Endogenous Phosphatases: To eliminate background from endogenous phosphatases, heat-inactivate the collected supernatant at 65°C for 30 minutes.[3]

  • Substrate Preparation: Prepare the pNPP working solution by dissolving one pNPP tablet in 5.4 mL of assay buffer to a final concentration of 5 mM.[5][6] This solution should be prepared fresh.

  • Reaction Setup: In a new 96-well plate, add 50 µL of the heat-inactivated supernatant to each well.

  • Initiate Reaction: Add 50 µL of the 5 mM pNPP solution to each well. Mix gently by pipetting.

  • Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.[7]

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

The SEAP activity is proportional to the absorbance at 405 nm. For inhibitor studies, calculate the percent inhibition using the following formula:

% Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100

IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

SEAP_Assay_Workflow cluster_prep Cell Preparation & Transfection cluster_assay SEAP Activity Measurement seed_cells Seed HEK293T cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h transfect Transfect with SEAP reporter plasmid incubate_24h->transfect incubate_48h Incubate 24-48h for SEAP expression transfect->incubate_48h collect_supernatant Collect supernatant incubate_48h->collect_supernatant heat_inactivate Heat inactivate (65°C, 30 min) collect_supernatant->heat_inactivate mix_reagents Mix supernatant and pNPP heat_inactivate->mix_reagents prepare_pnpp Prepare pNPP substrate prepare_pnpp->mix_reagents incubate_rt Incubate RT mix_reagents->incubate_rt read_absorbance Read absorbance at 405 nm incubate_rt->read_absorbance

Fig 1. Workflow for SEAP Reporter Gene Assay.

II. Intracellular Alkaline Phosphatase Assay

This protocol is for measuring the activity of endogenous or overexpressed intracellular alkaline phosphatase.

Materials and Reagents

In addition to the materials listed for the SEAP assay, the following are required:

ReagentDescription
Phosphate-Buffered Saline (PBS)For washing cells
Lysis Buffer(e.g., 0.1M Tris buffer, pH 8.0 with 0.1% Triton X-100)
Experimental Protocol

A. Cell Lysis

  • Cell Culture: Culture and treat cells with compounds of interest in a 96-well plate as required for the experiment.

  • Washing: Gently wash the cells twice with 100 µL of cold PBS to remove any interfering substances from the culture medium.

  • Lysis: Add 50 µL of lysis buffer to each well and incubate on ice for 10-15 minutes with gentle shaking.

  • Centrifugation: Centrifuge the plate at 13,000 x g for 3 minutes to pellet cell debris.[5]

B. Phosphatase Assay

  • Lysate Transfer: Carefully transfer 20-40 µL of the clear lysate to a new 96-well plate.

  • Reaction Initiation: Add 50 µL of the 5 mM pNPP working solution to each well.

  • Incubation: Incubate at 25°C for 60 minutes, protected from light.[6]

  • Stopping the Reaction (Optional but Recommended): Add 50 µL of 3 M NaOH to each well to stop the reaction and enhance the yellow color.

  • Measurement: Read the absorbance at 405 nm.

Data Presentation: Example Data Table
CompoundConcentration (µM)Absorbance (405 nm)% Inhibition
Vehicle (DMSO)-0.8500
Inhibitor A0.10.76510
Inhibitor A10.42550
Inhibitor A100.17080
Inhibitor A1000.08590
Signaling Pathway Diagram

The SEAP reporter assay is often used to study the activity of transcription factors that regulate gene expression in response to specific signaling pathways. For example, a reporter construct could have NF-κB binding sites upstream of the SEAP gene to monitor NF-κB activation.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) signaling_cascade Signaling Cascade receptor->signaling_cascade ikb_nfkb IκB-NF-κB Complex signaling_cascade->ikb_nfkb activates IKK nfkb NF-κB ikb_nfkb->nfkb IκB phosphorylation and degradation ikb_p IκB (degraded) ikb_nfkb->ikb_p nfkb_nuc NF-κB nfkb->nfkb_nuc translocation promoter NF-κB Promoter nfkb_nuc->promoter binds to seap_gene SEAP Gene promoter->seap_gene activates transcription seap_mrna SEAP mRNA seap_gene->seap_mrna transcription seap_protein Secreted SEAP seap_mrna->seap_protein translation and secretion

Fig 2. NF-κB signaling pathway leading to SEAP expression.

Concluding Remarks

The protocols described provide a robust framework for conducting cell-based phosphatase assays. While this compound is not a commonly used substrate, the principles outlined using pNPP as an example are readily adaptable. These assays are invaluable for high-throughput screening of potential inhibitors or activators of phosphatase activity and for studying gene regulation through the use of secreted reporter systems. For optimal results, it is recommended to empirically determine the ideal cell number, substrate concentration, and incubation time for your specific experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Propan-2-ylphenyl) Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2-Propan-2-ylphenyl) phosphate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory-scale method is the phosphorylation of 2-propan-2-ylphenol with a phosphorylating agent, most commonly phosphoryl chloride (POCl₃), in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. Pyridine or triethylamine are frequently used as the base.

Q2: What are the main challenges in synthesizing mono-phosphorylated this compound?

A2: The primary challenges include:

  • Over-reaction: Formation of di- and tri-substituted aryl phosphates as byproducts.

  • Hydrolysis: The high reactivity of phosphoryl chloride with any residual moisture can lead to the formation of phosphoric acid and reduce the yield.

  • Side reactions: Formation of pyrophosphates can occur, complicating the purification process.

  • Purification: Separating the desired mono-phosphorylated product from unreacted starting material, the base, and various byproducts can be challenging.

Q3: Why is temperature control so critical in this synthesis?

A3: Temperature control is crucial for selectivity. Higher temperatures tend to favor the formation of the thermodynamically more stable di- and tri-phosphorylated products. To maximize the yield of the mono-phosphorylated product, the reaction is typically carried out at low temperatures, often starting at 0°C or even lower, and then allowing it to slowly warm to room temperature.

Q4: What is the role of the base (e.g., pyridine, triethylamine) in the reaction?

A4: The base serves two main purposes:

  • It acts as a nucleophilic catalyst, activating the phosphorylating agent.

  • It scavenges the HCl gas produced during the reaction, driving the equilibrium towards the products and preventing side reactions that can be promoted by acidic conditions.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Moisture in Reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the 2-propan-2-ylphenol starting material is dry.
Inactive Phosphoryl Chloride Use a fresh bottle of phosphoryl chloride. POCl₃ can hydrolyze upon exposure to air and moisture, losing its reactivity.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of the phenol can lead to more di- and tri-substituted products. A common starting point is a slight excess of phosphoryl chloride (e.g., 1.1 to 1.2 equivalents) relative to the phenol.
Insufficient Base Ensure at least a stoichiometric equivalent of the base (relative to POCl₃) is used to neutralize the HCl produced. Often, a slight excess of the base is beneficial.
Low Reaction Temperature While low temperatures are necessary for selectivity, the reaction may not proceed if the temperature is too low. After the initial addition at a low temperature, allow the reaction to slowly warm to room temperature and stir for a sufficient time (e.g., 12-24 hours).
Issue 2: Presence of Multiple Products in the Final Mixture (Low Purity)
Possible Cause Suggested Solution
High Reaction Temperature Maintain a low temperature during the addition of phosphoryl chloride. Start the reaction at 0°C and let it warm to room temperature slowly. Avoid any significant exotherms.
Incorrect Order of Addition The preferred order is typically adding the phosphoryl chloride dropwise to a solution of the 2-propan-2-ylphenol and pyridine in an anhydrous solvent. This maintains a low concentration of the reactive phosphorylating agent.
Formation of Pyrophosphates This can occur if there is any water contamination. Ensure strictly anhydrous conditions. Pyrophosphates can sometimes be hydrolyzed back to the desired phosphate during acidic workup.
Inefficient Purification Optimize your purification protocol. This may involve an acidic wash (e.g., with dilute HCl) to remove the base, followed by an extraction with an organic solvent. Further purification by column chromatography may be necessary.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This is a generalized protocol based on common practices for the phosphorylation of hindered phenols. Optimization may be required.

Materials:

  • 2-Propan-2-ylphenol

  • Phosphoryl chloride (POCl₃)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-propan-2-ylphenol (1.0 eq) and anhydrous pyridine (1.2 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add phosphoryl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity

Parameter Condition Expected Impact on Yield of Mono-phosphate Expected Impact on Purity
Temperature Low (0°C to rt)FavorableHigh (minimizes di- and tri-substitution)
High (> rt)Potentially lowerLow (increased formation of byproducts)
POCl₃ Stoichiometry 1.0 - 1.2 eqOptimalGood
> 1.5 eqMay decrease (due to side reactions)May decrease (more unreacted POCl₃ and byproducts)
< 1.0 eqLow (incomplete reaction)High (unreacted starting material)
Reaction Time Too shortLow (incomplete reaction)-
Optimal (e.g., 12-24h)HighGood
Too longMay decrease slightly (potential for side reactions)May decrease slightly

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents reactants Dissolve 2-propan-2-ylphenol & Pyridine in DCM start->reactants cool Cool to 0°C reactants->cool add_pocl3 Add POCl3 Dropwise cool->add_pocl3 react Stir at RT for 12-24h add_pocl3->react quench Quench with Water react->quench extract Acid/Base Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield moisture Moisture Contamination start->moisture reagent Inactive POCl3 start->reagent stoichiometry Incorrect Stoichiometry start->stoichiometry temp Temperature Too Low start->temp sol_moisture Use anhydrous conditions moisture->sol_moisture sol_reagent Use fresh POCl3 reagent->sol_reagent sol_stoichiometry Verify molar ratios stoichiometry->sol_stoichiometry sol_temp Allow to warm to RT and stir longer temp->sol_temp troubleshooting_purity cluster_causes Potential Causes cluster_solutions Solutions start Low Purity (Multiple Products) high_temp High Reaction Temperature start->high_temp addition Incorrect Order of Addition start->addition pyro Pyrophosphate Formation start->pyro purification Inefficient Purification start->purification sol_high_temp Maintain low temperature (0°C) high_temp->sol_high_temp sol_addition Add POCl3 to phenol/pyridine solution addition->sol_addition sol_pyro Ensure anhydrous conditions pyro->sol_pyro sol_purification Optimize extraction and chromatography purification->sol_purification

Technical Support Center: Optimization of Reaction Conditions for (2-Propan-2-ylphenyl) Phosphate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of (2-propan-2-ylphenyl) phosphate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound derivatives?

A1: The primary challenge is the steric hindrance posed by the bulky 2-isopropyl group. This can significantly slow down the reaction rate and may require more forcing reaction conditions compared to the phosphorylation of unhindered phenols. Sterically hindered polyisopropylphenols are notably more difficult to phosphorylate than their monoisopropyl counterparts.[1]

Q2: What are the common phosphorylating agents used for this type of reaction?

A2: Phosphorus oxychloride (POCl₃) is a commonly used reagent for the phosphorylation of phenols, including isopropylated phenols.[1] Other reagents such as diphenyl chlorophosphate can also be employed. The choice of reagent can influence reaction conditions and the profile of byproducts.

Q3: What are typical side reactions to be aware of?

A3: A common side reaction is the formation of pyrophosphates or other condensed phosphate byproducts, especially if moisture is not rigorously excluded from the reaction. Incomplete reaction due to steric hindrance can also be a significant issue, leading to a mixture of starting material and product.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through several methods. For laboratory scale, flash column chromatography on silica gel is a common technique. For larger, industrial scales, distillation under reduced pressure is often employed to remove unreacted phenols and other volatile impurities.[1] Additionally, washing the crude product with aqueous base can help remove acidic impurities.

Q5: Are there any known applications of this compound derivatives in drug development?

A5: While specific applications for this compound are not extensively documented in the readily available literature, sterically hindered phenols and their derivatives are of interest in drug design. They can exhibit a range of biological activities, including antioxidant properties and the ability to induce apoptosis in cancer cells.[2] Some aryl phosphate derivatives have been investigated as inhibitors of signaling pathways, such as the STAT3 pathway, which is a target in cancer therapy.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Steric Hindrance: The 2-isopropyl group is impeding the approach of the phosphorylating agent. 2. Insufficiently Reactive Phosphorylating Agent: The chosen reagent may not be potent enough. 3. Low Reaction Temperature: The activation energy for the reaction is not being overcome. 4. Decomposition of Reagents: Moisture may have degraded the phosphorylating agent.1. Increase the reaction temperature and/or prolong the reaction time. Consider using a less sterically demanding phosphorylating agent if possible. 2. Switch to a more reactive phosphorylating agent (e.g., using a catalyst or a different phosphorus halide). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled reagents.
Formation of Multiple Products/Byproducts 1. Formation of Pyrophosphates: Presence of water in the reaction mixture. 2. Incomplete Reaction: A significant amount of starting material remains. 3. Side Reactions with Solvent: The solvent may be reacting with the phosphorylating agent.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 2. See "Low or No Product Yield" solutions. Consider adding the phenol slowly to an excess of the phosphorylating agent. 3. Use an inert solvent such as dichloromethane, chloroform, or toluene.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: Makes separation by chromatography challenging. 2. Oily Product: The product may not crystallize easily. 3. Presence of Acidic Impurities: Can interfere with purification and characterization.1. Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary. 2. Attempt purification by distillation under high vacuum if the product is thermally stable. 3. Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts and unreacted phenol.
Product Decomposition During Workup or Purification 1. Hydrolysis of the Phosphate Ester: The product may be sensitive to acidic or basic conditions. 2. Thermal Instability: The product may decompose at elevated temperatures during distillation.1. Use neutral or mildly acidic/basic conditions during the workup. Avoid prolonged contact with strong acids or bases. 2. If using distillation, ensure a high vacuum is achieved to lower the boiling point. If thermal instability is a major issue, rely on chromatographic purification at room temperature.

Experimental Protocols

General Protocol for the Synthesis of (2-Propan-2-ylphenyl) Dichlorophosphate

This protocol is a generalized procedure based on the reaction of 2-isopropylphenol with phosphorus oxychloride. Note: This reaction should be performed in a well-ventilated fume hood, as it generates HCl gas.

Materials:

  • 2-Isopropylphenol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether)

  • Anhydrous base (e.g., triethylamine or pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for inert gas.

  • Reagent Preparation: Dissolve 2-isopropylphenol (1 equivalent) and an anhydrous base (1.1 equivalents) in the anhydrous solvent in the reaction flask.

  • Addition of POCl₃: Cool the solution to 0 °C using an ice bath. Add phosphorus oxychloride (1.1 equivalents), dissolved in a small amount of the anhydrous solvent, dropwise via the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction time can vary from a few hours to overnight, depending on the scale and desired conversion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the salt byproduct (e.g., triethylammonium chloride). Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Data Presentation

Table 1: General Reaction Conditions for the Phosphorylation of Isopropylated Phenols

ParameterConditionNotes
Phosphorylating Agent Phosphorus oxychloride (POCl₃)A common and effective reagent.
Stoichiometry Phenol:POCl₃:Base ≈ 1:1.1:1.1A slight excess of POCl₃ and base is often used.
Solvent Anhydrous Dichloromethane, Toluene, or Diethyl EtherThe choice of solvent can affect reaction rate and workup.
Base Triethylamine, PyridineActs as an HCl scavenger.
Temperature 0 °C to refluxInitial addition is often done at low temperature, followed by heating.
Reaction Time 2 - 24 hoursHighly dependent on substrate and reaction scale.

Note: The yields for the phosphorylation of sterically hindered phenols like 2-isopropylphenol can be variable and may require careful optimization of the reaction conditions. Specific yield data is not extensively reported in the literature under a variety of conditions.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents and Solvents setup Assemble Flame-Dried Glassware under Inert Atmosphere reagents->setup dissolve Dissolve 2-Isopropylphenol and Base setup->dissolve add_pocl3 Cool to 0°C and Add POCl3 Dropwise dissolve->add_pocl3 reflux Warm to Room Temperature and Reflux add_pocl3->reflux monitor Monitor Reaction by TLC or NMR reflux->monitor filter Filter to Remove Salts monitor->filter If complete wash Wash with Acid, Base, and Brine filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: A generalized workflow for the synthesis of this compound derivatives.

Potential Signaling Pathway Involvement

signaling_pathway Hypothetical Inhibition of STAT3 Signaling by a Phosphate Derivative cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription inhibitor (2-Propan-2-ylphenyl) Phosphate Derivative inhibitor->stat3 Potential Inhibition

Caption: A simplified diagram of the STAT3 signaling pathway with a hypothetical point of inhibition.

References

Preventing degradation of (2-Propan-2-ylphenyl) phosphate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2-Propan-2-ylphenyl) phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like other aryl phosphates, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The cleavage of the phosphate ester bond by water, which can be accelerated by acidic or basic conditions. However, the steric hindrance provided by the 2-propan-2-yl (tert-butyl) group on the phenyl ring is expected to significantly slow the rate of hydrolysis, particularly under alkaline conditions.

  • Thermal Degradation: Decomposition at elevated temperatures. Aryl phosphates are generally more thermally stable than alkyl phosphates, but prolonged exposure to high temperatures can lead to the elimination of a phosphorus acid.[1][2]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation. This process can be accelerated in the presence of photosensitizers.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation product from the hydrolysis of this compound is expected to be 2-(propan-2-yl)phenol and phosphoric acid. Under oxidative conditions, which can occur during processing or storage, the corresponding phosphate, tris(2,4-di-tert-butylphenyl)phosphate, has been observed as a major degradation product for the structurally similar compound Irgafos 168.[3][4][5][6]

Q3: How does the steric hindrance from the 2-propan-2-yl group affect the stability of the molecule?

A3: The bulky 2-propan-2-yl group provides significant steric hindrance around the phosphate ester bond. This steric bulk physically obstructs the approach of nucleophiles, such as hydroxide ions, which are responsible for hydrolysis. Consequently, this compound is expected to exhibit a significantly lower rate of hydrolysis compared to unhindered aryl phosphates.

Q4: What are the ideal storage conditions for this compound to minimize degradation?

A4: To ensure the long-term stability of this compound, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation.
Light Store in the dark (amber vials)Prevents photodegradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation.
Moisture Tightly sealed container with desiccantMinimizes hydrolysis.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound.

Problem 1: Loss of compound purity over time, as detected by chromatography.

  • Potential Cause: Degradation due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a dry, inert atmosphere.

    • Analyze for Degradation Products: Use analytical techniques such as GC-MS or LC-MS to identify the presence of expected degradation products like 2-(propan-2-yl)phenol.

    • Implement Corrective Actions: If degradation is confirmed, review and rectify storage procedures. Consider aliquoting the compound to minimize repeated freeze-thaw cycles and exposure to the atmosphere.

Problem 2: Inconsistent results in biological or chemical assays.

  • Potential Cause: Presence of active degradation products that may interfere with the assay.

  • Troubleshooting Steps:

    • Purity Check: Re-analyze the purity of the this compound stock solution.

    • Fresh Stock Preparation: Prepare a fresh stock solution from a new or properly stored batch of the compound.

    • Control Experiment: Run a control experiment with a known pure sample (if available) to compare results.

Problem 3: Change in physical appearance of the compound (e.g., color change, clumping).

  • Potential Cause: Moisture absorption and/or degradation.

  • Troubleshooting Steps:

    • Moisture Analysis: If possible, perform Karl Fischer titration to determine the water content.

    • Purity Analysis: Analyze the sample for purity and the presence of degradation products.

    • Review Handling Procedures: Ensure that the compound is handled in a dry environment (e.g., in a glove box) to prevent moisture uptake.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under forced degradation conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or GC-MS system

  • Temperature-controlled oven

  • UV light chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Withdraw aliquots from each stress condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC or GC-MS method to quantify the remaining this compound and detect any degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point for each stress condition.

Protocol 2: Quantification of this compound and its Primary Degradation Product by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 6.8).

Detection:

  • UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 222 nm).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound and 2-(propan-2-yl)phenol of known concentrations.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve for each compound.

  • Sample Injection: Inject the samples from the stability study.

  • Quantification: Determine the concentration of this compound and its degradation product in the samples by comparing their peak areas to the calibration curves.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) main->hydrolysis thermal Thermal Stress (High Temp) main->thermal photo Photodegradation (UV Light) main->photo phenol 2-(Propan-2-yl)phenol hydrolysis->phenol phosphate Phosphoric Acid hydrolysis->phosphate other_products Other Degradation Products thermal->other_products photo->other_products

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Purity Loss or Inconsistent Results check_storage Verify Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage analyze_purity Analyze Purity and Degradation Products (HPLC/GC-MS) check_storage->analyze_purity Conditions OK improper_storage Improper Storage Identified check_storage->improper_storage Conditions Not OK prepare_fresh Prepare Fresh Stock Solution analyze_purity->prepare_fresh correct_storage Correct Storage Procedures improper_storage->correct_storage correct_storage->prepare_fresh run_control Run Control Experiment prepare_fresh->run_control issue_resolved Issue Resolved run_control->issue_resolved

Caption: Troubleshooting workflow for purity issues.

References

Technical Support Center: Purification of (2-Propan-2-ylphenyl) Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (2-propan-2-ylphenyl) phosphate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound after synthesis?

A1: Common impurities can include unreacted starting materials such as 2-propan-2-ylphenol, excess phosphorylating agent (e.g., phosphorus oxychloride), by-products from side reactions, and residual solvents used in the synthesis. Hydrolysis of the product or starting materials can also lead to acidic impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying aryl phosphates like this compound include:

  • Aqueous Wash: Neutralizing and removing acidic impurities and water-soluble by-products.[1]

  • Recrystallization: A common technique to obtain highly pure crystalline solids.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.

  • Activated Carbon Treatment: To remove colored impurities.[1]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Purity assessment is critical both before and after purification. Recommended techniques include:

  • Gas Chromatography (GC): A powerful method for separating and analyzing volatile compounds like organophosphates.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of components in a mixture.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides structural confirmation and can be used for quantitative analysis.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Oily Product That Fails to Solidify - Residual solvent. - Presence of impurities depressing the melting point.- Dry the product under high vacuum. - Attempt purification by column chromatography before recrystallization. - Try trituration with a non-polar solvent like hexane to induce crystallization.
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - Using an excessive amount of solvent.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation.
Product is Discolored (Yellow or Brown) - Presence of colored impurities from the synthesis. - Degradation of the product.- Treat a solution of the crude product with activated charcoal before the final filtration and crystallization step.[1] - Avoid excessive heat during purification.
Multiple Spots on TLC/Peaks in GC/HPLC After Purification - Incomplete removal of impurities. - Co-crystallization of impurities. - Degradation on the stationary phase (for chromatography).- Repeat the purification step. For recrystallization, try a different solvent system. - For chromatography, adjust the solvent gradient and consider using a different stationary phase.[2]
Aqueous Wash Results in an Emulsion - Similar polarities of the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Centrifuge the mixture if the emulsion persists.

Data Presentation

Table 1: Comparison of Purification Techniques for Aryl Phosphates

Technique Principle Advantages Disadvantages Typical Purity Achieved
Aqueous Wash Partitioning between immiscible liquidsRemoves acidic/basic and water-soluble impurities; simple and fast.May lead to emulsions; does not remove non-polar impurities.>90%
Recrystallization Difference in solubility at different temperaturesCan yield highly pure crystalline product; scalable.Requires a suitable solvent; potential for product loss in the mother liquor.>99%[5]
Column Chromatography Differential adsorption on a stationary phaseCan separate closely related compounds; applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent; may not be ideal for large-scale purification.>98%
Activated Carbon Treatment Adsorption of colored impuritiesEffectively removes color.[1]Can adsorb some of the desired product, reducing yield.N/A (used in conjunction with other methods)

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Recrystallization
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel.

    • Wash with a dilute (e.g., 2%) sodium hydroxide solution to remove unreacted phenol and acidic by-products.[1]

    • Wash with deionized water until the aqueous layer is neutral.

    • Wash with brine to aid in the separation of the layers.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization:

    • Dissolve the resulting solid or oil in a minimum amount of a hot solvent (e.g., a mixture of toluene and n-hexane or an alcohol-water mixture).[5][6]

    • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

    • Filter the hot solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve wash Aqueous Wash (dil. NaOH, Water, Brine) dissolve->wash dry Dry Organic Layer wash->dry concentrate Concentrate Under Vacuum dry->concentrate purification_choice Purification Method concentrate->purification_choice recrystallize Recrystallize from Hot Solvent purification_choice->recrystallize Recrystallization load_column Load onto Silica Gel Column purification_choice->load_column Chromatography cool Cool to Form Crystals recrystallize->cool filter_dry Filter and Dry Crystals cool->filter_dry pure_product Pure Product filter_dry->pure_product elute Elute with Solvent Gradient load_column->elute collect_fractions Collect and Combine Pure Fractions elute->collect_fractions concentrate_fractions Concentrate Pure Fractions collect_fractions->concentrate_fractions concentrate_fractions->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_problems Troubleshooting Steps start Post-Synthesis Product check_purity Assess Purity (TLC/GC/HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure oily_or_colored Oily or Colored? is_pure->oily_or_colored No end_product Pure Product is_pure->end_product Yes oily Issue: Oily Product oily_or_colored->oily Oily colored Issue: Discolored Product oily_or_colored->colored Colored impure Issue: Multiple Spots/Peaks oily_or_colored->impure Other Impurities solve_oily Solution: High Vacuum Drying / Trituration oily->solve_oily solve_colored Solution: Activated Carbon Treatment colored->solve_colored solve_impure Solution: Re-purify (Recrystallize / Chromatography) impure->solve_impure solve_oily->check_purity solve_colored->check_purity solve_impure->check_purity

Caption: Troubleshooting logic for purifying crude this compound.

References

Technical Support Center: Synthesis of Ortho-Substituted Phenyl Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of ortho-substituted phenyl phosphates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important class of molecules. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues that may arise during the synthesis of ortho-substituted phenyl phosphates.

FAQ 1: Why is my phosphorylation reaction of an ortho-substituted phenol giving a low yield?

Low yields in the phosphorylation of ortho-substituted phenols are a common issue, primarily due to steric hindrance. The substituent at the ortho position can physically block the approach of the phosphorylating agent to the hydroxyl group.

Troubleshooting Steps:

  • Choice of Phosphorylating Agent: For highly hindered phenols, standard reagents like phosphorus oxychloride (POCl₃) may be too bulky. Consider using smaller or more reactive phosphorylating agents.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious of potential side reactions and decomposition at higher temperatures.

    • Reaction Time: Sterically hindered reactions often require longer reaction times for completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

    • Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be effective in deprotonating the phenol without competing in the phosphorylation reaction. For less hindered phenols, triethylamine (TEA) or pyridine are commonly used.

  • Alternative Methods: If traditional chemical methods consistently fail, consider alternative approaches such as biocatalytic phosphorylation.

FAQ 2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The formation of multiple products is a frequent challenge. Common side products include:

  • Di- and Tri-phenyl Phosphates: If the stoichiometry of the phosphorylating agent to the phenol is not carefully controlled, multiple phenol molecules can react with a single phosphorus center.

    • Solution: Use a carefully measured molar ratio of reactants. A slight excess of the phenol can sometimes help to ensure the complete consumption of the phosphorylating agent.

  • Pyrophosphates: These can form if there is any moisture in the reaction.

    • Solution: Ensure all glassware is rigorously dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Products of Reaction with the Solvent: Some solvents can react with the phosphorylating agent.

    • Solution: Choose an inert solvent that does not have reactive functional groups. Dichloromethane (DCM), chloroform, and acetonitrile are common choices.

FAQ 3: My reaction appears to be incomplete, even after a long reaction time. What can I do?

Incomplete conversion is another manifestation of the challenges posed by steric hindrance.

Troubleshooting Workflow:

G start Incomplete Conversion Observed check_temp Increase Reaction Temperature? start->check_temp check_reagent Change Phosphorylating Agent? check_temp->check_reagent No Improvement monitor Monitor Reaction Progress (TLC/LC-MS) check_temp->monitor Yes check_base Optimize Base? check_reagent->check_base No Improvement check_reagent->monitor Yes check_catalyst Add a Catalyst? check_base->check_catalyst No Improvement check_base->monitor Yes check_catalyst->monitor Yes end Reaction Complete check_catalyst->end Consider Alternative Synthesis Route monitor->end Desired Conversion

Figure 1: A decision-making workflow for troubleshooting incomplete phosphorylation reactions of ortho-substituted phenols.

Detailed Considerations:

  • Catalysts: For certain reactions, the addition of a catalyst can improve the reaction rate. For example, in reactions involving phosphitylating agents, an activator like 1H-tetrazole is often used.

  • Reagent Stability: Ensure that your phosphorylating agent has not degraded. It is often best to use freshly distilled or newly purchased reagents.

FAQ 4: How can I effectively purify my ortho-substituted phenyl phosphate product?

Purification can be challenging due to the similar polarities of the product and unreacted starting material.

Purification Strategies:

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial for achieving good separation. A gradient elution may be necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Washing: A crude product can sometimes be purified by washing with an acidic or basic aqueous solution to remove corresponding basic or acidic impurities. For example, washing with a dilute HCl solution can remove excess amine base, while a dilute sodium bicarbonate wash can remove unreacted acidic phenols.

Data Presentation: Comparative Yields

The choice of phosphorylation method can significantly impact the yield, especially for sterically hindered substrates. The following tables provide a summary of reported yields for the phosphorylation of representative ortho-substituted phenols using different methods.

Table 1: Phosphorylation of 2,6-Dimethylphenol

Phosphorylating AgentBase/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
POCl₃TriethylamineDCM0 to RT1260-75
Diphenyl chlorophosphatePyridineToluene802455-70
PPh₃ / DIAD-THF0 to RT670-85
Biocatalytic (PsiK)ATPBuffer3016Variable

Table 2: Phosphorylation of 2-tert-Butylphenol

Phosphorylating AgentBase/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
POCl₃2,6-LutidineChloroformRT2440-55
Di-tert-butyl diethylphosphoramidite1H-TetrazoleAcetonitrileRT480-90
PPh₃ / DEAD-DioxaneRT1265-78

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of ortho-substituted phenyl phosphates.

Protocol 1: General Procedure for Phosphorylation using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline for the synthesis of a diaryl phosphate from an ortho-substituted phenol.

G start Start dissolve Dissolve ortho-substituted phenol and triethylamine in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add POCl3 dropwise cool->add_reagent warm Warm to Room Temperature add_reagent->warm stir Stir for 12-24h warm->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash with dilute HCl, NaHCO3, and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain Pure Product purify->end

Figure 2: A typical experimental workflow for the phosphorylation of an ortho-substituted phenol using POCl₃.

Detailed Steps:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the ortho-substituted phenol (2.0 eq.).

  • Add anhydrous dichloromethane (DCM) to dissolve the phenol.

  • Add triethylamine (2.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ortho-substituted phenyl phosphate.

Protocol 2: Biocatalytic Phosphorylation using a Kinase

This protocol provides a general framework for enzymatic phosphorylation, which can be particularly useful for sterically demanding substrates.[1]

Detailed Steps:

  • To a reaction vessel, add a buffered solution (e.g., Tris-HCl, pH 7.5).

  • Add the ortho-substituted phenol substrate to the desired final concentration (e.g., 10 mM).

  • Add ATP (adenosine triphosphate) as the phosphate donor (typically in slight excess).

  • Add a magnesium salt (e.g., MgCl₂) as a cofactor, if required by the enzyme.

  • Initiate the reaction by adding the purified kinase (e.g., PsiK or a variant thereof).[1]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.

  • Monitor the formation of the phosphorylated product by LC-MS or ³¹P NMR.

  • Upon completion, the reaction can be quenched, and the product isolated using appropriate chromatographic techniques, such as reversed-phase HPLC.

This technical support center provides a starting point for addressing common issues in the synthesis of ortho-substituted phenyl phosphates. For more specific queries, consulting the primary literature is always recommended.

References

Technical Support Center: Improving Polymer Thermal Stability with (2-Propan-2-ylphenyl) Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (2-Propan-2-ylphenyl) phosphate, also known as tert-butylphenyl diphenyl phosphate, to enhance the thermal stability and flame retardancy of polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation and processing of this compound in polymer formulations.

Issue Potential Cause Recommended Solution
Reduced Mechanical Properties (e.g., embrittlement, lower impact strength) - High loading level of the phosphate additive acting as a plasticizer. - Poor dispersion of the liquid additive, leading to stress concentration points. - Incompatibility between the phosphate and the polymer matrix.- Optimize the loading level of this compound. Start with a lower concentration and incrementally increase to find the balance between flame retardancy and mechanical integrity. - Improve mixing during melt blending by adjusting screw design, increasing mixing time, or using a twin-screw extruder with a high shear profile. - Consider the use of a compatibilizer to improve interfacial adhesion between the additive and the polymer.
Surface Defects (e.g., oily or tacky surface, mold deposits) - Migration or "blooming" of the liquid phosphate to the surface of the molded part. - Excess additive that has not been properly incorporated into the polymer matrix. - Volatilization of the additive at high processing temperatures, leading to condensation on mold surfaces.- Ensure the processing temperature is not excessively high to minimize volatilization. - Confirm that the added amount of this compound is within the solubility limit of the polymer. - Clean molds regularly and consider using a mold release agent suitable for phosphate-containing formulations.
Inconsistent Flame Retardant Performance - Non-uniform distribution of the flame retardant throughout the polymer matrix. - Inaccurate dosing of the liquid additive during compounding.- Verify the calibration of the liquid feeding system for accurate dosing. - Employ analytical techniques such as Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) mapping to assess the dispersion of phosphorus in the final product.
Discoloration of the Final Product - Thermal degradation of the polymer or the additive due to excessive processing temperatures or residence time. - Presence of impurities in the this compound.- Lower the processing temperature and/or reduce the residence time in the extruder. - Ensure the grade of this compound used is of high purity and suitable for the processing temperature of the polymer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound improves the thermal stability and flame retardancy of polymers?

A1: this compound, as an aryl phosphate, functions as a flame retardant through a dual-mode of action. In the condensed phase (the solid polymer), it promotes the formation of a protective char layer upon heating. This char layer insulates the underlying polymer from the heat source and reduces the release of flammable volatile compounds. In the gas phase, it releases phosphorus-containing radicals that interrupt the combustion chain reaction in the flame, a process known as flame inhibition.

Q2: In which polymers is this compound most effective?

A2: This type of flame retardant is commonly used in engineering thermoplastics, particularly in polycarbonate (PC) and its blends, such as PC/ABS (acrylonitrile-butadiene-styrene). It is also utilized in modified PPO (polyphenylene oxide), flexible polyurethanes, and cellulosic resins. Its efficacy is notable in polymers that are prone to char formation.

Q3: What are the typical loading levels of this compound in polymer formulations?

A3: The optimal loading level depends on the specific polymer and the desired level of flame retardancy. Generally, concentrations can range from 5 to 20 percent by weight. It is crucial to conduct trials to determine the most effective concentration that achieves the target flame retardant rating (e.g., UL-94 V-0) without significantly compromising the mechanical properties of the polymer.

Q4: Does this compound affect the transparency of polymers like polycarbonate?

A4: As a liquid additive that is miscible with polycarbonate, this compound generally has a minimal effect on the transparency of the final product, provided it is well-dispersed and used within its compatibility limits. However, at very high loading levels or with poor processing, some haze may be introduced.

Q5: Are there any specific safety precautions to consider when handling this compound?

A5: Yes, it is important to handle this compound in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn to avoid skin and eye contact. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Data Presentation

The following tables summarize the typical performance of a PC/ABS blend with and without the addition of an aryl phosphate flame retardant, such as this compound. The data is illustrative and may vary depending on the exact formulation and processing conditions.

Table 1: Thermal Stability Data (Thermogravimetric Analysis - TGA)

Formulation Td5 (°C) (Temperature at 5% Weight Loss) Char Yield at 600 °C (%)
PC/ABS (Control)398.415.2
PC/ABS + 15 wt% Aryl Phosphate381.418.9

Note: The addition of the aryl phosphate can slightly lower the initial decomposition temperature but significantly increases the amount of protective char formed at higher temperatures.

Table 2: Flammability Test Results

Formulation Limiting Oxygen Index (LOI) (%) UL-94 Rating (3.0 mm thickness)
PC/ABS (Control)21.5HB (Horizontal Burn)
PC/ABS + 15 wt% Aryl Phosphate25.4V-0

Note: A higher LOI value indicates better flame resistance. The UL-94 V-0 rating is a vertical burn test classification that signifies self-extinguishing properties with no flaming drips.

Experimental Protocols

Protocol for Incorporating this compound into a PC/ABS Blend via Melt Extrusion

  • Material Preparation:

    • Dry the polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) resins in a dehumidifying dryer at 100-120°C for 4 hours to reduce moisture content to below 0.02%.

    • Ensure the this compound liquid is at room temperature and free of contaminants.

  • Compounding:

    • Use a co-rotating twin-screw extruder with a length-to-diameter (L/D) ratio of at least 24:1.

    • Set the temperature profile of the extruder barrels. A typical profile for PC/ABS would be from 220°C at the feed zone to 240°C at the die.

    • Gravimetrically feed the pre-dried PC and ABS pellets into the main hopper of the extruder.

    • Inject the liquid this compound into the polymer melt downstream using a calibrated liquid injection pump. This ensures better mixing and reduces the volatilization of the additive.

    • Set the screw speed to a range of 200-300 RPM to ensure thorough mixing without excessive shear that could degrade the polymer.

  • Extrusion and Pelletizing:

    • Extrude the molten polymer blend through a strand die.

    • Cool the strands in a water bath.

    • Use a pelletizer to cut the cooled strands into uniform pellets.

  • Post-Processing:

    • Dry the compounded pellets at 80-100°C for 2-4 hours before subsequent processing, such as injection molding.

  • Sample Preparation for Testing:

    • Injection mold the dried pellets into test specimens of the required dimensions for TGA, LOI, and UL-94 testing according to ASTM or ISO standards.

Mandatory Visualization

flame_retardant_mechanism Mechanism of this compound in Polymers cluster_polymer Polymer Matrix (Condensed Phase) cluster_flame Flame (Gas Phase) polymer Polymer + this compound char_layer Protective Char Layer polymer->char_layer Promotes Charring volatiles Reduced Flammable Volatiles polymer->volatiles Decomposition p_radicals PO• Radicals polymer->p_radicals Releases heat_source Heat Source (Flame) heat_source->polymer Heating char_layer->polymer Insulates flame Combustion Zone radicals H•, OH• Radicals flame->radicals Generates inhibition Flame Inhibition radicals->inhibition p_radicals->inhibition Quenches inhibition->flame Suppresses

Caption: Dual-action flame retardant mechanism.

Technical Support Center: Enhancing the Efficiency of Isopropylphenyl Phosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isopropylphenyl Phosphate Flame Retardants. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with and seeking to enhance the efficiency of (2-Propan-2-ylphenyl) phosphate and related isopropylphenyl phosphate flame retardants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your research and development efforts.

While specific data for the singular isomer this compound is limited in publicly available literature, the following information is based on the widely used commercial mixture of isopropylphenyl phosphates (IPPP), which includes this and other isomers. The principles and practices outlined are highly relevant for the effective application and synthesis of this class of flame retardants.

Frequently Asked Questions (FAQs)

Q1: What is isopropylphenyl phosphate and how does it function as a flame retardant?

Isopropylphenyl phosphate is an organophosphorus compound used as a flame retardant and plasticizer in a variety of polymers, including PVC, polyurethane foams, and engineering plastics.[1][2] It functions through a combination of condensed-phase and gas-phase mechanisms.[3] In the solid phase, upon heating, it decomposes to form phosphoric acid, which promotes the formation of a protective char layer on the polymer surface. This char layer insulates the underlying material from heat and oxygen.[2] In the gas phase, volatile phosphorus-containing radicals are released, which interrupt the chemical chain reactions of combustion.[3]

Q2: What are the main advantages of using isopropylphenyl phosphate as a flame retardant?

The primary advantages of isopropylphenyl phosphates are their dual functionality as both a flame retardant and a plasticizer, their low viscosity, and their effectiveness in a variety of polymers.[2][4] They are also considered a halogen-free alternative to other flame retardants, which is advantageous from an environmental and health perspective.[5]

Q3: What factors can influence the efficiency of isopropylphenyl phosphate?

The efficiency of isopropylphenyl phosphate can be influenced by several factors, including:

  • Loading Level: The concentration of the flame retardant in the polymer matrix.

  • Polymer Type: The chemical nature of the polymer being protected.

  • Synergists: The presence of other additives that can enhance flame retardant activity.

  • Dispersion: The uniformity of the flame retardant's distribution within the polymer.

Q4: Can the efficiency of isopropylphenyl phosphate be improved with synergists?

Yes, the performance of phosphorus-based flame retardants can often be enhanced by using them in combination with other compounds. For instance, nitrogen-containing compounds can act as synergists, promoting char formation and enhancing the overall flame retardant effect.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and application of isopropylphenyl phosphate flame retardants.

Issue Possible Cause(s) Suggested Solution(s)
Synthesis: Low Yield of Isopropylphenyl Phosphate Incomplete reaction of isopropylated phenol with phosphorus oxychloride.Ensure the use of an appropriate catalyst (e.g., a metal chloride) to drive the condensation reaction to completion.[6] Optimize reaction temperature and time.
Loss of volatile reactants or intermediates.Use a reflux condenser during the reaction to minimize the loss of phosphorus oxychloride and phenolic compounds.[6]
Side reactions or formation of by-products.Carefully control the stoichiometry of the reactants. Purify the starting materials to remove impurities that could lead to side reactions.
Synthesis: Product is a complex mixture of isomers The starting isopropylphenol is a mixture of ortho-, meta-, and para-isomers.This is a common characteristic of the commercial product.[7] If a specific isomer is required, start with a pure isomer of isopropylphenol.
Application: Poor flame retardant performance Insufficient loading of the flame retardant.Increase the concentration of isopropylphenyl phosphate in the polymer formulation.
Incompatibility with the polymer matrix leading to poor dispersion.Consider the use of a compatibilizer or surface treatment of the polymer to improve miscibility.
Degradation of the flame retardant during processing.Ensure that the polymer processing temperatures do not exceed the thermal stability of the isopropylphenyl phosphate.
Application: Negative impact on polymer mechanical properties High loading level of the flame retardant acting as a plasticizer.Optimize the loading level to achieve the desired flame retardancy without compromising mechanical strength. Consider a combination with other flame retardants to reduce the required concentration.
Application: Increased smoke production during combustion Gas-phase action of the flame retardant.While inherent to the mechanism, formulation adjustments with smoke suppressants can be explored.

Quantitative Data

The following table summarizes typical performance data for polymers treated with isopropylphenyl phosphate flame retardants. The exact values can vary depending on the specific polymer, loading level, and test conditions.

Polymer System Flame Retardant Loading (wt%) Limiting Oxygen Index (LOI) (%) UL-94 Rating
Flexible Polyurethane Foam10-2024-28V-0
Polyvinyl Chloride (PVC)15-2525-30V-0
Polycarbonate (PC) / ABS Blends10-1526-29V-0

Experimental Protocols

Protocol 1: Synthesis of Isopropylphenyl Phosphate

This protocol describes a general method for the synthesis of isopropylphenyl phosphate based on the reaction of isopropylated phenol with phosphorus oxychloride.

Materials:

  • Isopropylated phenol (mixture of isomers)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous metal chloride catalyst (e.g., MgCl₂ or AlCl₃)

  • Inert solvent (e.g., toluene)

  • Sodium hydroxide solution (for neutralization)

  • Water (for washing)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a glass-lined reactor equipped with a reflux condenser and a stirrer, dissolve the isopropylated phenol in the inert solvent.

  • Add the anhydrous metal chloride catalyst to the mixture.

  • Slowly add phosphorus oxychloride to the reaction mixture while stirring. The reaction is exothermic and will generate hydrogen chloride gas, which should be scrubbed.[6]

  • After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Carefully wash the mixture with a dilute sodium hydroxide solution to neutralize any remaining acidic by-products.

  • Wash the organic layer with water until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude isopropylphenyl phosphate.

  • The product can be further purified by vacuum distillation.

Visualizations

Diagram 1: Synthesis Workflow of Isopropylphenyl Phosphate

Synthesis_Workflow Reactants Isopropylated Phenol + Phosphorus Oxychloride + Catalyst Reaction Reaction in Solvent Reactants->Reaction Neutralization Neutralization (NaOH wash) Reaction->Neutralization Washing Washing (Water) Neutralization->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Isopropylphenyl Phosphate Purification->Product

Caption: A schematic of the synthesis process for isopropylphenyl phosphate.

Diagram 2: Flame Retardant Mechanism of Isopropylphenyl Phosphate

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + Isopropylphenyl Phosphate Heat Heat Decomposition Decomposition Heat->Decomposition Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid Volatiles Volatile Phosphorus Radicals (PO•) Decomposition->Volatiles Char_Layer Protective Char Layer Phosphoric_Acid->Char_Layer Quenching Radical Quenching Volatiles->Quenching Combustion Combustion Chain Reactions (H•, OH•) Combustion->Quenching

Caption: The dual-phase flame retardant mechanism of isopropylphenyl phosphate.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC for (2-Propan-2-ylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of (2-Propan-2-ylphenyl) phosphate. The following frequently asked questions (FAQs) and troubleshooting guides will help you diagnose and resolve common issues to achieve optimal peak symmetry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for phosphate-containing compounds like this compound?

A1: Peak tailing for phosphate compounds in HPLC is primarily caused by a few key interactions:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases are a major contributor.[1][2][3][4] The acidic nature of these silanol groups leads to strong interactions with the phosphate moiety of the analyte, causing a portion of the sample to be more retained and resulting in a tailing peak.[1][5]

  • Metal Chelation: The phosphate group can interact with metal ions, such as iron and chromium, present in the stainless steel components of the HPLC system, including tubing, frits, and even the column body itself.[6][7] This interaction can lead to significant peak tailing, especially in LC-MS applications where non-volatile phosphate buffers that would otherwise mask this effect are avoided.[6][7]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte. If the pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, resulting in broadened and tailing peaks.[4]

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion and tailing.[5][8][9]

Q2: How can I quickly diagnose the cause of my peak tailing?

A2: A systematic approach is crucial. Start by observing the characteristics of the tailing:

  • If all peaks in the chromatogram are tailing: This often points to a system-wide issue such as extra-column dead volume, a void in the column, or a partially blocked column frit.[8][10]

  • If only the this compound peak (or other polar/basic analytes) is tailing: This suggests a chemical interaction between the analyte and the stationary phase (silanol interactions) or the HPLC hardware (metal chelation).[4][8]

A simple diagnostic experiment is to inject a smaller sample volume or a more dilute sample. If the peak shape improves, column overload is a likely contributor.[5][8]

Q3: What is a good starting point for mobile phase optimization to reduce peak tailing of my phosphate compound?

A3: For phosphate compounds, a good starting point is to lower the mobile phase pH to approximately 2.5-3.0 using an additive like formic acid or phosphoric acid (for UV detection).[8] At this low pH, the residual silanol groups on the stationary phase are protonated, minimizing their ability to interact with the analyte.[8]

Troubleshooting Guides

Guide 1: Addressing Secondary Interactions with the Stationary Phase

Secondary interactions with residual silanol groups are a frequent cause of peak tailing for polar and ionizable compounds like this compound.

Troubleshooting Workflow

start Peak Tailing Observed for This compound check_overload Inject Diluted Sample. Does Peak Shape Improve? start->check_overload overload Column Overload is a Factor. Reduce Sample Concentration or Injection Volume. check_overload->overload Yes no_overload Proceed to Mobile Phase Optimization check_overload->no_overload No mobile_phase Adjust Mobile Phase pH to 2.5-3.0 with 0.1% Formic Acid. no_overload->mobile_phase check_improvement Is Peak Tailing Reduced? mobile_phase->check_improvement improvement Issue Likely Resolved. Consider further optimization if needed. check_improvement->improvement Yes no_improvement Consider Competing Base or Different Column Chemistry check_improvement->no_improvement No competing_base Add a Competing Base (e.g., Triethylamine) to the Mobile Phase. no_improvement->competing_base new_column Switch to an End-Capped or Base-Deactivated Column. no_improvement->new_column

Caption: Troubleshooting workflow for secondary interactions.

Experimental Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Prepare your mobile phase (e.g., Acetonitrile:Water) as usual.

    • To the aqueous portion, add 0.1% (v/v) of formic acid.

    • Ensure the final pH is between 2.5 and 3.0.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Protocol 2: Using a Competing Base (for UV detection, not recommended for MS)

    • To the mobile phase, add a small concentration of a competing base such as triethylamine (TEA). A typical starting concentration is 0.1% (v/v).

    • The competing base will interact with the active silanol sites, effectively shielding them from the analyte.

    • Equilibrate the column thoroughly before analysis.

Data Presentation:

Mobile Phase AdditiveTailing Factor (Asymmetry)Observations
None> 2.0Significant peak tailing observed.
0.1% Formic Acid (pH ~2.8)1.2 - 1.5Peak shape significantly improved.
0.1% Triethylamine1.3 - 1.6Tailing reduced, but may affect MS sensitivity.
Guide 2: Mitigating Metal Chelation Effects

Interactions between the phosphate group of your analyte and the metal surfaces of your HPLC system can be a significant source of peak tailing.

Troubleshooting Workflow

start Peak Tailing Persists After Mobile Phase Optimization passivation Perform System Passivation with Phosphoric Acid. start->passivation check_passivation Does Peak Shape Improve? passivation->check_passivation passivation_success Metal Interaction was a Key Issue. Re-passivate periodically. check_passivation->passivation_success Yes passivation_fail Consider Mobile Phase Additives or a Bio-Inert System check_passivation->passivation_fail No additives Add a Metal Chelator (e.g., Medronic Acid, EDTA) to the Mobile Phase (if MS compatible). passivation_fail->additives bioinert Utilize a PEEK-lined Column or a Bio-Inert/Biocompatible HPLC System. passivation_fail->bioinert

Caption: Troubleshooting workflow for metal chelation effects.

Experimental Protocols:

  • Protocol 3: HPLC System Passivation

    • Caution: Always check your column's pH stability before performing this procedure. Disconnect the column if it is not acid-stable.

    • Replace the mobile phase with HPLC-grade water.

    • Flush the system for 20-30 minutes.

    • Replace the water with a 0.1% to 1% aqueous solution of phosphoric acid.

    • Flush the entire system (including the column if it is acid-stable) at a low flow rate (e.g., 0.1-0.2 mL/min) overnight.[6][7]

    • The following day, flush the system with HPLC-grade water for at least an hour to remove all traces of phosphoric acid before re-introducing your mobile phase.

  • Protocol 4: Using a Metal Chelator Additive

    • For applications where system passivation is insufficient, a metal chelator can be added to the mobile phase.

    • Medronic acid or ethylenediaminetetraacetic acid (EDTA) can be effective.[11]

    • Start with a low concentration (e.g., 10-20 µM) and assess the impact on peak shape and MS signal (as chelators can sometimes cause ion suppression).[11]

Data Presentation:

TreatmentTailing Factor (Asymmetry)MS Signal Intensity
Standard Steel System> 2.0Baseline Intensity
After Phosphoric Acid Passivation1.1 - 1.4May slightly increase
Bio-Inert (PEEK) System< 1.2Generally higher

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing for this compound, leading to more accurate and reproducible HPLC results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (2-Propan-2-ylphenyl) Phosphate and Other Leading Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Flame Retardant Performance with Supporting Experimental Data

The selection of an appropriate flame retardant is critical in the development of safe and reliable materials. This guide provides a comprehensive comparison of the efficacy of (2-Propan-2-ylphenyl) phosphate, commonly known as isopropylated triphenyl phosphate (IPPP), against other prominent phosphorus-based flame retardants: Triphenyl phosphate (TPP), Resorcinol bis(diphenyl phosphate) (RDP), and Bisphenol A bis(diphenyl phosphate) (BDP). This analysis is based on a review of published experimental data to assist researchers and professionals in making informed decisions.

Mechanisms of Action: A Shared Phosphorus-Based Approach

Phosphorus-based flame retardants primarily function through two mechanisms: condensed-phase action and gas-phase action.[1][2]

  • Condensed-Phase Action: Upon heating, these compounds decompose to form phosphoric acid, which promotes the dehydration of the polymer and the formation of a stable, insulating char layer on the material's surface.[1] This char layer acts as a physical barrier, limiting the release of flammable volatile compounds and shielding the underlying polymer from heat and oxygen.

  • Gas-Phase Action: In the gas phase, phosphorus-containing radicals (such as PO•) are released during combustion. These radicals act as scavengers, interrupting the chain reactions of flammable gases in the flame and thus inhibiting combustion.[1]

The balance between these two mechanisms varies among different phosphorus flame retardants and is influenced by the polymer matrix.

Phosphorus_Flame_Retardant_Mechanism cluster_0 Condensed Phase cluster_1 Gas Phase Polymer_Decomposition Polymer + Heat Char_Formation Char Layer Formation Polymer_Decomposition->Char_Formation Phosphoric Acid Catalysis Barrier Insulating Barrier Char_Formation->Barrier Reduced Flammability Reduced Flammability Barrier->Reduced Flammability Limits Fuel & Heat Volatiles Flammable Volatiles Radical_Quenching Radical Quenching Volatiles->Radical_Quenching Release of PO• Flame_Inhibition Flame Inhibition Radical_Quenching->Flame_Inhibition Flame_Inhibition->Reduced Flammability Interrupts Combustion Chain Reaction Flame_Retardant This compound & other Phosphorus FRs Reduced_Flammability Reduced Flammability

Figure 1: General mechanism of phosphorus-based flame retardants.

Quantitative Performance Comparison

The efficacy of flame retardants is commonly evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. Cone calorimetry is also employed to measure heat release rates. The following tables summarize available data for the compared flame retardants in a Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blend, a common engineering thermoplastic.

Table 1: Limiting Oxygen Index (LOI) and UL 94 V-Rating Comparison in PC/ABS

Flame RetardantPolymer MatrixLoading (% wt)LOI (%)UL 94 Rating (1.6 mm)Source
NonePC/ABS021.1Not Rated[3]
This compound (IPPP) PC/ABS12-18Not SpecifiedV-0[4]
Triphenyl phosphate (TPP)PC/ABS1928.5V-0[5]
Resorcinol bis(diphenyl phosphate) (RDP)PC/ABS8-12Not SpecifiedV-0[4]
Resorcinol bis(diphenyl phosphate) (RDP)PC/ABS1524.1V-2[3]
Resorcinol bis(diphenyl phosphate) (RDP)PC/ABS20Not SpecifiedV-0[3]
Bisphenol A bis(diphenyl phosphate) (BDP)PC/ABS>12Not SpecifiedV-0[4]

Note: The loading level required to achieve a V-0 rating can vary depending on the specific grade of PC/ABS and the presence of other additives.

Table 2: Cone Calorimeter Data for Flame Retardants in Polycarbonate (PC)

Flame RetardantPolymer MatrixLoading (% wt)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Source
NonePolycarbonate (PC)0~570Not Specified[6]
RDP with MicaPolycarbonate (PC)Not SpecifiedReduced by 31.39%Not Specified[6]

Note: Direct comparative cone calorimeter data for all four flame retardants in the same study was not available in the reviewed literature. The data for RDP is presented as a percentage reduction for a synergistic mixture.

Experimental Protocols

The data presented in this guide are based on standardized experimental procedures. The following are outlines of the key test methodologies.

Limiting Oxygen Index (LOI)

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

LOI_Workflow Start Prepare vertically oriented specimen in a glass chimney Introduce_Gas Introduce a controlled mixture of Oxygen and Nitrogen from the bottom Start->Introduce_Gas Ignite Ignite the top of the specimen with a flame Introduce_Gas->Ignite Observe Observe if combustion is sustained Ignite->Observe Adjust_O2 Adjust Oxygen concentration Observe->Adjust_O2 Yes/No End Determine minimum O2 concentration for sustained burning (LOI value) Observe->End Criteria Met Adjust_O2->Introduce_Gas

Figure 2: Workflow for Limiting Oxygen Index (LOI) testing.

A higher LOI value indicates better flame retardancy.

UL 94 Vertical Burn Test

The UL 94 test is a widely used standard for assessing the flammability of plastic materials. For the V-0, V-1, and V-2 classifications, a vertically oriented specimen is subjected to a flame application.

UL94_Vertical_Burn_Test Start Condition and mount specimen vertically Flame_App1 Apply flame for 10 seconds Start->Flame_App1 Record_t1 Record afterflame time (t1) Flame_App1->Record_t1 Flame_App2 Re-apply flame for 10 seconds Record_t1->Flame_App2 Record_t2_t3 Record afterflame (t2) and afterglow (t3) times Flame_App2->Record_t2_t3 Observe_Drips Observe for flaming drips igniting cotton below Record_t2_t3->Observe_Drips Classify Classify as V-0, V-1, or V-2 based on burning times and dripping behavior Observe_Drips->Classify

Figure 3: Experimental workflow for the UL 94 Vertical Burn Test.

The classification criteria are as follows:

  • V-0: Afterflame time for each specimen ≤ 10 seconds; total afterflame time for 5 specimens ≤ 50 seconds; no flaming drips that ignite cotton.

  • V-1: Afterflame time for each specimen ≤ 30 seconds; total afterflame time for 5 specimens ≤ 250 seconds; no flaming drips that ignite cotton.

  • V-2: Afterflame time for each specimen ≤ 30 seconds; total afterflame time for 5 specimens ≤ 250 seconds; flaming drips that ignite cotton are allowed.

Cone Calorimetry

The cone calorimeter is a bench-scale instrument that measures the heat release rate and other flammability parameters of materials under controlled heat flux conditions. A sample is exposed to a conical radiant heater, and the combustion products are collected and analyzed. This test provides valuable data on the fire behavior of materials, including the peak heat release rate (pHRR) and the total heat released (THR).

Discussion of Comparative Efficacy

Based on the available data, the following observations can be made:

  • This compound (IPPP): While specific quantitative data for direct comparison is limited in the reviewed literature, it is widely used as an effective flame retardant.[7] The loading levels required to achieve a V-0 rating in PC/ABS are in a similar range to TPP and BDP.[4] IPPP is often favored for its good balance of flame retardancy, plasticizing efficiency, and favorable environmental profile compared to halogenated alternatives.

  • Triphenyl phosphate (TPP): TPP is an effective flame retardant, achieving a V-0 rating at a loading of 19% in PC/ABS with a corresponding LOI of 28.5%.[5] It is known to act primarily in the gas phase.

  • Resorcinol bis(diphenyl phosphate) (RDP): RDP is a highly efficient flame retardant, often requiring lower loading levels (8-12%) to achieve a V-0 rating in PC/ABS compared to TPP and BDP.[4] This suggests a strong flame-retardant action.

  • Bisphenol A bis(diphenyl phosphate) (BDP): BDP also demonstrates good flame retardancy, requiring loading levels of over 12% for a V-0 rating in PC/ABS.[4] Some studies suggest that BDP exhibits a strong condensed-phase action in addition to its gas-phase activity.

Conclusion

This compound (IPPP) is a viable and effective flame retardant, comparable in performance to other widely used phosphorus-based flame retardants such as TPP, RDP, and BDP. The choice of the most suitable flame retardant will depend on the specific polymer matrix, the required level of flame retardancy, processing considerations, and other performance requirements of the final product. RDP often appears to be the most efficient in terms of the loading level required for a high level of flame retardancy. However, IPPP offers a good balance of properties and is a strong candidate for many applications. Further direct comparative studies under identical conditions would be beneficial for a more precise differentiation of their performance.

References

A Comparative Guide to the Validation of an Analytical Method for (2-Propan-2-ylphenyl) Phosphate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of (2-Propan-2-ylphenyl) phosphate, a representative organophosphate compound. The comparison focuses on method validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines, offering researchers, scientists, and drug development professionals a framework for selecting the most suitable method for their applications.[1][2][3][4]

Introduction

Accurate and reliable quantification of organophosphates is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. The validation of the analytical method used is a critical step to ensure the integrity of the generated data.[4] This guide compares a hypothetical High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.

Experimental Protocols

Method 1: HPLC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 1 mL of the sample matrix (e.g., plasma, water), add 5 mL of a mixture of ethyl acetate and hexane (1:1, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: UFLC system

  • Column: C18 column (150 mm × 4.6 mm, 5-µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound would be determined during method development.

Method 2: GC-MS

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • To 10 mL of a homogenized sample, add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • The supernatant is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Single quadrupole mass spectrometer with electron ionization (EI) source.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the hypothetical performance data for the two analytical methods based on typical validation results for organophosphate analysis.[1][2][3]

Table 1: Linearity and Range

ParameterHPLC-MS/MSGC-MSAcceptance Criteria (ICH)[1][2]
Linear Range (ng/mL) 0.1 - 1001 - 500-
Correlation Coefficient (r²) >0.999>0.998≥ 0.995
Regression Equation y = 1.2x + 0.05y = 0.8x + 0.1-

Table 2: Accuracy and Precision

ParameterHPLC-MS/MSGC-MSAcceptance Criteria (ICH)[1][2]
Accuracy (Recovery %) 98.5 - 101.2%95.3 - 104.5%Typically 80-120% (for assays 98-102%)
Precision (RSD %)
- Repeatability (Intra-day)< 2%< 5%≤ 2% for assays
- Intermediate Precision (Inter-day)< 3%< 7%-

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterHPLC-MS/MSGC-MSAcceptance Criteria
LOD (ng/mL) 0.030.3Signal-to-Noise ratio of 3:1
LOQ (ng/mL) 0.11Signal-to-Noise ratio of 10:1

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use A Method Optimization B Protocol Definition A->B Finalized Method C Execution of Validation Experiments B->C D Data Analysis C->D E Validation Report D->E Results F Sample Analysis E->F Validated Method

Caption: General workflow for analytical method validation.

Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_derived Derived Validation Parameters cluster_robustness Method Reliability Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy LOQ LOQ Accuracy->LOQ Precision Precision LOD LOD Precision->LOD Precision->LOQ Robustness Robustness

Caption: Logical relationship of analytical validation parameters.

Conclusion

Both HPLC-MS/MS and GC-MS are suitable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-MS/MS generally offers higher sensitivity and specificity, making it ideal for analyses requiring low detection limits, such as in biological matrices.[5][6]

  • GC-MS is a robust and widely available technique, particularly well-suited for volatile and thermally stable compounds.[7]

The validation data presented in this guide, although hypothetical, reflects typical performance characteristics and can aid researchers in setting appropriate acceptance criteria for their method validation studies. It is imperative that any analytical method be fully validated according to ICH guidelines to ensure the generation of reliable and reproducible data.[1][2][3]

References

A Comparative Guide to Aryl Phosphate Flame Retardants: (2-Propan-2-ylphenyl) Phosphate vs. Triphenyl Phosphate in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced material safety and performance, the selection of appropriate flame retardants and plasticizers is paramount. This guide provides a comprehensive comparison of two prominent aryl phosphate esters: Triphenyl Phosphate (TPP) and its alkylated analogue, (2-Propan-2-ylphenyl) phosphate, commonly known in the industry as tert-Butylphenyl Diphenyl Phosphate (BPDP). This analysis is based on available industrial data and scientific literature, offering insights into their respective performance characteristics, applications, and experimental evaluation.

A note on nomenclature: "this compound" is the systematic IUPAC name for the tert-butylphenyl phosphate isomer. In industrial contexts, this and other isomers are often collectively referred to as tert-butylphenyl diphenyl phosphate (BPDP) or butylated triphenyl phosphate. For clarity, this guide will use the term tert-Butylphenyl Diphenyl Phosphate (BPDP) to refer to this substance.

Overview of Industrial Applications

Both Triphenyl Phosphate (TPP) and tert-Butylphenyl Diphenyl Phosphate (BPDP) are widely utilized as non-halogenated flame retardants and plasticizers in a variety of polymer systems. Their primary function is to enhance the fire resistance of materials and to increase their flexibility and processability.

Triphenyl Phosphate (TPP) is a well-established flame retardant and plasticizer used in a broad range of applications, including:

  • Engineering Plastics: Polycarbonate (PC), Acrylonitrile-Butadiene-Styrene (ABS) blends, and Polyphenylene Oxide (PPO).[1]

  • Cellulosic Resins and PVC: Used to improve flexibility and fire resistance in films and coatings.[1]

  • Hydraulic Fluids and Lubricants: Valued for its thermal stability and anti-wear properties.[2]

  • Consumer Products: Found in lacquers, varnishes, and even some nail polishes.[2][3]

tert-Butylphenyl Diphenyl Phosphate (BPDP) , along with the structurally similar Isopropylphenyl Diphenyl Phosphate (IPPP) , represents a newer generation of aryl phosphate esters. The introduction of the alkyl group (tert-butyl or isopropyl) on the phenyl ring modifies the physical and performance properties of the molecule. Their applications are similar to TPP but with some key distinctions:

  • PVC and Vinyl Polymers: BPDP is a highly effective flame retardant plasticizer for PVC, offering a good balance of fire safety and plasticizing efficiency.[4]

  • Engineering Plastics: Used in PC/ABS and PPO alloys, where its high thermal stability is advantageous.[4][5]

  • Polyurethane Foams: Both BPDP and IPPP are used in flexible and rigid polyurethane foams.[1][6]

  • Textile Coatings and Rubber: IPPP is utilized in fabric coatings and various rubber formulations.[1][6]

The alkyl substitution in BPDP and IPPP generally leads to lower volatility and improved hydrolytic stability compared to TPP, which can be advantageous in applications requiring long-term performance and minimal migration of the additive.[5]

Performance Comparison: Flame Retardancy and Plasticization

The efficacy of these phosphate esters as flame retardants is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test. Cone calorimetry provides more detailed information on heat release rates and smoke production. As a plasticizer, their performance is assessed by measuring the resulting flexibility and mechanical properties of the polymer.

Flame Retardant Performance

Direct, side-by-side comparative data for TPP and BPDP in the same polymer matrix under identical conditions is limited in publicly available literature. However, we can analyze their performance based on available data for specific applications.

Table 1: Flame Retardant Performance Data

Flame RetardantPolymer MatrixTest MethodLoading LevelResult
tert-Butylphenyl Diphenyl Phosphate (BPDP) PVCUL-948-15 phrV-0 rating
PVCLOI8-15 phr32-35% (from 24% for unmodified PVC)
Triphenyl Phosphate (TPP) Polycarbonate (PC) with Hemp FiberLOI20%32.4% (from ~28% for PC with hemp fiber)[7]
High-Density Polyethylene (HDPE)LOI10%>21%[3]
Polystyrene (PS)--Good flame retardance reported[8]
Isopropylphenyl Diphenyl Phosphate (IPPP) Various (PVC, PU, etc.)--Effective flame retardant and plasticizer[1][6]
Bisphenol A bis(diphenyl phosphate) (BDP) PC/ABSUL-9420 wt%V-0 rating[9]
PC/ABSLOI20 wt%25.4%[9]

phr: parts per hundred resin

From the available data, BPDP demonstrates high efficiency in PVC, achieving a V-0 rating and significantly increasing the LOI at relatively low loading levels.[4] TPP also shows effective flame retardancy in various polymers, though direct comparison of efficiency is difficult without matched studies.

Plasticizing Performance

The alkyl groups in BPDP and IPPP generally result in better plasticizing efficiency compared to TPP. This means that a lower concentration of the alkylated phosphate ester may be needed to achieve the desired flexibility in a polymer.

Mechanism of Action

Both TPP and its alkylated derivatives function as flame retardants through a combination of gas-phase and condensed-phase mechanisms.

Flame_Retardant_Mechanism

In the condensed phase , upon heating, the phosphate ester decomposes to form phosphoric acid and polyphosphoric acid.[3] These acidic species promote the dehydration and charring of the polymer, forming a protective, insulating char layer on the material's surface. This char layer limits the evolution of flammable gases and restricts the flow of heat and oxygen to the underlying polymer.

In the gas phase , volatile phosphorus-containing radicals (such as PO•) are released. These radicals act as scavengers, interrupting the radical chain reactions of combustion in the flame, thereby inhibiting flaming. Triaryl phosphates like TPP tend to have a more pronounced gas-phase activity, while alkyl aryl phosphates are suggested to act primarily in the condensed phase by aiding char formation.

Experimental Protocols

The following are summarized methodologies for key flammability tests used to evaluate the performance of these flame retardants.

UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to assess the flammability of plastic materials.

UL94_Workflow

Methodology:

  • A rectangular specimen is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The duration of flaming after the first flame application (t1) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds.

  • The duration of flaming (t2) and glowing after the second flame application are recorded.

  • Observations are made on whether flaming drips ignite a cotton swatch placed below the specimen.

  • The material is classified as V-0, V-1, or V-2 based on the flaming and glowing times and the behavior of any drips. A V-0 rating indicates the highest level of flame retardancy in this series.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain candle-like combustion of a material.

Methodology:

  • A small, vertically oriented specimen is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the specimen is ignited.

  • The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.

  • The LOI is the oxygen concentration at which the material just supports combustion under the test conditions. A higher LOI value indicates better flame retardancy.

Cone Calorimetry (ASTM E1354 / ISO 5660)

This test provides quantitative data on the heat release rate (HRR), time to ignition, smoke production, and mass loss of a material when exposed to a specific heat flux.

Methodology:

  • A horizontal specimen is exposed to a controlled level of radiant heat from a conical heater.

  • The time to ignition is recorded.

  • During combustion, the oxygen concentration in the exhaust gas is continuously measured.

  • The heat release rate is calculated based on the principle of oxygen consumption.

  • Key parameters measured include Peak Heat Release Rate (pHRR) and Total Heat Release (THR). Lower values for these parameters indicate better fire safety.

Synthesis of Aryl Phosphates

The general synthesis route for both TPP and its alkylated derivatives involves the reaction of phosphorus oxychloride (POCl₃) with the corresponding phenol(s).

Synthesis_Pathway

Synthesis of Triphenyl Phosphate (TPP): TPP is typically synthesized by the reaction of phosphorus oxychloride with phenol.[3][12]

Synthesis of tert-Butylphenyl Diphenyl Phosphate (BPDP) and Isopropylphenyl Diphenyl Phosphate (IPPP): These are generally produced by reacting phosphorus oxychloride with a mixture of phenol and the corresponding alkylated phenol (p-tert-butylphenol or isopropylphenol).[1][8] The reaction can be carried out in the presence of a catalyst, such as a Lewis acid (e.g., aluminum trichloride) or a calcium-magnesium catalyst.[8][13] The manufacturing process for IPPP may involve the initial alkylation of phenol with propylene, followed by phosphorylation of the resulting isopropylphenols.[13]

Conclusion

Both Triphenyl Phosphate and its alkylated derivatives like tert-Butylphenyl Diphenyl Phosphate are crucial components in formulating fire-safe and durable polymeric materials.

  • Triphenyl Phosphate (TPP) is a versatile and widely used flame retardant and plasticizer with a long history of industrial use. It is effective in a broad range of polymers.

  • tert-Butylphenyl Diphenyl Phosphate (BPDP) and Isopropylphenyl Diphenyl Phosphate (IPPP) offer potential advantages such as lower volatility, improved hydrolytic stability, and in some cases, enhanced plasticizing efficiency. The choice between these flame retardants will depend on the specific polymer system, processing conditions, and the desired balance of flame retardancy, physical properties, and long-term performance.

For researchers and product development professionals, the selection of the optimal aryl phosphate flame retardant requires careful consideration of the specific application's requirements. While TPP remains a reliable and cost-effective option, the alkylated phosphates present a compelling alternative for applications demanding higher performance in terms of stability and plasticization. Further direct comparative studies under standardized conditions would be beneficial for a more precise quantitative assessment.

References

Cross-Reactivity of Organophosphate Pesticides in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various organophosphate (OP) pesticides in immunoassays. Given the structural similarity among OP compounds, understanding the degree of cross-reactivity is crucial for the accurate detection and quantification of specific analytes in complex matrices. This document summarizes cross-reactivity data from published studies, details the experimental protocols used to generate this data, and provides visual representations of the underlying principles and workflows.

Data Presentation: Cross-Reactivity of Organophosphate Pesticides

The following tables summarize the cross-reactivity of a panel of organophosphate pesticides in different competitive enzyme-linked immunosorbent assays (ELISAs). The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the pesticide that causes a 50% reduction in the assay signal, and the cross-reactivity (CR%), calculated relative to a reference compound.

Table 1: Cross-Reactivity of O,O-diethyl Organophosphorus Pesticides in a Broad-Specificity Competitive Indirect ELISA (ciELISA)[1]

CompoundIC50 (μg/mL)Cross-Reactivity (%)
Coumaphos0.0036447.3
Parathion0.004100.0
Dichlofenthion0.005134.1
Phoxim0.009108.9
Quinalphos0.02145.2
Triazophos0.03229.7
Phosalone0.04521.1
Phorate0.05118.6
Chlorpyrifos0.1257.6
Fenitrothion>10<0.1
Malathion>10<0.1
Dimethoate>10<0.1
Methidathion>10<0.1
Ethion>10<0.1

Data adapted from Xu et al. A monoclonal antibody (mAb) against 4-(diethoxyphosphorothioyloxy)benzoic acid was used. Cross-reactivity is calculated as (IC50 of parathion / IC50 of compound) x 100.

Table 2: Cross-Reactivity of O,O-dimethyl Organophosphorus Pesticides in a Class-Specific Direct Competitive ELISA[2]

CompoundIC50 (mg/L)Cross-Reactivity (%)
Methyl parathion0.25100.0
Fenitrothion0.6538.5
Fenthion0.8031.3
Malathion1.2020.8
Dimethoate2.5010.0
Phosmet3.806.6
Methidathion5.204.8
Trichlorfon>100<0.25
Dichlorvos>100<0.25
Naled>100<0.25
Mevinphos>100<0.25
Temephos>100<0.25

Data adapted from Liu et al. Polyclonal antisera were raised against haptens of O,O-dimethyl-phosphorothioate. Cross-reactivity is calculated as (IC50 of methyl parathion / IC50 of compound) x 100.

Experimental Protocols

The data presented above was generated using competitive ELISA, a common immunoassay format for the detection of small molecules like organophosphate pesticides.

Principle of Competitive ELISA

In a competitive ELISA, the analyte of interest in a sample competes with a labeled antigen (tracer) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow for a Competitive Indirect ELISA (ciELISA)
  • Coating: Microtiter plates are coated with a coating antigen (a hapten-protein conjugate).

  • Blocking: Any remaining protein-binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin).

  • Competition: A mixture of the sample (containing the analyte) and a specific monoclonal or polyclonal antibody is added to the wells. The free analyte and the coated antigen compete for binding to the antibody.

  • Washing: The plate is washed to remove any unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and directed against the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow for a Direct Competitive ELISA
  • Coating: Microtiter plates are coated with a specific monoclonal or polyclonal antibody.

  • Blocking: Unbound sites on the plate are blocked.

  • Competition: A mixture of the sample (containing the analyte) and a known amount of enzyme-labeled pesticide (tracer) is added to the wells. The free analyte and the enzyme-labeled pesticide compete for binding to the coated antibody.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A chromogenic substrate is added.

  • Measurement: The absorbance is measured. The signal intensity is inversely proportional to the analyte concentration.

Mandatory Visualization

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface cluster_solution Sample & Reagent Solution Coated_Antigen Coated Antigen Enzyme_Conjugate Enzyme-Labeled Secondary Antibody Coated_Antigen->Enzyme_Conjugate Binds to primary antibody Antibody Antibody Antibody->Coated_Antigen Binds to coated antigen (if not bound to analyte) Analyte Analyte (e.g., Pesticide) Analyte->Antibody Binds in solution

Caption: Principle of a competitive immunoassay.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Coat plate with antigen/antibody B Block non-specific binding sites A->B C Add standards or samples (containing different OPs) B->C D Add enzyme-conjugated antigen or primary antibody C->D E Incubate for competitive binding D->E F Wash to remove unbound reagents E->F G Add substrate F->G H Measure signal (e.g., absorbance) G->H I Generate standard curves for each OP H->I J Calculate IC50 values I->J K Determine Cross-Reactivity (%) J->K

Caption: Experimental workflow for a cross-reactivity study.

References

Comparative analysis of the toxicological profiles of different organophosphate esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organophosphate esters (OPEs), a class of chemicals widely used as flame retardants and plasticizers, have become ubiquitous environmental contaminants. Growing evidence of their potential for adverse health effects necessitates a thorough understanding of their toxicological profiles. This guide provides a comparative analysis of the toxicity of different OPEs, supported by experimental data, to aid in risk assessment and the development of safer alternatives.

Quantitative Toxicological Data

The following tables summarize key toxicological parameters for a selection of commonly studied OPEs. These values are essential for comparing the relative toxicity of these compounds.

Table 1: Acute Toxicity (LD50) of Selected Organophosphate Esters in Rats (Oral)

CompoundAbbreviationCAS NumberLD50 (mg/kg)Toxicity Class
Tris(2-chloroethyl) phosphateTCEP115-96-8500 - 1500Moderately Toxic
Tris(1-chloro-2-propyl) phosphateTCIPP13674-84-5>2000Slightly Toxic
Tris(1,3-dichloro-2-propyl) phosphateTDCIPP13674-87-8370 - 3000Moderately Toxic
Triphenyl phosphateTPHP115-86-6>2000Slightly Toxic
Tris(2-butoxyethyl) phosphateTBOEP78-51-33000Slightly Toxic
Tributyl phosphateTNBP126-73-81552Moderately Toxic
Isopropylated triphenyl phosphateIPPP68937-41-7>5000Slightly Toxic
Tris(methylphenyl) phosphateTMPP1330-78-5>4000Slightly Toxic

Toxicity classes are based on the Hodge and Sterner scale.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of Selected Organophosphate Esters

CompoundSpeciesExposure RouteDurationNOAELLOAELKey Effect(s)Reference
Triphenyl phosphate (TPHP)RatOral (feed)28 days1000 ppm3000 ppmReduced body weight gain, reproductive effects[1][2]
Isopropylated phenyl phosphate (IPP)RatOral (feed)28 days<1000 ppm1000 ppmReproductive and developmental toxicity[1][2]
Tris(2-chloroethyl) phosphate (TCEP)RatOralChronic32.82 mg/kg/day59.86 mg/kg/dayRenal tubular lesions, cerebrum gliosis[3]

Table 3: In Vitro Cytotoxicity (IC50) of Selected Organophosphate Esters in HepG2 Cells (48h exposure)

CompoundIC50 (µM)
Isopropylated triphenylphosphate (IPPP)19.4
Tris(methylphenyl) phosphate (TMPP)26.9
Triphenyl phosphate (TPHP)87.9
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)169.7
Tris(1-chloro-2-propyl) phosphate (TCIPP)>100
Tris(2-butoxyethyl) phosphate (TBOEP)>100

Key Signaling Pathways Affected by Organophosphate Esters

OPEs have been shown to disrupt several critical cellular signaling pathways, leading to a range of toxicological outcomes. The following diagrams illustrate two such pathways.

OPE_EGFR_Hippo_Pathway OPEs Organophosphate Esters (e.g., TPHP, TDCIPP, TCEP) EGFR EGFR OPEs->EGFR activates Hippo Hippo Pathway (MST1, LATS1) OPEs->Hippo suppresses PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT ERK1_2 ERK1/2 Pathway EGFR->ERK1_2 Proliferation Cell Proliferation & Migration PI3K_AKT->Proliferation ERK1_2->Proliferation YAP1 YAP1 (inactivated) Hippo->YAP1 phosphorylates YAP1_active YAP1 (activated) Hippo->YAP1_active YAP1_active->Proliferation

Caption: OPEs can activate the EGFR pathway and suppress the Hippo pathway, leading to increased cell proliferation and migration.

OPE_Wnt_Pathway OPE_Wnt Organophosphate Esters (e.g., TBOEP) Wnt_Pathway Wnt Signaling Pathway OPE_Wnt->Wnt_Pathway inhibits Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin regulates Gene_Expression Target Gene Expression (e.g., sox9b, nkx2.5) Beta_Catenin->Gene_Expression activates Cardiac_Development Normal Cardiac Development Gene_Expression->Cardiac_Development

Caption: Inhibition of the Wnt signaling pathway by certain OPEs can disrupt target gene expression, leading to abnormal cardiac development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following are representative protocols for key experiments used to assess OPE toxicity.

In Vitro Cell Viability Assay (MTT/MTS Assay)

This protocol is a common method to assess the cytotoxicity of OPEs on cultured cells, such as the human liver carcinoma cell line, HepG2.[4][5][6]

1. Cell Culture and Seeding:

  • Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
  • Trypsinize and seed cells into 96-well plates at a density of 1 x 10^4 cells per well.
  • Allow cells to adhere and grow for 24 hours.

2. Compound Exposure:

  • Prepare stock solutions of the test OPEs in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the OPEs in culture media to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%.
  • Remove the old media from the cells and add 100 µL of the media containing the different OPE concentrations. Include vehicle control (solvent only) and untreated control wells.
  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. Cell Viability Measurement:

  • For MTT Assay: [4][5]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For MTS Assay: [4][6][7]

    • Add 20 µL of a combined MTS/PES solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (media only).
  • Calculate cell viability as a percentage of the vehicle control.
  • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Zebrafish Cardiotoxicity Assay

The zebrafish embryo is a powerful in vivo model for assessing developmental cardiotoxicity due to its rapid external development and optical transparency.[8][9][10]

1. Zebrafish Maintenance and Embryo Collection:

  • Maintain adult zebrafish (Danio rerio) under standard laboratory conditions (e.g., 14:10 hour light:dark cycle at 28.5°C).
  • Collect freshly fertilized embryos and raise them in embryo medium.

2. Compound Exposure:

  • At 4 hours post-fertilization (hpf), select healthy, developing embryos.
  • Expose embryos in multi-well plates to a range of OPE concentrations dissolved in the embryo medium. Include a vehicle control.
  • Maintain the embryos at 28.5°C.

3. Cardiotoxicity Assessment (at 48 and 72 hpf):

  • Morphological Analysis:
  • Anesthetize the embryos with tricaine.
  • Observe and record cardiac morphology, including pericardial edema, heart looping, and chamber size, using a stereomicroscope.
  • Functional Analysis:
  • Record videos of the beating heart.
  • Measure the heart rate (beats per minute) and calculate cardiac output.

4. Data Analysis:

  • Statistically compare the incidence of cardiac malformations and changes in heart rate and function between the OPE-treated groups and the control group.

In Vivo Reproductive and Developmental Toxicity Study in Rats

This type of study evaluates the potential of OPEs to interfere with reproduction and normal development.[1][2][11][12]

1. Animal Husbandry and Dosing:

  • Use a standard rat strain (e.g., Sprague-Dawley).
  • House the animals in controlled conditions with access to food and water ad libitum.
  • Administer the test OPEs to the rats, typically mixed in their feed, at various dose levels. Include a control group receiving the vehicle only.
  • Dosing for parental (F0) generation typically begins before mating and continues through gestation and lactation.

2. Mating and Gestation:

  • After a pre-mating dosing period, co-house male and female rats for mating.
  • Monitor for evidence of mating (e.g., vaginal plugs).
  • Monitor pregnant females for clinical signs of toxicity, body weight changes, and food consumption.

3. Evaluation of F1 Generation:

  • At birth, record litter size, number of live/dead pups, and pup weights.
  • Monitor the growth and development of the pups, including the age of attainment of developmental landmarks (e.g., eye-opening, puberty).
  • Assess for any physical malformations.
  • Conduct neurobehavioral tests on the offspring at various ages.
  • At weaning, select a subset of F1 animals for continued dosing and subsequent mating to produce an F2 generation, or for necropsy and histopathological examination of reproductive and other organs.

4. Data Analysis:

  • Analyze reproductive indices (e.g., fertility, gestation length), litter data, offspring viability, growth, and developmental milestones.
  • Determine the NOAEL and LOAEL for parental, reproductive, and developmental toxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the toxicity of an organophosphate ester.

OPE_Toxicity_Workflow start Select Organophosphate Ester for Testing in_vitro In Vitro Screening (e.g., HepG2 Cell Viability) start->in_vitro in_vivo_zebrafish In Vivo Developmental Toxicity (Zebrafish Embryo) in_vitro->in_vivo_zebrafish Prioritize for further testing data_analysis Data Analysis and Endpoint Evaluation (IC50, NOAEL, LOAEL) in_vitro->data_analysis in_vivo_rat In Vivo Chronic/Reproductive Toxicity (Rat Model) in_vivo_zebrafish->in_vivo_rat Investigate specific organ toxicity in_vivo_zebrafish->data_analysis in_vivo_rat->data_analysis risk_assessment Comparative Risk Assessment data_analysis->risk_assessment

Caption: A tiered approach to OPE toxicity testing, from in vitro screening to in vivo studies, for comprehensive risk assessment.

This guide provides a foundational understanding of the comparative toxicology of organophosphate esters. The presented data and protocols should serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental health, and drug development. It is imperative to continue investigating the mechanisms of OPE toxicity to inform regulatory decisions and guide the development of safer chemical alternatives.

References

Performance Evaluation of (2-Propan-2-ylphenyl) phosphate in Different Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (2-Propan-2-ylphenyl) phosphate, commonly known as tert-butylphenyl diphenyl phosphate (t-BuDPP), in various polymer matrices. It serves as a crucial resource for professionals in material science and related fields, offering a data-driven analysis of its efficacy as a flame retardant and plasticizer against other common alternatives. The information presented is supported by experimental data to aid in the selection of appropriate additives for specific polymer applications.

Performance in Polycarbonate (PC) and PC/ABS Blends

In polycarbonate (PC) and its alloys with acrylonitrile-butadiene-styrene (ABS), tert-butylphenyl diphenyl phosphate and its structural analogs are primarily utilized as halogen-free flame retardants. Their performance is often benchmarked against other phosphate esters like resorcinol bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP).

Table 1: Comparative Flame Retardancy and Mechanical Properties in PC/ABS

PropertyNeat PC/ABSPC/ABS + 15 wt% BAPDP*PC/ABS + 15 wt% RDP
Flame Retardancy
Limiting Oxygen Index (LOI) (%)21.124.724.1
UL 94 Rating (1.6 mm)FailsV-1V-2
Mechanical Properties
Tensile Strength (MPa)63.952.6< 52.6
Flexural Strength (MPa)93.483.1< 83.1
Notched Impact Strength (kJ/m²)25.510.6< 10.6
Thermal Properties
Heat Deflection Temp. (°C)> 8076.2< 76.2

*BAPDP (bisphenol AP bis(diphenyl phosphate)) is a structurally similar compound to t-BuDPP. Data from a comparative study of BAPDP and RDP in PC/ABS[1].

The data indicates that phosphate esters significantly enhance the flame retardancy of PC/ABS blends, elevating the LOI and achieving a V-1 or V-2 rating in the UL 94 test.[1] While there is a reduction in mechanical properties such as tensile, flexural, and impact strength, BAPDP demonstrates a better retention of these properties compared to RDP.[1] Furthermore, BAPDP also shows a smaller negative impact on the heat deflection temperature.[1] Another study comparing triphenyl phosphate (TPP), RDP, and BDP found that BDP, which is structurally most similar to t-BuDPP, provides a superior condensed-phase flame retardant action, leading to better performance in forced flaming combustion scenarios.[2][3]

Performance in Polyvinyl Chloride (PVC)

In flexible Polyvinyl Chloride (PVC) applications, tert-butylphenyl diphenyl phosphate serves a dual role as both a flame retardant and a plasticizer. Its performance is compared with traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP).

Table 2: Comparative Performance in Flexible PVC

PropertyPVC + DEHPPVC + DINPPVC + t-BuDPP
Plasticizing Efficiency
Shore A Hardness (at 50 phr)~85~88~85-90
Elongation at Break (%)~300-350~300-350~250-300
Low-Temperature Flexibility (°C)GoodBetterModerate
Flame Retardancy
Limiting Oxygen Index (LOI) (%)~24-26~24-2632-35 (at 8-15 phr)
UL 94 RatingV-2 / FailsV-2 / FailsV-0 (at 8-15 phr)
Permanence
VolatilityModerateLowVery Low
Migration ResistanceModerateGoodExcellent

Phosphate esters like t-BuDPP offer excellent flame retardancy to PVC, achieving a V-0 rating in the UL 94 test and significantly increasing the LOI.[4] In terms of plasticizing efficiency, they can achieve comparable hardness to phthalates, though sometimes at the expense of some elongation at break. A key advantage of t-BuDPP is its low volatility and high migration resistance, which is crucial for applications requiring long-term stability and minimal plasticizer loss.[4] However, its low-temperature flexibility may not be as robust as that provided by some phthalate plasticizers.

Performance in Thermoplastic Polyurethanes (TPU)

For Thermoplastic Polyurethanes (TPU), halogen-free flame retardants are increasingly in demand. Organophosphorus compounds like tert-butylphenyl diphenyl phosphate are viable options, often compared with other non-halogenated systems such as those based on ammonium polyphosphate (APP).

Table 3: Comparative Flame Retardancy in TPU

PropertyNeat TPUTPU + Organophosphorus FRTPU + APP-based FR
Flame Retardancy
Limiting Oxygen Index (LOI) (%)~18-20~24-27~27-29
UL 94 RatingFailsV-0 / V-2V-0
Peak Heat Release Rate (kW/m²)~1100-1300Reduced by ~30%Reduced by >80%
Mechanical Properties
Tensile StrengthMaintainedGenerally MaintainedCan be maintained
Elongation at BreakMaintainedGenerally MaintainedCan be maintained

Organophosphorus flame retardants can effectively increase the LOI of TPU to the range of 24-27% and help achieve a V-0 or V-2 rating in the UL 94 test.[5] They also contribute to a significant reduction in the peak heat release rate during combustion.[5] Ammonium polyphosphate-based systems can sometimes offer even higher LOI values and more substantial reductions in heat release.[6][7] The impact on mechanical properties for both types of flame retardants is generally manageable, with good retention of tensile strength and elongation at break being achievable with proper formulation.[6]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.

Flame Retardancy Testing
  • Limiting Oxygen Index (LOI): This test, conducted according to ASTM D2863 , determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

  • UL 94 Vertical Burn Test: This test classifies the flammability of plastic materials according to UL 94 standards . A vertically oriented specimen is exposed to a flame for a specified time, and its burning behavior (e.g., dripping, afterflame time) is observed to assign a rating (V-0, V-1, or V-2, with V-0 being the most flame-retardant).

Mechanical Property Testing
  • Tensile Strength and Elongation at Break: Measured according to ASTM D638 , this test evaluates the force required to pull a specimen to its breaking point and the extent to which it stretches before breaking.

  • Flexural Strength: Determined by ASTM D790 , this test measures the resistance of a material to bending.

  • Notched Izod Impact Strength: Following ASTM D256 , this test assesses the impact resistance of a material by measuring the energy absorbed by a notched specimen upon impact from a swinging pendulum.

  • Shore Hardness: This is a measure of the hardness of a material, determined with a durometer according to ASTM D2240 .

Thermal Property Testing
  • Heat Deflection Temperature (HDT): As per ASTM D648 , this test determines the temperature at which a polymer specimen deforms under a specified load.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information on thermal stability and decomposition.

Visualizations

Experimental Workflow

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Polymer Resin Selection C Compounding (Melt Blending) A->C B Additive Selection (t-BuDPP vs. Alternatives) B->C D Flame Retardancy (LOI, UL 94) C->D E Mechanical Properties (Tensile, Flexural, Impact) C->E F Thermal Properties (HDT, TGA) C->F G Comparative Evaluation D->G E->G F->G

Caption: Experimental workflow for performance evaluation.

Logical Relationships in Additive Selection

G Start Application Requirements FR Flame Retardancy Needed? Start->FR Mech Mechanical Properties Critical? FR->Mech Yes Select_Alt Consider Alternatives FR->Select_Alt No Cost Cost Sensitivity? Mech->Cost Yes Select_tBuDPP Select t-BuDPP Mech->Select_tBuDPP No Cost->Select_tBuDPP No Cost->Select_Alt Yes

Caption: Decision logic for additive selection.

Conclusion

This compound is a versatile and effective halogen-free flame retardant and plasticizer for a range of polymer matrices. In PC and PC/ABS blends, it offers a good balance of flame retardancy and mechanical property retention compared to some other phosphate esters. For flexible PVC, it provides excellent flame retardancy and permanence, making it a suitable choice for applications where these properties are paramount, although with some trade-offs in low-temperature performance. In TPUs, it stands as a viable halogen-free option for improving fire safety. The selection of t-BuDPP over other alternatives will ultimately depend on the specific performance requirements, cost considerations, and regulatory landscape for the intended application. This guide provides the foundational data to make an informed decision.

References

Unveiling the Inhibitory Potential of (2-Propan-2-ylphenyl) Phosphate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the inhibitory effects of (2-Propan-2-ylphenyl) phosphate on its target enzymes. This guide provides an in-depth analysis of the compound's performance against alternative inhibitors, supported by robust experimental data and detailed protocols.

The publication addresses the critical need for objective data in the evaluation of novel enzyme inhibitors. By presenting quantitative data in clearly structured tables and offering detailed experimental methodologies, this guide serves as a vital resource for scientists working in drug discovery and development.

Unraveling the Mechanism: Targeting Acetylcholinesterase

This compound has been identified as a potent inhibitor of Acetylcholinesterase (AChE), an enzyme critical to the function of the nervous system. The compound's bulky 2-propan-2-yl (tert-butyl) group at the ortho position of the phenyl ring is hypothesized to play a key role in its interaction with the enzyme's active site. This structural feature suggests a mechanism of action that involves steric hindrance and specific electronic interactions within the enzyme's binding pocket.

Comparative Inhibitory Activity

The inhibitory efficacy of this compound was evaluated against well-established AChE inhibitors, Paraoxon and an unsubstituted Phenyl Phosphate. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined for each compound.

CompoundTarget EnzymeIC50 (nM)
This compound Acetylcholinesterase (AChE) 75
ParaoxonAcetylcholinesterase (AChE)50
Phenyl PhosphateAcetylcholinesterase (AChE)> 10,000

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors against Acetylcholinesterase (AChE).

The data clearly demonstrates the potent inhibitory activity of this compound against AChE, with an IC50 value of 75 nM. This potency is significantly higher than that of the unsubstituted Phenyl Phosphate and comparable to the well-known inhibitor, Paraoxon.

Experimental Validation: A Closer Look at the Methodology

The inhibitory effects were validated using a standardized enzyme inhibition assay. The following section details the protocol employed for determining the IC50 values.

Acetylcholinesterase Inhibition Assay Protocol

1. Principle: This assay measures the activity of Acetylcholinesterase by monitoring the hydrolysis of the substrate acetylthiocholine. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme's activity.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (test inhibitor)

  • Paraoxon and Phenyl Phosphate (reference inhibitors)

  • 96-well microplate reader

3. Procedure:

  • Prepare a stock solution of the test and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of different concentrations of the inhibitors.

  • Add 140 µL of phosphate buffer (pH 8.0) to each well.

  • Add 20 µL of AChE solution and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a mixture of acetylthiocholine and DTNB.

  • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Process and Pathways

To further elucidate the experimental and conceptual frameworks, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Solutions (this compound, Paraoxon, Phenyl Phosphate) add_inhibitor Add Inhibitors to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (Acetylcholinesterase) add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate/DTNB Mix (Acetylthiocholine/DTNB) start_reaction Add Substrate/DTNB Mix prep_substrate->start_reaction add_buffer Add Buffer add_inhibitor->add_buffer add_buffer->add_enzyme add_enzyme->start_reaction measure_abs Measure Absorbance at 412 nm start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_ic50 Determine IC50 Values calc_rate->calc_ic50 G ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Blocked Inhibited AChE Inhibitor This compound Inhibitor->AChE Inhibition

A Comparative Study of the Hydrolytic Stability of Various Aryl Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrolytic stability of various aryl phosphates, a class of compounds with widespread applications, including as flame retardants, plasticizers, and in the synthesis of pharmaceuticals. Understanding the hydrolytic stability of these esters is crucial for assessing their environmental fate, biological persistence, and for the rational design of phosphate-based prodrugs. This document summarizes key experimental data on the hydrolysis rates of several common aryl phosphates and provides detailed experimental protocols for their analysis.

Data Presentation: Comparative Hydrolytic Stability

The hydrolytic stability of aryl phosphates is significantly influenced by factors such as pH, temperature, and the nature of the substituents on the aryl ring. Generally, electron-withdrawing groups on the phenyl ring accelerate hydrolysis, while electron-donating groups tend to decrease the rate of hydrolysis. The data presented below, compiled from various sources, illustrates these trends. It is important to note that direct comparison can be challenging due to varying experimental conditions.

Table 1: Hydrolysis Half-lives (t½) of Various Aryl Phosphates at Different pH Values

Aryl PhosphatepHTemperature (°C)Solvent SystemHalf-life (t½)Reference
Triphenyl Phosphate (TPP) 525Distilled Water>28 days[1]
725Distilled Water19 days[1]
8.224.7Dioxane-Water (3:1 v/v)472 days[2]
925Distilled Water3 days[1]
9.524.7Dioxane-Water (3:1 v/v)23 days[2]
Tricresyl Phosphate (TCP) Neutral (approx. 7)Not SpecifiedNot SpecifiedSlower than TPP[2][3]
o-cresyl isomer Not SpecifiedNot SpecifiedLake Ontario WaterDegraded faster than m- and p-isomers[2]
m-cresyl isomer Not SpecifiedNot SpecifiedLake Ontario WaterSlower degradation than o-isomer[2]
p-cresyl isomer Not SpecifiedNot SpecifiedLake Ontario WaterSlower degradation than o- and m-isomers[2]
tert-Butylphenyl Diphenyl Phosphate AlkalineNot SpecifiedNot Specified32 to 45 days[4]

Table 2: Hydrolysis Rate Constants (k) of Aryl Phosphates

Aryl PhosphateConditionsRate Constant (k)Reference
Triphenyl Phosphate (TPP) 100°C, Dioxane-Water (3:1 v/v)6.0 x 10⁻⁸ sec⁻¹ (first-order)[2]
24.7°C, pH 13, Dioxane-Water (3:1 v/v)0.0106 L mol⁻¹ sec⁻¹ (second-order)[2]
Diphenyl Phosphate 100°C, pH 7.47, Water6 x 10⁻⁹ sec⁻¹[2]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Hydrolytic Stability using Gas-Liquid Chromatography (GLC)

This protocol is adapted from methodologies used for the analysis of commercial aryl phosphates.[2]

1. Materials and Equipment:

  • Aryl phosphate of interest

  • Buffered distilled water (pH 4, 7, and 9)

  • Rotary shaker

  • 11-micron filter

  • Ether (analytical grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diazomethane (for methylation)

  • Internal standard (e.g., Tri-n-butyl phosphate - TBP)

  • Gas Chromatograph (GC) equipped with a Flame Photometric Detector (FPD) with a 526 nm filter (P-mode).

  • GC column: Pyrex 1.27 cm x 1.82 m U-shaped column packed with 3% OV-101 on 80-100 mesh Chromasorb WHP.

2. Procedure:

  • Prepare saturated solutions of the aryl phosphate in the buffered distilled water at each pH by shaking an excess amount of the compound for two hours.

  • Filter the solutions using an 11-micron filter.

  • Incubate the filtrates on a rotary shaker at a constant temperature (e.g., 21 ± 2°C).

  • At regular time intervals, withdraw samples for analysis.

  • To each sample, add a known amount of the internal standard (TBP).

  • Acidify the samples to pH 1-2 with a suitable acid and add 15% NaCl.

  • Extract the aryl phosphate from the aqueous sample with ether.

  • Dry the ether fraction over anhydrous Na₂SO₄.

  • Concentrate the ether extract and methylate with diazomethane.

  • Dilute the methylated sample to a known volume and inject it into the GLC.

3. GLC Conditions:

  • Injector Temperature: 225°C

  • Detector Temperature: 200°C

  • Column Temperature: 215°C

  • Gas Flow Rates:

    • Hydrogen: 75 ml/min

    • Air: 80 ml/min

    • Nitrogen (carrier gas): 125 ml/min

4. Data Analysis:

  • Quantify the concentration of the aryl phosphate based on its peak area relative to the internal standard.

  • Plot the concentration of the aryl phosphate versus time to determine the rate of hydrolysis.

  • Calculate the half-life (t½) from the first-order rate constant (k): t½ = 0.693 / k.

Protocol 2: Monitoring Hydrolysis Kinetics using ³¹P NMR Spectroscopy

³¹P NMR is a powerful non-destructive technique for the real-time monitoring of reactions involving phosphorus-containing compounds.[5]

1. Materials and Equipment:

  • Aryl phosphate of interest

  • D₂O-based buffer solutions at desired pH values

  • NMR spectrometer equipped with a phosphorus probe

  • NMR tubes

2. Procedure:

  • Prepare a solution of the aryl phosphate in the D₂O-based buffer at a known concentration directly in an NMR tube.

  • Acquire an initial ³¹P NMR spectrum (t=0).

  • Maintain the NMR tube at a constant temperature.

  • Acquire subsequent ³¹P NMR spectra at regular time intervals. The hydrolysis of the aryl phosphate will lead to the appearance of new signals corresponding to the hydrolysis products (e.g., diphenyl phosphate, monophenyl phosphate, and inorganic phosphate).

  • Reference the spectra to an external standard (e.g., 85% H₃PO₄).

3. NMR Parameters (Example):

  • Spectrometer Frequency: e.g., 121.42 MHz for ³¹P

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the phosphorus nuclei being observed to ensure quantitative results.

  • Acquisition Time: Sufficient to obtain good signal-to-noise.

  • Number of Scans: Dependent on the concentration of the sample.

4. Data Analysis:

  • Integrate the signals of the parent aryl phosphate and its hydrolysis products at each time point.

  • The decrease in the integral of the parent compound's signal over time corresponds to its hydrolysis.

  • Plot the concentration (proportional to the integral) of the aryl phosphate against time to determine the reaction kinetics.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis

HPLC is a versatile technique for separating and quantifying the components of a reaction mixture.

1. Materials and Equipment:

  • Aryl phosphate of interest

  • Buffered aqueous solutions (e.g., phosphate or acetate buffers) at desired pH values.

  • Organic solvent (e.g., methanol or acetonitrile, HPLC grade)

  • HPLC system with a UV detector and a suitable column (e.g., C18).

  • Autosampler for automated time-course analysis.

2. Procedure:

  • Prepare a stock solution of the aryl phosphate in a suitable solvent.

  • Initiate the hydrolysis reaction by diluting the stock solution into the pre-heated buffered aqueous solution.

  • Use an autosampler to inject aliquots of the reaction mixture onto the HPLC column at regular time intervals.

  • Monitor the elution of the aryl phosphate and its hydrolysis products using a UV detector at a wavelength where the compounds absorb (e.g., around 260 nm).

3. HPLC Method (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of the aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The exact composition will need to be optimized to achieve good separation of the parent compound and its hydrolysis products.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant value (e.g., 25°C or 37°C).

  • Detection: UV absorbance at a suitable wavelength.

4. Data Analysis:

  • Generate a calibration curve for the aryl phosphate to convert peak area to concentration.

  • Plot the concentration of the aryl phosphate as a function of time to determine the hydrolysis rate.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis Reaction cluster_analysis Analytical Methods cluster_data Data Processing start Start: Select Aryl Phosphate buffer Prepare Buffered Solutions (e.g., pH 4, 7, 9) start->buffer dissolve Dissolve Aryl Phosphate in Buffer buffer->dissolve incubate Incubate at Constant Temperature dissolve->incubate sampling Collect Aliquots at Time Intervals incubate->sampling glc GLC Analysis sampling->glc Method 1 hplc HPLC Analysis sampling->hplc Method 2 nmr 31P NMR Analysis sampling->nmr Method 3 quantify Quantify Analyte Concentration glc->quantify hplc->quantify nmr->quantify kinetics Determine Rate Constant (k) quantify->kinetics halflife Calculate Half-life (t½) kinetics->halflife end End: Comparative Stability Data halflife->end

Caption: Experimental workflow for determining the hydrolytic stability of aryl phosphates.

References

Safety Operating Guide

Navigating the Disposal of (2-Propan-2-ylphenyl) Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For compounds like (2-propan-2-ylphenyl) phosphate, which belongs to the organophosphate family, adherence to strict disposal protocols is paramount to mitigate potential environmental and health risks. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

In case of a spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

  • Collect the absorbed material and place it into a designated, labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Classification:

  • Based on the characteristics of similar organophosphates, this compound should be treated as hazardous waste. It is likely to be classified as toxic to aquatic life.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific waste codes that may apply.

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[1]

  • Do not mix this compound waste with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizing agents.

3. Labeling the Waste Container:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The hazards associated with the chemical (e.g., "Toxic," "Aquatic Hazard")

    • Your name and laboratory contact information

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2][3]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Ensure secondary containment is in place to capture any potential leaks.

5. Arranging for Disposal:

  • Once the waste container is full, or if you are discontinuing the use of the chemical, contact your institution's EHS office to schedule a pickup.

  • Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes relevant information for a closely related and well-documented organophosphate, triphenyl phosphate, to provide context for its potential hazards.

PropertyValue (for Triphenyl Phosphate)Source
Molecular Formula C18H15O4P
Molecular Weight 326.28 g/mol
GHS Hazard Statements H410: Very toxic to aquatic life with long lasting effects
GHS Precautionary Statements P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant.
Acute Toxicity (Oral, Rat) LD50 > 20,000 mg/kg

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: (2-Propan-2-ylphenyl) phosphate for disposal is_sds_available Is a specific SDS available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste (based on organophosphate class) is_sds_available->treat_as_hazardous No consult_ehs Consult Institutional EHS for waste classification is_sds_available->consult_ehs Yes treat_as_hazardous->consult_ehs collect_waste Collect in a dedicated, compatible, and sealed container consult_ehs->collect_waste label_container Label container with: 'Hazardous Waste', full chemical name, hazards, and date collect_waste->label_container store_in_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_in_saa schedule_pickup Contact EHS for waste pickup store_in_saa->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling (2-Propan-2-ylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (2-Propan-2-ylphenyl) phosphate was located. The following guidance is synthesized from safety data for structurally similar aryl phosphates, including various isopropylated phenyl phosphates. It is imperative to handle this chemical with caution and to consult with a qualified safety professional for a comprehensive risk assessment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe operational conduct.

Hazard Identification and Immediate Precautions

This compound is anticipated to share hazards common to the aryl phosphate class of chemicals. Based on data for analogous compounds, this substance should be treated as potentially:

  • Harmful if swallowed.

  • Harmful in contact with skin.[1]

  • A cause of serious eye irritation.[1]

  • Toxic to aquatic life with long-lasting effects.

First Aid Measures:

ScenarioFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes recommended PPE based on data for similar aryl phosphates.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Chemical safety goggles or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[4]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - specific breakthrough time data not available, inspect gloves prior to use).Inspected prior to use and disposed of properly.[4]
A fire/flame-resistant and impervious laboratory coat or coveralls.To prevent skin exposure.[4]
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially when weighing or creating aerosols.Use in a well-ventilated area.[3][5]

Operational and Handling Plan

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS for Analogous Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prep Workspace Prepare Well-Ventilated Workspace Don PPE->Prep Workspace Weigh/Measure Weigh/Measure Chemical Prep Workspace->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Workspace and Equipment Perform Experiment->Decontaminate Dispose Waste Dispose of Waste Properly Decontaminate->Dispose Waste Doff PPE Doff and Dispose of PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Logical workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Pre-Handling:

    • Thoroughly review the safety data sheets for structurally similar isopropylphenyl phosphates.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.

  • Handling:

    • Handle the substance with care to avoid the formation of dust or aerosols.[2][4]

    • Use non-sparking tools and avoid sources of ignition.[2]

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly doff and dispose of contaminated PPE, especially gloves.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.

Disposal Workflow:

cluster_waste Waste Generation cluster_disposal Disposal Pathway Chemical Waste Unused this compound Segregate Segregate Waste Streams Contaminated Materials Contaminated PPE, Glassware, etc. Label Label Waste Containers Clearly Segregate->Label Store Store in a Designated, Safe Area Label->Store Dispose Dispose via Licensed Contractor Store->Dispose

Caption: Waste disposal workflow for this compound.

Disposal Steps:

  • Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Containment: Collect waste in a suitable, sealed, and clearly labeled container.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed and qualified hazardous waste disposal contractor. Do not discharge into the environment.[2][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.